PROTAC Bcl2 degrader-1
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N'-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]hexanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45BrN6O10S/c46-27-11-13-28(14-12-27)63-35-17-15-32-39-29(35)5-3-6-30(39)42(57)51(43(32)58)22-19-48-36(53)9-1-2-10-37(54)49-21-24-62-26-25-61-23-20-47-33-8-4-7-31-40(33)45(60)52(44(31)59)34-16-18-38(55)50-41(34)56/h3-8,11-15,17,34,47H,1-2,9-10,16,18-26H2,(H,48,53)(H,49,54)(H,50,55,56) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSLKFLLLNNOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45BrN6O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC Bcl-2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of PROTAC Bcl-2 Degrader-1, a proteolysis-targeting chimera designed to induce the degradation of the anti-apoptotic protein Bcl-2. It delves into the molecular pathways, key experimental methodologies, and quantitative data pertinent to its function.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTAC Bcl-2 Degrader-1 operates by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate Bcl-2. This is achieved through a bifunctional design: one end of the PROTAC molecule binds to Bcl-2, while the other end recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of Bcl-2.
A notable example, PROTAC Bcl2 degrader-1 (also known as Compound C5), utilizes a ligand for the Cereblon (CRBN) E3 ligase.[1][2] The general mechanism for a Cereblon-based PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to Bcl-2 and the substrate receptor of the CRL4^CRBN^ E3 ligase complex, Cereblon. This brings Bcl-2 into close proximity with the E3 ligase machinery.
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine residues on the Bcl-2 protein. This results in the formation of a polyubiquitin chain on Bcl-2.
-
Proteasomal Recognition and Degradation: The polyubiquitinated Bcl-2 is recognized by the 26S proteasome. The proteasome then unfolds and degrades the Bcl-2 protein into small peptides, while the PROTAC molecule can dissociate and engage in another cycle of degradation.
Other Bcl-2 targeting PROTACs have been developed that recruit the von Hippel-Lindau (VHL) E3 ligase, following a similar principle of ternary complex formation and subsequent degradation. The choice of E3 ligase can influence the degradation efficiency and selectivity of the PROTAC.
dot
References
The Advent of Targeted Protein Degradation: A Technical Guide to PROTAC Bcl2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of apoptosis and a well-validated target in cancer therapy. While small-molecule inhibitors have shown clinical success, the development of resistance and the need for continuous target engagement present ongoing challenges. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of target proteins. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PROTAC Bcl2 degrader-1, a molecule designed to selectively eliminate the Bcl-2 protein.
Introduction to PROTAC Technology and the Bcl-2 Target
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and durable target protein knockdown.
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members, including Bcl-2, prevent programmed cell death by sequestering pro-apoptotic proteins.[2][3] Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to therapy.[4] PROTAC-mediated degradation of Bcl-2 presents a promising strategy to overcome the limitations of traditional inhibition.
This compound: A Modular Design
This compound, also known as compound C5, is a Cereblon-based PROTAC. Its modular design consists of three key components:
-
Target-binding ligand: It utilizes Nap-1, a dual inhibitor of the anti-apoptotic proteins Mcl-1 and Bcl-2.[5][6]
-
E3 Ligase Ligand: It incorporates pomalidomide, a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][6][7]
-
Linker: A chemical linker connects the Nap-1 and pomalidomide moieties, optimized for the formation of a stable ternary complex between Bcl-2, the PROTAC, and Cereblon.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| Bcl-2 Degradation (DC50) | 3.0 µM | HeLa | [5][6] |
| Bcl-2 Inhibition (IC50) | 4.94 µM | HeLa | [5][6] |
| Mcl-1 Inhibition (IC50) | 11.81 µM | HeLa | [5][6] |
Table 1: In Vitro Activity of this compound
Synthesis and Characterization
The synthesis of this compound involves a multi-step process, beginning with the synthesis of the Nap-1 and pomalidomide-linker precursors, followed by their conjugation.
Synthesis of Mcl-1/Bcl-2 Dual Inhibitor (Nap-1 derivative)
A detailed synthesis for a similar Bcl-2/Mcl-1 dual inhibitor involves a nucleophilic substitution reaction. For instance, a 1-oxo-1H-phenalene-2,3-dicarbonitrile (OPD) core can be reacted with a piperazine derivative to introduce a key pharmacophore.[8]
Synthesis of Pomalidomide-Linker Conjugate
The pomalidomide portion with a linker can be synthesized through various methods. A common approach involves the alkylation of pomalidomide with a linker containing a reactive group, such as a halide.[9][10] One-pot synthesis methods have also been developed to streamline the preparation of pomalidomide-based PROTACs.[11]
Final Conjugation and Purification
The final step involves the conjugation of the Nap-1 derivative to the pomalidomide-linker moiety, typically through an amide bond formation. The final product is then purified using techniques such as flash chromatography and characterized by NMR and mass spectrometry to confirm its identity and purity.
Experimental Protocols
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MOLT-4, RS4;11) at a suitable density and allow them to adhere overnight.[12] Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 16, 24, or 48 hours).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.[12]
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).[12]
-
MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Ubiquitination Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), E3 ligase (Cereblon complex), the target protein (Bcl-2), ATP, and biotinylated ubiquitin.[5]
-
PROTAC Addition: Add the this compound or a negative control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time to allow for ubiquitination to occur.
-
Detection: The ubiquitination of Bcl-2 can be detected by various methods, including Western blotting with an anti-biotin or anti-ubiquitin antibody, or through more high-throughput methods like AlphaLISA.[5]
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
This compound represents a promising proof-of-concept for the targeted degradation of the anti-apoptotic protein Bcl-2. The modular nature of PROTACs allows for further optimization of each component—the target binder, the linker, and the E3 ligase ligand—to improve potency, selectivity, and pharmacokinetic properties. Future work will likely focus on developing next-generation Bcl-2 degraders with enhanced efficacy in various cancer models and a favorable safety profile for potential clinical translation. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to advance the exciting field of targeted protein degradation.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure and Function of PROTAC Bcl2 Degrader-1
This technical guide provides a comprehensive overview of PROTAC Bcl2 degrader-1, a proteolysis-targeting chimera designed to induce the degradation of the anti-apoptotic proteins Bcl-2 and Mcl-1. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's structure, mechanism of action, and biological activity, supplemented with experimental protocols and data.
Core Structure and Chemical Properties
This compound, also known as compound C5, is a hetero-bifunctional molecule designed to simultaneously bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the anti-apoptotic protein Bcl-2. Its structure consists of three key components: a ligand for Bcl-2, a ligand for the E3 ligase Cereblon (CRBN), and a linker that connects these two moieties.[1]
The Bcl-2-binding component is derived from the Mcl-1/Bcl-2 dual inhibitor Nap-1. The E3 ligase ligand is derived from pomalidomide, which recruits the Cereblon E3 ligase. These two ligands are connected by a flexible linker, which is crucial for the formation of a stable ternary complex between Bcl-2, the PROTAC, and the E3 ligase.
Chemical Structure:
-
Molecular Formula: C45H45BrN6O10S
-
IUPAC Name: N-(2-(6-((4-bromophenyl)thio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N'-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)adipamide
Mechanism of Action
This compound operates through the proteolysis-targeting chimera (PROTAC) mechanism. By binding to both Bcl-2 and the Cereblon E3 ligase, it brings the two proteins into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to Bcl-2, tagging it for degradation by the proteasome. This targeted protein degradation approach offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely.
Figure 1: Mechanism of action of this compound.
Quantitative Biological Data
The biological activity of this compound has been characterized in various assays, demonstrating its potency in degrading Bcl-2 and Mcl-1, and its cytotoxic effects on cancer cell lines.
| Parameter | Bcl-2 | Mcl-1 | Cell Line | Reference |
| IC50 (μM) | 4.94 | 11.81 | HeLa | [2][3][4][5] |
| DC50 (μM) | 3.0 | - | HeLa | [2][3][4][5] |
| Dmax (%) | >90 | - | HeLa | [1] |
Signaling Pathway Context
Bcl-2 is a key regulator of the intrinsic apoptosis pathway. It functions by sequestering pro-apoptotic proteins such as Bim, preventing them from activating the effector proteins Bax and Bak, which are responsible for mitochondrial outer membrane permeabilization (MOMP). By degrading Bcl-2, this compound disrupts this inhibitory interaction, leading to the activation of the apoptotic cascade.
Figure 2: Bcl-2 signaling pathway and the effect of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of Bcl-2 and Mcl-1 following treatment with this compound.
Materials:
-
HeLa cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against Bcl-2, Mcl-1, and β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat HeLa cells with various concentrations of this compound for 24 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the β-actin loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the Bcl-2-PROTAC-CRBN ternary complex.
Materials:
-
HeLa cells
-
This compound
-
Co-IP lysis buffer
-
Antibodies against Bcl-2 and CRBN
-
Protein A/G magnetic beads
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Treat HeLa cells with this compound for 4 hours.
-
Lyse the cells with Co-IP lysis buffer.
-
Incubate the cell lysates with an anti-Bcl-2 antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the bound proteins using an elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Bcl-2 and CRBN.
Figure 3: General experimental workflow for the characterization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Bcl-2 by XIAP and ARTS promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edspace.american.edu [edspace.american.edu]
Dual Degradation of Bcl-2 and Mcl-1: A Technical Guide to a Novel PROTAC Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell lymphoma 2 (Bcl-2) family of proteins, encompassing both pro-apoptotic and anti-apoptotic members, are critical regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic proteins, particularly Bcl-2 and Myeloid cell leukemia 1 (Mcl-1), is a common mechanism by which cancer cells evade apoptosis, leading to tumorigenesis and therapeutic resistance. While individual inhibition of these proteins has shown clinical promise, tumor heterogeneity and compensatory signaling pathways often limit their efficacy. A novel and powerful strategy to overcome these limitations is the use of Proteolysis Targeting Chimeras (PROTACs) engineered to induce the simultaneous degradation of both Bcl-2 and Mcl-1. This technical guide provides an in-depth overview of this dual-degradation approach, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Introduction to Dual Bcl-2/Mcl-1 Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The rationale for the dual degradation of Bcl-2 and Mcl-1 lies in their non-redundant roles in promoting cell survival across various cancer types. Many tumors exhibit co-dependence on both proteins, and the inhibition of one can lead to the upregulation of the other, resulting in acquired resistance. By simultaneously eliminating both Bcl-2 and Mcl-1, a dual-degrading PROTAC can induce robust apoptosis and potentially overcome such resistance mechanisms.
Featured Dual-Degrading PROTACs: A Quantitative Overview
Several research groups have reported the development of PROTACs capable of degrading both Bcl-2 and Mcl-1. This section summarizes the quantitative data for two prominent examples: Compound C5 and 753b .
Data Presentation
Table 1: In Vitro Degradation and Viability Data for Compound C5 [1]
| Parameter | Bcl-2 | Mcl-1 |
| DC50 (µM) * | 3.0 | 11.81 |
| IC50 (µM) ** | 4.94 | 11.81 |
*DC50: Concentration required to induce 50% degradation of the target protein. **IC50: Concentration required to inhibit 50% of cell viability.
Table 2: Degradation Profile of PROTAC 753b in SCLC Cell Lines [2]
| Cell Line | Target Protein | Dmax (%)* |
| H211 | Bcl-2 | 62.7 |
| H1059 | Bcl-2 | - |
| H146 | Bcl-2 | 26.3 |
| H146 | Mcl-1 | Moderate suppression at higher doses (caspase-3 mediated) |
*Dmax: Maximum percentage of degradation observed.
Table 3: In Vivo Efficacy of PROTAC 753b in H146 Xenograft Model [3]
| Treatment Group | Dosing Schedule | Tumor Growth Outcome |
| 753b | 5 mg/kg, weekly | Significant tumor growth delay |
| 753b | 5 mg/kg, every four days | Tumor regressions |
Core Signaling and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these dual-degrading PROTACs, the following diagrams illustrate the key signaling pathway and experimental workflows.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs: A Paradigm Shift in Targeted Therapeutics
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery.[1][2] Unlike traditional small-molecule inhibitors that rely on occupying the active site of a target protein to block its function, PROTACs operate on a fundamentally different principle: targeted protein degradation.[2][3] These heterobifunctional molecules are engineered to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[4][5] This novel "event-driven" pharmacology, where a single PROTAC molecule can catalytically induce the degradation of multiple target proteins, offers several advantages over the "occupancy-driven" mechanism of conventional inhibitors.[3] These advantages include the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve therapeutic effects at lower doses.[3][6]
The concept of PROTACs was first introduced in 2001, but the field has witnessed exponential growth in recent years, with several PROTAC candidates advancing into clinical trials for various diseases, primarily cancer.[7] This guide provides a comprehensive technical overview of PROTACs, covering their core components, mechanism of action, key experimental protocols for their evaluation, and a look into the future of this promising technology.
The Core Components of a PROTAC Molecule
A PROTAC is a chimeric molecule composed of three distinct chemical entities covalently linked together:
-
Target-Binding Ligand (Warhead): This component is designed to specifically bind to the protein of interest (POI) that is intended for degradation. The warhead can be a known inhibitor or any molecule with sufficient affinity and selectivity for the target protein.[4]
-
E3 Ubiquitin Ligase-Binding Ligand (Anchor): This part of the PROTAC recruits a specific E3 ubiquitin ligase, a key enzyme in the UPS. The human genome encodes over 600 E3 ligases, but currently, the most commonly utilized ones in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8]
-
Linker: The linker is the chemical bridge that connects the warhead and the anchor. Its length, composition, and attachment points are critical for the PROTAC's efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex.[9]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of a PROTAC can be broken down into a series of sequential steps that culminate in the degradation of the target protein.[10]
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the warhead) and an E3 ubiquitin ligase (via the anchor), bringing them into close proximity to form a key intermediate known as the ternary complex (POI-PROTAC-E3 ligase).[3]
-
Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine residues on the surface of the target protein. This process results in the formation of a polyubiquitin chain on the POI.[11]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that acts as the cell's primary machinery for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the tagged protein into small peptides.[4]
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can go on to recruit another target protein and E3 ligase, thus acting catalytically to induce multiple rounds of degradation.[10]
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Citation |
| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP | ~1 nM | >90% | [12] |
| LNCaP | < 1 nM | Not Specified | [2] | |||
| ARV-471 | Estrogen Receptor (ER) | Cereblon (CRBN) | MCF7 | 0.9 nM | 95% | [7] |
| ER+ Breast Cancer Cell Lines | 1.8 nM | Not Specified | [13] | |||
| ER+ Breast Cancer Cell Lines | ~2 nM | Not Specified | [2] | |||
| MZ1 | BRD4 | von Hippel-Lindau (VHL) | HeLa | 2-20 nM | Not Specified | [14] |
| BRD3 | von Hippel-Lindau (VHL) | HeLa | ~10-fold higher than BRD4 | Not Specified | [14] | |
| BRD2 | von Hippel-Lindau (VHL) | HeLa | ~10-fold higher than BRD4 | Not Specified | [14] |
Key Experimental Protocols
The development and characterization of PROTACs involve a series of in vitro and cell-based assays to evaluate their binding, ubiquitination, and degradation capabilities.
Ternary Complex Formation Assay (AlphaLISA)
Principle: The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based immunoassay used to detect and quantify the formation of the ternary complex.[15] It utilizes donor and acceptor beads that, when brought into close proximity (as in a ternary complex), generate a chemiluminescent signal.[15]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Protein-Protein Interaction Buffer).
-
Reconstitute tagged target protein (e.g., GST-tagged BRD4) and tagged E3 ligase complex (e.g., FLAG-tagged CRBN complex) in the assay buffer to desired concentrations.
-
Prepare a serial dilution of the PROTAC molecule in the assay buffer.
-
Prepare a slurry of AlphaLISA donor beads (e.g., Glutathione-coated) and acceptor beads (e.g., Anti-FLAG coated) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 384-well microplate, add the target protein, E3 ligase complex, and the PROTAC at various concentrations.
-
Incubate the mixture for a specified period (e.g., 1 hour) at room temperature to allow for ternary complex formation.
-
Add the AlphaLISA donor and acceptor beads to the wells.
-
Incubate the plate in the dark for a specified time (e.g., 1 hour) at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaLISA-compatible plate reader.
-
The signal intensity is proportional to the amount of ternary complex formed.
-
Plot the signal against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of PROTAC-induced ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.
-
In Vitro Ubiquitination Assay
Principle: This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system. The ubiquitinated protein can then be detected by Western blotting.
Detailed Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant E3 ligase complex (e.g., Cereblon complex)
-
Recombinant target protein (e.g., BRD4)
-
Ubiquitin (often biotinylated for easier detection)
-
ATP
-
PROTAC molecule at various concentrations
-
Ubiquitination buffer
-
-
The total reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C or 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination cascade to occur.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes to denature the proteins.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Probe the membrane with a primary antibody against the target protein or a streptavidin-HRP conjugate if biotinylated ubiquitin was used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the ubiquitinated protein bands using a chemiluminescent substrate. An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.
-
Protein Degradation Assay (Western Blot)
Principle: Western blotting is a widely used technique to quantify the reduction in the total amount of the target protein in cells treated with a PROTAC.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate.
-
Treat the cells with a serial dilution of the PROTAC molecule for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
As a loading control, also probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Frontiers | Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pardon Our Interruption [opnme.com]
- 15. resources.revvity.com [resources.revvity.com]
The Advent of PROTAC Bcl-2 Family Degraders in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis and represent critical therapeutic targets in oncology, particularly in hematological malignancies. While small molecule inhibitors targeting these proteins, such as the FDA-approved venetoclax, have demonstrated significant clinical success, challenges including on-target toxicities and acquired resistance remain. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to overcome these limitations. This technical guide provides an in-depth overview of a first-in-class clinical-stage Bcl-xL selective PROTAC degrader, DT2216, and the next-generation dual Bcl-xL/Bcl-2 degrader, 753b, detailing their mechanism of action, preclinical efficacy in hematological malignancies, and current clinical development status.
Introduction: Targeting the Bcl-2 Family in Cancer
The Bcl-2 family consists of pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins that govern the intrinsic apoptotic pathway. Overexpression of anti-apoptotic members is a hallmark of many cancers, allowing malignant cells to evade programmed cell death. Targeting these proteins with BH3 mimetic drugs restores the apoptotic balance. However, the clinical utility of dual Bcl-xL/Bcl-2 inhibitors like Navitoclax (ABT-263) has been hampered by on-target toxicity, specifically severe thrombocytopenia, as platelets are highly dependent on Bcl-xL for survival.[1][2]
PROTAC technology offers a novel approach to circumvent such toxicities. These heterobifunctional molecules do not merely inhibit a target protein but instead harness the cell's own ubiquitin-proteasome system to induce its complete degradation.[3][4] This catalytic mechanism can lead to sustained pharmacodynamic effects and offers the potential for tissue-selective protein degradation.
Mechanism of Action: PROTAC-Mediated Degradation
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI. This ubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage another target protein.[3][4]
The Bcl-2 family PROTACs discussed herein, such as DT2216 and 753b, utilize a ligand for the von Hippel-Lindau (VHL) E3 ligase.[2][5] The key therapeutic advantage stems from the differential expression of VHL, which is highly expressed in leukemia cells but minimally in platelets.[2][6] This differential allows for the selective degradation of Bcl-xL in malignant cells while sparing platelets, thereby mitigating the dose-limiting thrombocytopenia associated with small molecule inhibitors.[2][7]
Figure 1: Mechanism of Action for a Bcl-xL PROTAC Degrader.
Preclinical Data Summary
DT2216: A Selective Bcl-xL Degrader
DT2216 is a first-in-class, VHL-recruiting, selective Bcl-xL PROTAC degrader.[2] Preclinical studies have demonstrated its potent anti-tumor activity across various hematological malignancies.
In Vitro Efficacy: In T-cell acute lymphoblastic leukemia (T-ALL), DT2216 induced dose-dependent reductions in cell viability in cell lines dependent on Bcl-xL for survival.[5][8] Similarly, in models of post-myeloproliferative neoplasm acute myeloid leukemia (post-MPN AML), a disease state characterized by high Bcl-xL expression, DT2216 effectively eliminated viable JAK2-mutant AML cells and inhibited the clonogenic potential of primary patient-derived CD34+ leukemia cells.[6][9]
| Cell Line / Model | Malignancy | Agent(s) | IC50 / Combination Index (CI) | Reference |
| T-ALL Cell Lines | T-ALL | DT2216 | Log-fold higher sensitivity vs B-ALL lines | [8] |
| SET2 (Parental) | Post-MPN AML | DT2216 + Azacitidine | CI: 0.217 ± 0.100 | [10] |
| SET2 (Ruxo-Resistant) | Post-MPN AML | DT2216 + Azacitidine | CI: 0.206 ± 0.099 | [10] |
| SET2 (Parental) | Post-MPN AML | DT2216 + Venetoclax | CI: 0.425 ± 0.075 | [10] |
| SET2 (Ruxo-Resistant) | Post-MPN AML | DT2216 + Venetoclax | CI: 0.340 ± 0.182 | [10] |
In Vivo Efficacy: In patient-derived xenograft (PDX) models of T-ALL, DT2216 treatment reduced leukemia burden, delayed disease progression, and significantly extended survival, both as a single agent and in combination with chemotherapy.[5][8] In a post-MPN AML cell line-derived xenograft model, DT2216 also effectively reduced tumor burden.[9][10] Crucially, these in vivo studies demonstrated potent anti-tumor efficacy without causing significant thrombocytopenia.[2][7]
753b: A Dual Bcl-xL/Bcl-2 Degrader
Building on the success of selective degraders, the dual Bcl-xL/Bcl-2 degrader 753b was developed to target malignancies co-dependent on both proteins.[11]
In Vitro & In Vivo Efficacy: Preclinical evaluation, primarily in small-cell lung cancer (SCLC) models, has shown that 753b is significantly more potent (5- to 15-fold) than DT2216 in killing Bcl-xL/Bcl-2 co-dependent cells.[1] It was also 2- to 4-fold more potent than the inhibitor navitoclax.[1] In AML models, 753b effectively reduced cell viability, induced apoptosis, and degraded both Bcl-xL and Bcl-2 in primary patient samples and PDX models.[11] Furthermore, 753b demonstrated senolytic activity, enhancing the efficacy of chemotherapy by targeting senescent cells.[11] In vivo, a 5 mg/kg weekly dose of 753b led to significant tumor growth delay, and a more frequent dosing schedule (every four days) induced tumor regressions without significant toxicity to platelets.[8]
| Cell Line | Malignancy Context | Agent | Potency vs. DT2216 | Reference |
| H146 | SCLC | 753b | 12-fold higher | [1] |
| H211 | SCLC | 753b | 15-fold higher | [1] |
| H1059 | SCLC | 753b | 5-fold higher | [1] |
Clinical Development of DT2216
DT2216 is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT04886622) for patients with relapsed or refractory malignancies, including both solid tumors and hematological malignancies.[9][10]
-
Study Design: Open-label, dose-escalation (0.04 mg/kg to 0.4 mg/kg) and cohort expansion study.[10]
-
Administration: Intravenous (IV) infusion twice weekly in 28-day cycles.[10]
-
Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary clinical activity of DT2216.[10]
-
Preliminary Findings: At a dose of 0.4 mg/kg, DT2216 demonstrated rapid and sustained degradation of Bcl-xL protein (>95%) in peripheral leukocytes. The plasma half-life ranged from 7.1 to 12.8 hours.
This trial represents a critical step in validating the PROTAC approach for Bcl-family proteins in a clinical setting.[6]
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical evaluation of Bcl-2 family PROTACs.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Principle: Measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Protocol:
-
Seed hematological malignancy cell lines (e.g., SET2, MOLT-4) in 96-well plates at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with serial dilutions of the PROTAC degrader (e.g., DT2216), inhibitor, or combination therapies. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle control and determine IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
Western Blotting for Protein Degradation
-
Principle: Detects specific proteins in a sample of tissue homogenate or cell extract after separation by gel electrophoresis. Used to confirm target protein degradation.
-
Protocol:
-
Treat cells with the PROTAC degrader at various concentrations and time points.
-
Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target (e.g., anti-Bcl-xL, anti-Bcl-2), apoptosis markers (e.g., anti-cleaved PARP), and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ to determine the extent of protein degradation relative to the loading control.
-
In Vivo Xenograft Tumor Models
-
Principle: Evaluates the anti-tumor efficacy of a compound in an animal model (typically immunodeficient mice) bearing human cancer cells.
-
Protocol:
-
Cell Line-Derived Xenograft (CDX): Subcutaneously inject 1-10 million human hematological malignancy cells (e.g., NCI-H146, SET2) suspended in Matrigel into the flank of immunodeficient mice (e.g., NSG mice).
-
Patient-Derived Xenograft (PDX): Implant primary tumor fragments or cells from a patient into immunodeficient mice.
-
Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, DT2216, combination therapy).
-
Administer treatment as per the defined schedule, dose, and route (e.g., intravenous for DT2216).
-
Monitor tumor volume, mouse body weight (as a measure of toxicity), and overall health throughout the study.
-
At the end of the study, euthanize mice and harvest tumors for pharmacodynamic analysis (e.g., western blotting to confirm in-tumor target degradation).
-
Analyze data for tumor growth inhibition (TGI) and statistical significance between groups. For survival studies, monitor mice until a pre-defined endpoint (e.g., tumor volume >1500 mm³).
-
Figure 2: General Experimental Workflow for PROTAC Degrader Development.
Conclusion and Future Directions
PROTAC-mediated degradation of Bcl-2 family proteins represents a highly promising therapeutic strategy for hematological malignancies. By engineering tissue-selectivity based on E3 ligase expression, degraders like DT2216 can overcome the on-target toxicities that have limited the development of pan-Bcl-2 family inhibitors. The potent preclinical activity and advancement of DT2216 into clinical trials mark a significant milestone. Furthermore, the development of dual-targeting degraders like 753b demonstrates the platform's versatility and potential to address complex co-dependencies and resistance mechanisms. Future research will likely focus on optimizing oral bioavailability, exploring novel E3 ligase recruiters, and identifying predictive biomarkers to guide the clinical application of this transformative class of therapeutics.
References
- 1. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. biorxiv.org [biorxiv.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Clinical Trial: NCT04886622 - My Cancer Genome [mycancergenome.org]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer [mdpi.com]
- 9. A Study of DT2216 in Relapsed/Refractory Malignancies [clin.larvol.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to PROTAC Bcl-2 Degraders in Solid Tumors
Executive Summary
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway and represent validated therapeutic targets in oncology. While small molecule inhibitors, known as BH3 mimetics, have achieved clinical success in hematological malignancies, their efficacy in solid tumors has been limited by factors such as resistance mediated by co-expression of other anti-apoptotic family members (e.g., Bcl-xL, Mcl-1) and on-target toxicities. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality to overcome these limitations. By inducing the targeted degradation of Bcl-2 and related proteins, PROTACs offer a catalytic mechanism of action that can yield a more profound and durable pathway inhibition. This technical guide provides a comprehensive overview of the application of Bcl-2 targeting PROTACs in solid tumors, with a focus on specific degraders, their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.
The Rationale for Bcl-2 Degradation in Solid Tumors
Evasion of apoptosis is a hallmark of cancer.[1] Solid tumors frequently overexpress anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1, to sustain survival and resist conventional therapies.[2][3] Traditional BH3-mimetic inhibitors like Venetoclax (a Bcl-2 selective inhibitor) have shown limited single-agent activity in solid tumors, which often do not rely solely on Bcl-2 for survival.[4] Furthermore, dual Bcl-2/Bcl-xL inhibitors such as Navitoclax (ABT-263) are hampered by dose-limiting thrombocytopenia due to the essential role of Bcl-xL in platelet survival.[4][5]
PROTAC technology offers a distinct and advantageous approach. These heterobifunctional molecules link a target-binding warhead to an E3 ubiquitin ligase ligand, hijacking the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to specifically destroy the target protein.[4][6] This event-driven, catalytic mechanism can overcome resistance from target overexpression and may require lower drug concentrations. Importantly, by designing PROTACs that recruit E3 ligases with low expression in platelets (e.g., VHL), it is possible to create Bcl-xL degraders that spare platelets, thereby mitigating the key toxicity of inhibitor-based approaches.[2][5]
Mechanism of Action of Bcl-2 PROTACs
The action of a Bcl-2 PROTAC involves the formation of a key ternary complex, which brings the Bcl-2 protein in close proximity to a recruited E3 ubiquitin ligase. This process initiates the degradation cascade.[6][7]
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (e.g., Bcl-2) and an E3 ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]).[6]
-
Ubiquitination : The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the Bcl-2 protein.[4]
-
Proteasomal Degradation : The poly-ubiquitinated Bcl-2 is now recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[4]
-
Catalytic Cycle : The PROTAC molecule is released after degradation and can engage another target protein, enabling a single PROTAC molecule to induce the destruction of multiple target proteins.[6][7]
Key Bcl-2 Family PROTACs and Their Applications in Solid Tumors
While research into direct Bcl-2 degraders is ongoing, the field has seen significant progress with PROTACs targeting Bcl-xL or dual Bcl-xL/Bcl-2, which have direct relevance for solid tumors dependent on these proteins.
PROTAC Bcl2 degrader-1 (Compound C5)
This compound is a Cereblon (CRBN)-based PROTAC designed to degrade both Bcl-2 and Mcl-1.[8][9] It was developed by linking the Mcl-1/Bcl-2 dual inhibitor Nap-1 with the CRBN E3 ligase ligand pomalidomide.[8][10] This dual-targeting approach is promising for tumors that rely on both proteins for survival. In HeLa cervical cancer cells, it demonstrated time- and concentration-dependent depletion of both Bcl-2 and Mcl-1 proteins.[8]
Case Study: DT2216 (Bcl-xL Selective Degrader)
DT2216 is a first-in-class VHL-based PROTAC that selectively degrades Bcl-xL.[5] Its design cleverly exploits the low expression of the VHL E3 ligase in platelets to avoid the thrombocytopenia associated with Bcl-xL inhibitors.[2][5] DT2216 has shown potent single-agent and combination efficacy in various solid tumor models.[5] For instance, it synergizes with KRAS-G12C inhibitors in non-small cell lung cancer (NSCLC), colorectal, and pancreatic cancer models by preventing inhibitor-induced upregulation of the pro-apoptotic protein BIM being sequestered by Bcl-xL.[11] DT2216 is currently in a Phase 1 clinical trial for patients with relapsed/refractory solid malignancies (NCT04886622).[12]
Case Study: 753b (Dual Bcl-xL/Bcl-2 Degrader)
Building on the success of selective degraders, the dual Bcl-xL/Bcl-2 degrader 753b was developed to target tumors co-dependent on both proteins, such as a subset of small-cell lung cancer (SCLC).[1][13] In SCLC models, 753b was significantly more potent at killing cancer cells than the Bcl-xL degrader DT2216 or the dual inhibitor navitoclax.[13] In vivo, a 5 mg/kg weekly dose of 753b led to significant tumor growth delay in H146 SCLC xenografts, with more frequent dosing leading to tumor regression, all while being well-tolerated and avoiding severe thrombocytopenia.[1][13]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy data for the discussed Bcl-2 family PROTACs in various solid tumor contexts.
Table 1: In Vitro Activity of Bcl-2 Family PROTACs in Solid Tumor Cell Lines
| Compound | Type | Cell Line | Tumor Type | Target(s) | DC₅₀ | IC₅₀ | Citation(s) |
|---|---|---|---|---|---|---|---|
| This compound | Dual Degrader (CRBN) | HeLa | Cervical Cancer | Bcl-2 | 3.0 µM | 4.94 µM | [8][10] |
| HeLa | Cervical Cancer | Mcl-1 | - | 11.81 µM | [8][10] | ||
| 753b | Dual Degrader (VHL) | NCI-H146 | SCLC | Bcl-xL/Bcl-2 | Not stated | ~25 nM | [13] |
| NCI-H211 | SCLC | Bcl-xL/Bcl-2 | Not stated | ~50 nM | [13] | ||
| NCI-H1059 | SCLC | Bcl-xL/Bcl-2 | Not stated | ~200 nM | [13] | ||
| DT2216 | Selective Degrader (VHL) | NCI-H146 | SCLC | Bcl-xL | Not stated | ~300 nM | [13] |
| | | Multiple | NSCLC, CRC, Pancreatic | Bcl-xL | Not stated | Synergistic with Sotorasib |[11] |
DC₅₀: Concentration for 50% maximal degradation. IC₅₀: Concentration for 50% inhibition of cell viability.
Table 2: In Vivo Antitumor Efficacy of Bcl-2 Family PROTACs
| Compound | Tumor Model | Dose & Schedule | Outcome | Citation(s) |
|---|---|---|---|---|
| 753b | NCI-H146 SCLC Xenograft | 5 mg/kg, IV, weekly | Significant tumor growth delay | [1][13] |
| NCI-H146 SCLC Xenograft | 5 mg/kg, IV, every 4 days | Tumor regression | [1][13] | |
| DT2216 | Multiple Xenografts | Varies | Effective tumor growth inhibition | [5] |
| KRAS-G12C Xenografts | Not stated | Significantly improved sotorasib efficacy | [11] |
| BETd-260 (Example) | MNNG/HOS Osteosarcoma Xenograft | 5 mg/kg, IV, 3x/week for 3 weeks | ~94% Tumor Growth Inhibition (TGI) |[14] |
Signaling Pathway Intervention
Bcl-2 family PROTACs directly target the core machinery of the intrinsic (or mitochondrial) apoptosis pathway. By degrading anti-apoptotic proteins, they disrupt the sequestration of pro-apoptotic effector proteins BAX and BAK, allowing them to oligomerize at the mitochondrial outer membrane. This leads to membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Experimental Protocols
Evaluating the efficacy of a Bcl-2 PROTAC requires a series of standardized in vitro and in vivo assays.
Protocol: Western Blotting for Protein Degradation
This protocol is to determine the DC₅₀ and Dmax of a PROTAC.
-
Cell Culture and Treatment : Plate solid tumor cells (e.g., HeLa, NCI-H146) in 12-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 16-24 hours).[15]
-
Cell Lysis : Wash cells twice with ice-cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15]
-
Protein Quantification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer : Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Bcl-2 (or Bcl-xL, Mcl-1) overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Analysis : Quantify band densities using software like ImageJ. Normalize target protein levels to the loading control and then to the vehicle-treated sample. Plot the percentage of remaining protein against the PROTAC concentration to determine DC₅₀ and Dmax.
Protocol: Cell Viability Assay
This protocol is to determine the IC₅₀ of a PROTAC.
-
Cell Seeding : Seed 2,000-5,000 cells per well in a 96-well clear-bottom plate and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the PROTAC over a wide concentration range. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubation : Incubate the plate for 72-120 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Assay : Use a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®). Add the reagent to each well according to the manufacturer's instructions.
-
Measurement : After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Analysis : Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the PROTAC concentration and use a non-linear regression (four-parameter variable slope) to calculate the IC₅₀ value.
Protocol: In Vivo Xenograft Efficacy Study
This protocol is to evaluate the antitumor activity of a PROTAC in a mouse model.
-
Animal and Cell Preparation : Use immunocompromised mice (e.g., NOD-SCID or NSG). Subcutaneously inject 2-5 million solid tumor cells (e.g., NCI-H146) suspended in Matrigel into the flank of each mouse.[14]
-
Tumor Growth and Randomization : Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=7-8 mice per group).[14]
-
Dosing : Prepare the PROTAC formulation (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[16] Administer the PROTAC via the desired route (e.g., intravenous) at the specified dose and schedule (e.g., 5 mg/kg, weekly).[1][13] The control group receives the vehicle solution.
-
Monitoring : Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the animals for any signs of toxicity.[14]
-
Endpoint : The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Pharmacodynamic Analysis : In a satellite group of mice, administer a single dose of the PROTAC and harvest tumors at various time points (e.g., 4, 8, 24 hours) to confirm in vivo target degradation via Western blot or immunohistochemistry.[14]
-
Data Analysis : Plot the mean tumor volume ± SEM for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI). Use statistical tests (e.g., two-way ANOVA) to determine significance.[14]
Conclusion and Future Directions
PROTAC-mediated degradation of Bcl-2 family proteins is a highly promising therapeutic strategy for solid tumors. By inducing the catalytic removal of key anti-apoptotic proteins, degraders can overcome the limitations of traditional inhibitors, offering improved potency, durability of response, and a wider therapeutic window. Molecules like this compound, DT2216, and 753b exemplify the potential of this approach, demonstrating robust preclinical activity in difficult-to-treat cancers such as SCLC and laying the groundwork for clinical translation.
Future research will focus on the discovery of novel E3 ligases to expand the targeting scope and tissue selectivity of PROTACs, the development of orally bioavailable degraders, and the rational design of next-generation molecules based on structural insights into ternary complex formation.[17][18] As our understanding of tumor dependencies on Bcl-2 family members grows, PROTAC degraders are poised to become a cornerstone of precision oncology for a wide range of solid malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, 2378801-85-3 | BroadPharm [broadpharm.com]
- 10. glpbio.com [glpbio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Development and crystal structures of a potent second-generation dual degrader of BCL-2 and BCL-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and crystal structures of a potent second-generation dual degrader of BCL-2 and BCL-xL (Journal Article) | OSTI.GOV [osti.gov]
In Vitro Characterization of PROTAC Bcl-2 Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC Bcl-2 degrader-1, a proteolysis-targeting chimera designed to induce the degradation of the anti-apoptotic protein Bcl-2. This document details the quantitative metrics of its activity, in-depth experimental protocols for its characterization, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
PROTAC Bcl-2 degrader-1, also identified as Compound C5, is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of its target proteins. Its in vitro efficacy has been quantified through various assays, with the key data summarized below.
| Parameter | Target Protein | Value (µM) | Assay Type | Cell Line |
| IC50 | Bcl-2 | 4.94 | Inhibition | - |
| Mcl-1 | 11.81 | Inhibition | - | |
| DC50 | Bcl-2 | 3.0 | Degradation | HeLa |
Core Signaling Pathway & Mechanism of Action
PROTAC Bcl-2 degrader-1 functions by hijacking the ubiquitin-proteasome system to selectively tag Bcl-2 for degradation. This circumvents the traditional inhibitory mechanism of small molecules and offers a catalytic mode of action.
Bcl-2 Apoptosis Signaling Pathway
B-cell lymphoma 2 (Bcl-2) is a key regulator of the intrinsic apoptotic pathway. It is an anti-apoptotic protein that sequesters pro-apoptotic proteins such as Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. This inhibition of mitochondrial outer membrane permeabilization (MOMP) prevents the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, thereby blocking the activation of the caspase cascade and subsequent programmed cell death.
PROTAC Mechanism of Action
PROTAC Bcl-2 degrader-1 is a bifunctional molecule with ligands for both Bcl-2 and an E3 ubiquitin ligase (in this case, Cereblon). This dual binding induces the formation of a ternary complex, bringing Bcl-2 into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules to Bcl-2, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.
Detailed Experimental Protocols
The following protocols provide a framework for the in vitro characterization of PROTAC Bcl-2 degrader-1, based on established methodologies for similar compounds.
Cell Culture and Reagents
-
Cell Lines:
-
HeLa (human cervical cancer cell line)
-
MOLT-4 (human T-cell acute lymphoblastic leukemia)
-
RS4;11 (human B-cell precursor leukemia)
-
293T (human embryonic kidney cell line)
-
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Stock Solution: PROTAC Bcl-2 degrader-1 is dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM) and stored at -20°C. Serial dilutions are prepared in culture medium for experiments.
Western Blotting for Protein Degradation (DC50 Determination)
This assay quantifies the concentration-dependent degradation of Bcl-2.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of PROTAC Bcl-2 degrader-1 (e.g., 0.01 to 10 µM) for a specified duration (e.g., 16-24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Bcl-2 (e.g., Cell Signaling Technology, #2870) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Bcl-2 band intensity to the loading control.
-
Plot the normalized Bcl-2 levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
Cell Viability Assay (MTS Assay)
This assay assesses the effect of Bcl-2 degradation on cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., MOLT-4, RS4;11) in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of PROTAC Bcl-2 degrader-1 for a specified time (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the results against the PROTAC concentration to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the induction of apoptosis following Bcl-2 degradation.
Protocol:
-
Cell Treatment: Treat cells with PROTAC Bcl-2 degrader-1 as in the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the Caspase-Glo® 3/7 reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Ternary Complex Formation Assays
These assays confirm the formation of the Bcl-2:PROTAC:E3 ligase complex, which is essential for degradation.
This in vitro assay measures the proximity of tagged Bcl-2 and E3 ligase proteins in the presence of the PROTAC.
Protocol:
-
Reagents:
-
Recombinant, tagged Bcl-2 (e.g., His-tagged).
-
Recombinant, tagged E3 ligase complex (e.g., FLAG-tagged VCB - VHL, Elongin C, Elongin B).
-
PROTAC Bcl-2 degrader-1.
-
AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-FLAG).
-
-
Assay Procedure:
-
In a 384-well plate, mix the tagged Bcl-2, tagged E3 ligase, and a serial dilution of the PROTAC in assay buffer.
-
Incubate to allow for ternary complex formation.
-
Add the acceptor and donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis: An increase in the AlphaLISA signal indicates the formation of the ternary complex.
This cell-based assay monitors ternary complex formation in live cells.
Protocol:
-
Cell Transfection: Co-transfect 293T cells with plasmids encoding for:
-
A NanoLuc® luciferase-tagged protein (e.g., HiBit-Bcl-2).
-
A HaloTag®-fused E3 ligase (e.g., HaloTag-VHL).
-
-
PROTAC Treatment: Treat the transfected cells with a serial dilution of PROTAC Bcl-2 degrader-1.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 ligand and the Nano-Glo® substrate.
-
BRET Measurement: Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio. A PROTAC-dependent increase in the BRET signal indicates ternary complex formation.
Conclusion
The in vitro characterization of PROTAC Bcl-2 degrader-1 involves a suite of assays to quantify its potency and elucidate its mechanism of action. By combining protein degradation analysis, cell viability and apoptosis assays, and direct measurement of ternary complex formation, a comprehensive understanding of this molecule's activity can be achieved. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery.
An In-depth Technical Guide to PROTAC Bcl-2 Degrader Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data associated with the target engagement of B-cell lymphoma 2 (Bcl-2) protein degraders, with a focus on Proteolysis Targeting Chimeras (PROTACs). This document outlines the mechanism of action of notable Bcl-2 PROTACs, presents key quantitative data for their activity, and offers detailed protocols for essential target engagement and downstream effect assays.
Introduction to PROTAC Bcl-2 Degraders
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2 and Bcl-xL being validated therapeutic targets in various cancers. While small molecule inhibitors have shown clinical success, PROTACs offer an alternative therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They achieve this by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[2]
This guide will focus on the characterization of dual Bcl-xL/Bcl-2 degraders, such as 753b , and Cereblon-recruiting Bcl-2 degraders like PROTAC Bcl2 degrader-1 (Compound C5) .
Quantitative Data Summary
The following tables summarize the degradation and inhibitory potency of key Bcl-2 PROTACs from published studies.
Table 1: Degradation Potency (DC50) of Bcl-2 Family PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Reference |
| 753b | Bcl-xL | 293T | 6 nM | [3] |
| 753b | Bcl-2 | 293T | 48 nM | [3] |
| This compound (C5) | Bcl-2 | HeLa | 3.0 µM | [4] |
Table 2: Inhibitory and Anti-proliferative Potency (IC50) of Bcl-2 Family PROTACs
| PROTAC | Assay | Cell Line/Condition | IC50 | Reference |
| 753b | Cell Viability | Primary AML Samples | 0.36 µM (median) | [5] |
| 753b | Cell Viability | Venetoclax-resistant AML | 0.197 µM (median) | [5] |
| This compound (C5) | Bcl-2 Inhibition | Not Specified | 4.94 µM | [4] |
| This compound (C5) | Mcl-1 Inhibition | Not Specified | 11.81 µM | [4] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the core mechanisms and pathways relevant to PROTAC Bcl-2 degrader studies.
Caption: PROTAC-mediated degradation of Bcl-2.
Caption: Effect of Bcl-2 degradation on apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of PROTAC Bcl-2 degrader target engagement.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in Bcl-2 protein levels following PROTAC treatment.
Caption: Workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 293T, HeLa, or relevant cancer cell lines) in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Bcl-2 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the Bcl-2 band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to Bcl-2 within living cells.[6][7]
Caption: Workflow for NanoBRET Target Engagement.
Methodology:
-
Cell Preparation: Co-transfect HEK293T cells with a plasmid encoding for Bcl-2 fused to NanoLuc® luciferase and a control vector. After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
Assay Plating: Dispense the cell suspension into a white 96-well assay plate.
-
Compound and Tracer Addition: Add serial dilutions of the PROTAC compound to the wells. Then, add a fluorescent tracer that binds to Bcl-2.
-
Substrate Addition: Add Nano-Glo® Live Cell Substrate and an extracellular NanoLuc® inhibitor.
-
BRET Measurement: Incubate the plate for 2 hours at 37°C. Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
AlphaLISA® Ternary Complex Formation Assay
This in vitro assay quantifies the formation of the ternary complex between Bcl-2, the PROTAC, and the E3 ligase.[8][9]
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. selvita.com [selvita.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. SLAS2024 [slas2024.eventscribe.net]
The Impact of PROTAC Bcl-2 Degrader-1 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein that plays a crucial role in cell survival and is frequently overexpressed in various malignancies. Targeting Bcl-2 has emerged as a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This technical guide provides an in-depth analysis of the effect of PROTAC-mediated degradation of Bcl-2 on cell cycle progression, with a focus on "PROTAC Bcl-2 degrader-1," a representative molecule in this class. Due to the limited availability of specific cell cycle distribution data for this particular PROTAC, this guide will also incorporate data from the potent dual BCL-xL/BCL-2 degrader, 753b, and the well-characterized Bcl-2 inhibitor, venetoclax, to provide a comprehensive overview of the anticipated cellular effects.
Mechanism of Action: PROTAC-Mediated Bcl-2 Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (Bcl-2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of Bcl-2, marking it for degradation by the proteasome. This event-driven mechanism offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely, potentially leading to a more profound and sustained biological response.
Effect on Cell Cycle Progression
The degradation of Bcl-2 is anticipated to induce cell cycle arrest, primarily at the G0/G1 checkpoint. Bcl-2 has been shown to regulate the transition from G0/G1 to the S phase. Its removal from the cell is expected to upregulate cell cycle inhibitors and downregulate proteins essential for cell cycle progression.
Signaling Pathway of Bcl-2 in Cell Cycle Regulation
Bcl-2 is known to influence the expression and activity of key cell cycle regulatory proteins. Overexpression of Bcl-2 can lead to a decrease in the expression of the cyclin-dependent kinase inhibitor p27, thereby promoting cell cycle entry. Conversely, the degradation of Bcl-2 is expected to increase p27 levels, leading to the inhibition of cyclin E-CDK2 activity and subsequent G1 arrest.
Quantitative Data Presentation
While specific cell cycle distribution data for "PROTAC Bcl-2 degrader-1" is not publicly available, studies on the Bcl-2 inhibitor venetoclax in MDA-MB-231 human breast cancer cells provide valuable insights into the expected effects.
Table 1: Effect of Venetoclax on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 43 | 34 | 23 |
| Venetoclax (50 µM) | 65 | 16 | 19 |
| Data is illustrative and based on published findings.[1] |
Furthermore, studies on the dual BCL-xL/BCL-2 degrader 753b in acute myeloid leukemia (AML) cells have demonstrated an upregulation of key cell cycle regulatory proteins.
Table 2: Effect of 753b on Cell Cycle Regulatory Proteins in Senescent AML Cells
| Protein | Change upon 753b Treatment |
| p16 | Upregulation |
| p21 | Upregulation |
| p53 | Upregulation |
| Qualitative changes observed in chemotherapy-induced senescent AML cells. |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the general steps for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and treat with the PROTAC Bcl-2 degrader or control for the specified duration.
-
Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells (including floating cells) by centrifugation.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cells in RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI staining solution to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle proteins like Cyclin D1 and p21 by Western blotting.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The degradation of Bcl-2 by PROTAC technology represents a compelling strategy for cancer therapy. Based on the known functions of Bcl-2 and data from Bcl-2 inhibitors, it is anticipated that PROTAC Bcl-2 degraders will induce a robust G0/G1 cell cycle arrest. This effect is likely mediated through the upregulation of CDK inhibitors such as p21 and p27, and the downregulation of G1 cyclins like Cyclin D1. The provided protocols and diagrams serve as a guide for researchers to investigate and validate these effects in their specific cellular models. Further studies are warranted to generate specific quantitative data on the cell cycle effects of "PROTAC Bcl-2 degrader-1" and other molecules in this class to fully elucidate their therapeutic potential.
References
PROTAC Bcl2 Degrader-1: A Technical Guide to Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PROTAC Bcl2 degrader-1, a proteolysis-targeting chimera designed to induce apoptosis in cancer cells by selectively degrading the anti-apoptotic protein Bcl-2. This document outlines the core mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its evaluation.
Introduction: Targeting Bcl-2 with PROTAC Technology
The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway. Its overexpression is a common feature in many cancers, contributing to tumor cell survival and resistance to therapy. PROTAC technology offers a novel therapeutic strategy by hijacking the cell's own ubiquitin-proteasome system to specifically eliminate target proteins.
This compound, also identified as compound C5 in seminal research, is a heterobifunctional molecule. It consists of a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected via a linker to Nap-1, a dual inhibitor of the anti-apoptotic proteins Mcl-1 and Bcl-2. By forming a ternary complex between Bcl-2 and the E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of Bcl-2, thereby promoting apoptosis.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism involves the targeted degradation of Bcl-2. This removes a key inhibitor of the apoptotic cascade, allowing pro-apoptotic proteins like Bax and Bak to induce mitochondrial outer membrane permeabilization (MOMP). This, in turn, leads to the release of cytochrome c and the activation of the caspase cascade, culminating in programmed cell death.
The following diagram illustrates the specific mechanism of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro activity of this compound and its related compounds.
| Compound | Target Protein | Cell Line | Assay Type | Value |
| This compound (C5) | Bcl-2 | HeLa | DC50 | 3.0 µM |
| This compound (C5) | Bcl-2 | - | IC50 | 4.94 µM |
| This compound (C5) | Mcl-1 | - | IC50 | 11.81 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
Cell Culture
HeLa cells (or other relevant cancer cell lines) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
Western Blot for Bcl-2 Degradation
This protocol is designed to quantify the degradation of Bcl-2 protein following treatment with this compound.
Materials:
-
HeLa cells
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Bcl-2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) for desired time points (e.g., 6, 12, 24 hours). A vehicle control (DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-Bcl-2 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody and Detection: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again as in the previous step. Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Bcl-2 band intensity to the corresponding GAPDH band intensity.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates. After 24 hours, treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound represents a promising tool for cancer research and a potential therapeutic agent. Its ability to selectively induce the degradation of the key anti-apoptotic protein Bcl-2 provides a powerful mechanism to trigger apoptosis in cancer cells. The protocols and data presented in this guide offer a framework for the further investigation and development of this and similar targeted protein degraders.
Methodological & Application
PROTAC Bcl2 degrader-1 experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the characterization of PROTAC Bcl2 degrader-1, a cereblon-based Proteolysis Targeting Chimera designed to induce the degradation of the anti-apoptotic proteins Bcl-2 and Mcl-1.[1][2] The protocols outlined below cover essential in vitro cell-based assays, including cell culture, assessment of cell viability, and validation of target protein degradation through western blotting. These methods are foundational for researchers investigating the efficacy and mechanism of action of this compound and similar targeted protein degraders.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[3] Overexpression of anti-apoptotic members, such as Bcl-2 and Mcl-1, is a common feature in many cancers, contributing to tumor survival and resistance to therapy.[4] Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound is a bifunctional molecule that links a ligand for the E3 ubiquitin ligase cereblon (CRBN) to a dual inhibitor of Mcl-1/Bcl-2, thereby targeting these proteins for ubiquitination and subsequent proteasomal degradation.[1][2]
This application note provides a comprehensive guide for the in vitro evaluation of this compound, with a focus on its effects in the human T-cell acute lymphoblastic leukemia cell line, MOLT-4, a commonly used model for studying Bcl-2 family protein dynamics.[3][5]
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the E3 ubiquitin ligase cereblon to induce the degradation of Bcl-2 and Mcl-1. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (Bcl-2 or Mcl-1) and the E3 ligase. This proximity enables the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome. The degradation of anti-apoptotic Bcl-2 and Mcl-1 frees pro-apoptotic proteins, leading to the activation of the caspase cascade and ultimately, apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the cellular effects of this compound.
Quantitative Data Summary
| Assay | Cell Line | This compound | Parameter | Value | Reference |
| Degradation | HeLa | Compound C5 | DC50 (Bcl-2) | 3.0 µM | [6] |
| Inhibition | HeLa | Compound C5 | IC50 (Bcl-2) | 4.94 µM | [6] |
| Inhibition | HeLa | Compound C5 | IC50 (Mcl-1) | 11.81 µM | [6] |
Note: Data for "this compound" specifically is limited in publicly available literature. The values above are for a compound designated as "this compound (Compound C5)". Researchers should generate their own dose-response curves for the specific batch of the degrader being used.
Detailed Experimental Protocols
Cell Culture of MOLT-4 Cells
MOLT-4 is a human T lymphoblast cell line that grows in suspension.[7]
Materials:
-
MOLT-4 cell line (e.g., ATCC CRL-1582)
-
RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-Glutamine
-
Penicillin-Streptomycin solution (optional)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Sterile cell culture flasks (e.g., T-25, T-75)
-
Sterile centrifuge tubes
-
Humidified incubator (37°C, 5% CO2)
-
Biological safety cabinet
-
Hemocytometer or automated cell counter
Complete Growth Medium:
-
RPMI-1640
-
10% Fetal Bovine Serum
-
2 mM L-Glutamine[8]
-
(Optional) 1% Penicillin-Streptomycin
Procedure:
a. Thawing Cryopreserved Cells:
-
Warm the complete growth medium to 37°C in a water bath.
-
Quickly thaw the cryovial of MOLT-4 cells in a 37°C water bath until a small ice crystal remains.
-
Decontaminate the outside of the vial with 70% ethanol.
-
In a biological safety cabinet, transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
b. Routine Maintenance and Subculturing:
-
MOLT-4 cells grow in suspension. Cultures can be maintained by adding fresh medium or by replacing the medium.
-
Monitor cell density and viability regularly using a hemocytometer and Trypan Blue exclusion.
-
Maintain the cell density between 3 x 10^5 and 2 x 10^6 cells/mL.[8]
-
To subculture, determine the cell density and dilute the culture with fresh, pre-warmed complete growth medium to a starting density of approximately 4 x 10^5 cells/mL.[8]
-
Change the medium every 2-3 days.
Cell Viability Assay (MTS Assay)
This protocol is adapted for a 96-well plate format to assess the effect of this compound on cell viability.
Materials:
-
MOLT-4 cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Harvest MOLT-4 cells and determine the cell density and viability.
-
Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add 100 µL of the diluted degrader to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C with 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Bcl-2 Degradation
This protocol details the detection of Bcl-2 protein levels following treatment with this compound.
Materials:
-
Treated and untreated MOLT-4 cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
Running buffer (Tris/Glycine/SDS)
-
Transfer buffer (Tris/Glycine/Methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[9]
-
Primary antibodies: anti-Bcl-2, anti-Mcl-1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
a. Protein Extraction:
-
Seed MOLT-4 cells in 6-well plates or larger flasks and treat with various concentrations of this compound for a specified time (e.g., 16-24 hours).[3]
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellets with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with RIPA buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For Bcl-2, a wet transfer at 4°C is recommended.[9]
c. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe for other proteins of interest (e.g., Mcl-1, loading control).
Conclusion
The protocols provided in this application note serve as a foundational guide for the in vitro characterization of this compound. Successful implementation of these methods will enable researchers to assess the degrader's potency in inducing cell death and to confirm its mechanism of action through the targeted degradation of Bcl-2 and Mcl-1. Careful optimization of experimental parameters, such as cell seeding densities, treatment concentrations, and incubation times, will be crucial for obtaining reliable and reproducible results.
References
- 1. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2378801-85-3 | BroadPharm [broadpharm.com]
- 3. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MOLT-4 Cells [cytion.com]
- 8. bcrj.org.br [bcrj.org.br]
- 9. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. edspace.american.edu [edspace.american.edu]
Application Notes and Protocols for Measuring Bcl-2 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the degradation of the B-cell lymphoma 2 (Bcl-2) protein using the Western blot technique. Bcl-2 is a key anti-apoptotic protein, and its degradation is a critical event in programmed cell death. Monitoring Bcl-2 levels can provide valuable insights into the efficacy of therapeutic agents designed to induce apoptosis in cancer cells.
There are two primary pathways for Bcl-2 degradation:
-
Ubiquitin-Proteasome Pathway: In this pathway, Bcl-2 is targeted for degradation by the proteasome following ubiquitination. This process can be initiated by various cellular signals, including dephosphorylation of Bcl-2. The E3 ligase XIAP has been identified as a key player in the ubiquitination of Bcl-2, a process facilitated by the ARTS protein which brings XIAP and Bcl-2 into a ternary complex.
-
Caspase-Dependent Cleavage: During apoptosis, activated caspases, particularly caspase-3, can cleave Bcl-2. This cleavage generates a shorter, approximately 23 kDa pro-apoptotic fragment, which lacks the anti-apoptotic BH4 domain.
This protocol outlines the necessary steps to effectively measure the degradation of Bcl-2 through both pathways using Western blotting.
Signaling Pathways for Bcl-2 Degradation
The degradation of Bcl-2 is a tightly regulated process involving multiple signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
Experimental Workflow
The following diagram outlines the major steps involved in the Western blot protocol for analyzing Bcl-2 degradation.
Experimental Protocols
Cell Lysis
Proper cell lysis is critical for extracting Bcl-2, which is primarily localized to the outer mitochondrial membrane, endoplasmic reticulum, and nuclear membrane.
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer is recommended for efficient solubilization of membrane-bound proteins.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40 (or Triton X-100), 0.5% sodium deoxycholate, 0.1% SDS.
-
Additives: Immediately before use, supplement the lysis buffer with a protease inhibitor cocktail and a phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.
-
-
Procedure:
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer to the cell pellet (e.g., 100 µL per 10^6 cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12
-
Application Notes and Protocols for Cell Viability Assays Following PROTAC Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability using MTS and MTT assays after treatment with Proteolysis Targeting Chimeras (PROTACs). Understanding the cytotoxic effects of PROTACs is a critical step in their development as therapeutic agents.
Introduction to PROTACs and Cell Viability
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[1] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to tag the target protein for degradation.[2][3] This targeted protein degradation can induce cellular responses such as apoptosis and inhibition of proliferation, making the assessment of cell viability a crucial endpoint in evaluating PROTAC efficacy.[4][5]
MTS and MTT assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of living, metabolically active cells.[6]
Key Considerations for PROTACs
-
Catalytic Nature: PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1][7] This can lead to potent and sustained downstream effects on cell viability.
-
Time and Concentration Dependence: The degradation of the target protein and the subsequent effects on cell viability are both time- and concentration-dependent.[] It is essential to perform dose-response and time-course experiments to determine the optimal conditions for assessing cytotoxicity.
-
Potential for Off-Target Effects: While designed to be specific, PROTACs can have off-target effects that may impact cell viability.[1]
-
"Hook Effect": At very high concentrations, some PROTACs can exhibit a "hook effect," where the formation of the ternary complex (PROTAC-target-E3 ligase) is inhibited, leading to reduced degradation and a less pronounced effect on cell viability.[9]
Experimental Protocols
I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a widely used method for assessing cell viability. It relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PROTAC of interest
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl, or DMSO)[11]
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm (with a reference wavelength of >650 nm)[12]
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >90% using a method like trypan blue exclusion.[13]
-
Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. The optimal seeding density will vary depending on the cell line and the duration of the experiment and should be determined empirically.
-
Include wells with medium only for background control.[10]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.[13]
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the PROTAC dilutions to the respective wells.
-
Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the medium.[6]
-
Add 100-150 µL of solubilization solution to each well.[6][10]
-
Mix thoroughly by pipetting up and down or by shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
II. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol
The MTS assay is a more convenient alternative to the MTT assay as the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PROTAC of interest
-
Combined MTS/PES solution (commercially available)
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm[6]
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
PROTAC Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
MTS Addition and Incubation:
-
Absorbance Measurement:
-
Record the absorbance at 490 nm using a microplate reader.[6]
-
Data Presentation
Quantitative data from cell viability assays should be presented clearly to allow for easy comparison of the effects of different PROTAC concentrations.
Table 1: Example of Dose-Response Data for a PROTAC
| PROTAC Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 0.01 | 1.180 | 0.070 | 94.4 |
| 0.1 | 0.950 | 0.065 | 76.0 |
| 1 | 0.550 | 0.045 | 44.0 |
| 10 | 0.200 | 0.030 | 16.0 |
| 100 | 0.150 | 0.025 | 12.0 |
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Table 2: Comparison of IC50 Values for Different PROTACs
| PROTAC | Target Protein | Cell Line | IC50 (µM) after 72h |
| PROTAC A | Protein X | Cancer Cell Line 1 | 0.85 |
| PROTAC B | Protein X | Cancer Cell Line 1 | 1.20 |
| PROTAC C | Protein Y | Cancer Cell Line 2 | 0.50 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Troubleshooting
-
High Background: High absorbance in the "medium only" wells can be due to contamination or interference from components in the medium. Ensure sterile technique and consider using phenol red-free medium.[11]
-
Inconsistent Replicates: This can be caused by uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.[14] Ensure thorough mixing of cell suspension and avoid using the outer wells of the plate.
-
Unexpected Increase in Absorbance: Some compounds can directly reduce MTT or stimulate cell metabolism, leading to an overestimation of viability.[15][16] It is advisable to run a cell-free control to check for direct compound interference.
-
Low Absorbance Readings: This may be due to insufficient cell numbers, a short incubation time with the tetrazolium salt, or the use of a suboptimal wavelength for reading.
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Cell Viability Assay Workflow.
Caption: Logical Flow of PROTAC Effect.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. texaschildrens.org [texaschildrens.org]
- 14. reddit.com [reddit.com]
- 15. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
Apoptosis assay (e.g., Annexin V, Caspase-3/7) with PROTAC Bcl2 degrader-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.[1][2] A PROTAC molecule consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death).[3] Anti-apoptotic members like Bcl-2 and Mcl-1 prevent cell death by sequestering pro-apoptotic proteins. Overexpression of these anti-apoptotic proteins is a hallmark of many cancers, allowing tumor cells to evade apoptosis.[3][4]
PROTAC Bcl2 degrader-1 (also known as Compound C5) is a Cereblon-based PROTAC that potently and selectively induces the degradation of Bcl-2 and, to some extent, Mcl-1.[5][6][7] By degrading these key anti-apoptotic proteins, this compound effectively triggers the apoptotic cascade in cancer cells. This application note provides detailed protocols for quantifying the apoptotic effects of this compound using two standard methods: Annexin V staining for flow cytometry and Caspase-3/7 activity assays.
Mechanism of Action: this compound
This compound functions by forming a ternary complex between the target protein (Bcl-2), the PROTAC molecule itself, and the E3 ligase Cereblon (CRBN).[5] This induced proximity leads to the poly-ubiquitination of Bcl-2, which is then recognized and degraded by the 26S proteasome. The removal of Bcl-2 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of effector caspases and the execution of apoptosis.
Caption: Mechanism of this compound.
Apoptotic Signaling Pathway
The degradation of Bcl-2 by the PROTAC disrupts its inhibitory function on pro-apoptotic effector proteins like BAX and BAK. Once liberated, these effectors oligomerize on the outer mitochondrial membrane, leading to the release of cytochrome c. This event initiates the formation of the apoptosome and activates the caspase cascade, culminating in the activation of effector caspases 3 and 7, which execute cell death.
Caption: Intrinsic apoptosis pathway activated by Bcl-2 degradation.
Data Presentation
The efficacy of this compound is determined by its ability to degrade Bcl-2 and induce cell death. Key parameters include the half-maximal degradation concentration (DC₅₀), the maximal level of degradation (Dₘₐₓ), and the half-maximal inhibitory concentration (IC₅₀) for cell viability.
Table 1: In Vitro Activity of this compound (Compound C5)
| Parameter | Target Protein | Cell Line | Value | Reference |
|---|---|---|---|---|
| DC₅₀ | Bcl-2 | Hela | 3.0 µM | [5] |
| IC₅₀ | Bcl-2 | Hela | 4.94 µM | [5] |
| IC₅₀ | Mcl-1 | Hela | 11.81 µM |[5] |
Table 2: Representative Data for a Dual Bcl-xL/Bcl-2 Degrader (753b) in SCLC Cell Lines This table provides an example of data that can be generated for a Bcl-2 family degrader.
| Cell Line | Target | DC₅₀ | Dₘₐₓ | Reference |
|---|---|---|---|---|
| H146 | Bcl-xL | 1.8 nM | 94.8% | [8] |
| Bcl-2 | 19.8 nM | 26.3% | [8] | |
| H211 | Bcl-xL | 1.1 nM | 97.4% | [8] |
| | Bcl-2 | 5.8 nM | 62.7% |[8] |
Experimental Protocols
Protocol 1: Annexin V Apoptosis Assay by Flow Cytometry
This protocol detects the externalization of phosphatidylserine (PS), an early hallmark of apoptosis, using fluorescently labeled Annexin V.[9] Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membranes.[10]
Caption: Workflow for the Annexin V apoptosis assay.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)[9]
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest
-
This compound
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-only (e.g., DMSO) negative control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect the culture medium (containing floating/apoptotic cells). Wash adherent cells with PBS and detach them using trypsin. Combine the detached cells with the cells from the culture medium.
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Centrifuge the cells again, discard the PBS, and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently mix.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Protocol 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of the key effector caspases, Caspase-3 and Caspase-7, which are activated during apoptosis. Luminescent assays (e.g., Caspase-Glo® 3/7) use a proluminescent substrate that is cleaved by active caspases to generate a light signal proportional to enzyme activity.[11]
Caption: Workflow for the Caspase-3/7 activity assay.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled, clear-bottom 96-well plates suitable for luminescence
-
Cell line of interest
-
This compound
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Use a volume of 100 µL per well.
-
Cell Treatment: After overnight incubation, treat cells with a serial dilution of this compound. Include vehicle-only and positive controls.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for the desired treatment duration (e.g., 24 hours).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Assay Reaction: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light, to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of active Caspase-3/7.[12]
Data Interpretation:
-
Calculate the fold change in luminescence relative to the vehicle-treated control cells.
-
Plot the fold change against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ for caspase activation.
References
- 1. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 2378801-85-3 | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tecan.com [tecan.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PROTAC-Mediated Ubiquitination Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] These bifunctional molecules bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the POI.[3][4] This polyubiquitination marks the target protein for degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[5][6] The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target proteins.[3][7]
The assessment of target protein ubiquitination is a critical step in the development and characterization of PROTACs, providing direct evidence of their mechanism of action.[8] These application notes provide detailed protocols for key assays to quantify and visualize PROTAC-mediated ubiquitination and subsequent protein degradation.
Signaling Pathway and Experimental Workflow
To understand the mechanism of PROTACs, it is essential to visualize the key molecular events. The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow to assess it.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for ubiquitination assays.
Data Presentation
Effective evaluation of PROTACs requires quantitative analysis of their activity. The following tables provide a template for summarizing key experimental data.
Table 1: PROTAC-Induced Target Protein Degradation
| PROTAC Concentration (nM) | Target Protein Level (% of Control) | DC50 (nM) | Dmax (%) |
| 0 | 100 | ||
| 1 | 85 | ||
| 10 | 55 | 12 | 95 |
| 100 | 15 | ||
| 1000 | 5 | ||
| 10000 | 25 (Hook Effect) |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Table 2: Quantification of Target Protein Ubiquitination
| Condition | Ubiquitinated Target Protein (Relative Fold Change) |
| Vehicle Control | 1.0 |
| PROTAC (100 nM) | 8.5 |
| PROTAC (100 nM) + MG132 (10 µM) | 15.2 |
| E3 Ligase Ligand only (1 µM) | 1.2 |
| Target Ligand only (1 µM) | 1.1 |
MG132 is a proteasome inhibitor that prevents the degradation of ubiquitinated proteins.
Experimental Protocols
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of a target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)[9]
-
Recombinant E3 ligase (e.g., VHL or Cereblon complex)[10]
-
Recombinant target protein (POI)
-
Ubiquitin (wild-type or biotinylated)[9]
-
ATP solution (10 mM)
-
10x Ubiquitination Reaction Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
PROTAC of interest
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the ubiquitination reaction mixture in a total volume of 30-50 µL.[11][12]
-
Combine the following components on ice:
-
Initiate the reaction by adding ATP to a final concentration of 1-2 mM.[12]
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[13][14]
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the target protein or ubiquitin.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the PROTAC-induced formation of the ternary complex (POI-PROTAC-E3 ligase) in a cellular context.[16]
Materials:
-
Cells treated with PROTAC, vehicle control, and proteasome inhibitor (e.g., MG132).
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Antibody against the E3 ligase or a tag on the E3 ligase.
-
Protein A/G magnetic beads or agarose resin.[17]
-
Wash Buffer (e.g., Co-IP Lysis Buffer with reduced detergent concentration).
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).
Procedure:
-
Lyse the treated cells with Co-IP Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[18]
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[19]
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-VHL or anti-CRBN) overnight at 4°C with gentle rotation.[17]
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.[20]
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase.
Western Blotting for Protein Degradation and Ubiquitination
Western blotting is the most common technique to visualize and quantify changes in protein levels and to detect the characteristic high molecular weight smear of polyubiquitinated proteins.[21][22]
Materials:
-
Cell lysates or Co-IP eluates.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (against target protein, ubiquitin, E3 ligase, and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For quantification, use densitometry software to measure band intensities and normalize to the loading control.
Conclusion
The assays described provide a robust framework for the preclinical evaluation of PROTAC molecules. By systematically assessing ternary complex formation, target ubiquitination, and subsequent degradation, researchers can gain crucial insights into the mechanism, potency, and selectivity of their PROTAC candidates, thereby accelerating the development of this promising new class of therapeutics.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. d4-pharma.com [d4-pharma.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Proteasome - Wikipedia [en.wikipedia.org]
- 6. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. lifesensors.com [lifesensors.com]
- 11. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 12. docs.abcam.com [docs.abcam.com]
- 13. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 14. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 15. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 19. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 20. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 21. What Are the Methods for Determining Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Confirming Ternary Complex Formation using Co-immunoprecipitation
For researchers, scientists, and drug development professionals, confirming the formation of a ternary protein complex is a critical step in understanding cellular signaling, disease mechanisms, and the mode of action of novel therapeutics. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to investigate protein-protein interactions.[1][2] This document provides detailed application notes and protocols for utilizing Co-IP to validate the formation of ternary complexes.
Introduction
A ternary complex consists of three distinct biomolecules, often proteins, that bind together to perform a specific function. Understanding the formation and dynamics of these complexes is crucial in many areas of biology and drug discovery, such as in the study of PROTACs (Proteolysis-Targeting Chimeras) which function by forming a ternary complex between a target protein, an E3 ligase, and the PROTAC molecule itself.[3][4][5]
Standard Co-IP can identify interactions between two proteins, but confirming a true ternary complex where all three components are simultaneously bound requires a more rigorous experimental design.[6][7] This typically involves sequential immunoprecipitation or careful analysis of reciprocal Co-IP experiments.
Visualizing Ternary Complex Formation
The following diagram illustrates a hypothetical signaling pathway where the formation of a ternary complex is essential for downstream signaling.
Experimental Protocol: Sequential Co-immunoprecipitation
To definitively demonstrate the existence of a ternary complex, a sequential or two-step Co-IP is often employed.[6][7][8] This method involves a first immunoprecipitation of one component of the putative complex, followed by elution and a second immunoprecipitation of another component from the eluted material.
Materials
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.[9]
-
Wash Buffer: Lysis buffer with a lower concentration of detergent.
-
Elution Buffer: A gentle elution buffer is crucial to maintain the integrity of the complex for the second IP. This could be a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) or a competitive elution buffer if using tagged proteins (e.g., FLAG peptide for FLAG-tagged proteins).[6]
-
Antibodies: High-quality antibodies specific for each of the three proteins of interest, validated for immunoprecipitation.
-
Protein A/G Beads: Agarose or magnetic beads conjugated with Protein A and/or Protein G.[2][9]
-
Cell Lysate: Prepared from cells expressing the proteins of interest.
Procedure
The following diagram outlines the workflow for a sequential Co-IP experiment.
Step 1: Cell Lysis
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[10]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
Step 2: First Immunoprecipitation
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.[9]
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against the first protein of interest (the "bait") and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with wash buffer.
Step 3: Elution
-
Elute the immunoprecipitated proteins from the beads using a gentle elution buffer.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Centrifuge to pellet the beads and collect the supernatant (the eluate).
-
Neutralize the eluate immediately if a low pH elution buffer was used.
Step 4: Second Immunoprecipitation
-
Add the primary antibody against the second protein of interest to the eluate from the previous step.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with wash buffer.
Step 5: Analysis
-
Elute the final immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the samples by Western blotting, probing for all three proteins of interest.
Data Presentation and Interpretation
Quantitative data from Co-IP experiments can be presented in a tabular format to facilitate comparison between different conditions and controls. Densitometry analysis of Western blot bands can provide semi-quantitative data. For more precise quantification, techniques like mass spectrometry can be employed.[11][12]
Table 1: Quantitative Analysis of a Ternary Complex Co-IP Experiment
| Bait Protein (1st IP) | Prey Protein (Detected by WB) | Relative Band Intensity (Fold Change vs. IgG Control) | Mass Spectrometry Hits (Unique Peptides) |
| Protein A | Protein A (Bait) | 15.2 | 25 |
| Protein A | Protein B | 8.7 | 18 |
| Protein A | Protein C | 5.4 | 12 |
| IgG Control | Protein A | 1.0 | 0 |
| IgG Control | Protein B | 1.0 | 0 |
| IgG Control | Protein C | 1.0 | 0 |
| Bait Protein (2nd IP) | Prey Protein (Detected by WB) | Relative Band Intensity (Fold Change vs. Eluate Input) | Mass Spectrometry Hits (Unique Peptides) |
| Protein B | Protein A | 7.9 | 22 |
| Protein B | Protein B (Bait) | 12.1 | 16 |
| Protein B | Protein C | 6.8 | 10 |
Interpretation:
-
A successful sequential Co-IP will show the presence of all three proteins in the final eluate.
-
The "bait" protein from the first IP should be present.
-
The "bait" protein from the second IP should be present.
-
Crucially, the third protein, which was not directly targeted by an antibody in either IP step, should also be present. Its detection provides strong evidence for its inclusion in a stable ternary complex with the other two proteins.
-
Appropriate controls are essential, including using a non-specific IgG antibody for the initial immunoprecipitation to control for non-specific binding to the beads or antibody.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of immunoprecipitated complex | - Inefficient antibody binding- Harsh lysis or wash conditions | - Use a validated IP antibody- Optimize buffer composition (e.g., lower detergent concentration) |
| High background/non-specific binding | - Insufficient washing- Antibody cross-reactivity | - Increase the number of washes- Pre-clear the lysate- Use a more specific antibody |
| No detection of the third protein | - The proteins do not form a stable ternary complex- The complex was disrupted during the procedure | - Consider the possibility of indirect interactions- Use a gentler elution method |
By following these detailed protocols and guidelines, researchers can confidently investigate and validate the formation of ternary protein complexes, leading to a deeper understanding of their biological roles and potential as therapeutic targets.
References
- 1. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. Ternary Complex Formation [promega.com]
- 4. portlandpress.com [portlandpress.com]
- 5. selectscience.net [selectscience.net]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: In Vivo Xenograft Studies with a PROTAC Bcl-2 Degrader
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies using a Proteolysis Targeting Chimera (PROTAC) Bcl-2 degrader. The focus of these notes is on a dual BCL-xL/BCL-2 degrader, compound 753b, which has demonstrated significant anti-tumor efficacy in preclinical models of small-cell lung cancer (SCLC).[1][2][3][4][5][6][7] These protocols are intended for researchers, scientists, and drug development professionals working in oncology and cancer therapeutics.
Introduction
B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL) are key anti-apoptotic proteins that are frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[3][6][7] PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[6][8] Compound 753b is a PROTAC designed to dually degrade both BCL-2 and BCL-xL, offering a promising therapeutic strategy for BCL-xL/2 co-dependent cancers like SCLC.[1][2][4][5][7]
In vivo xenograft models are crucial for evaluating the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) properties of novel cancer therapeutics prior to clinical investigation. This document outlines the essential protocols for establishing and utilizing a human SCLC xenograft model to assess the anti-tumor activity of the PROTAC Bcl-2 degrader 753b.
Data Presentation
Table 1: In Vivo Efficacy of PROTAC Bcl-2 Degrader 753b in H146 SCLC Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition | Key Findings | Reference |
| Vehicle Control | - | - | Uninhibited tumor growth. | [1] |
| 753b | 5 mg/kg, weekly | Significant tumor growth delay. | Similar efficacy to DT2216 + venetoclax combination.[1][3][4] Slower tumor growth compared to DT2216 alone after five weeks.[1][4] | [1][3][4] |
| 753b | 5 mg/kg, every four days | Tumor regressions observed. | Well-tolerated with no significant changes in body weight or severe thrombocytopenia.[1][2][3][4][6] | [1][2][3][4][6] |
| DT2216 (BCL-xL Degrader) | 15 mg/kg, weekly | Tumor growth inhibition. | - | [1][4] |
| Venetoclax (BCL-2 Inhibitor) | 50 mg/kg, 5 days a week | - | Used in combination with DT2216. | [1][4] |
| DT2216 + Venetoclax | 15 mg/kg weekly + 50 mg/kg 5 days/week | Significant tumor growth delay. | Combination shows synergistic anti-tumor activity.[1][7] | [1][7] |
Table 2: Pharmacodynamic Analysis of 753b in H146 Xenograft Tumors
| Treatment Group | BCL-xL Degradation | BCL-2 Degradation | MCL-1 Levels | Reference |
| Vehicle Control | - | - | No significant change. | [1] |
| 753b | Significant degradation | Significant degradation | No significant effect. | [1] |
| DT2216 | Selective degradation | No significant effect | No significant effect. | [1] |
| DT2216 + Venetoclax | - | - | - | [1] |
Signaling Pathway
The PROTAC Bcl-2 degrader 753b functions by hijacking the cell's natural protein disposal machinery. It is a heterobifunctional molecule with one end binding to the target proteins (BCL-2 and BCL-xL) and the other end recruiting an E3 ubiquitin ligase. This proximity induces the ubiquitination of BCL-2 and BCL-xL, marking them for degradation by the proteasome. The degradation of these anti-apoptotic proteins leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death.
Caption: Mechanism of action of PROTAC Bcl-2 degrader 753b.
Experimental Protocols
Cell Culture and Xenograft Tumor Establishment
Objective: To establish subcutaneous xenograft tumors in immunodeficient mice using the NCI-H146 human small-cell lung cancer cell line.
Materials:
-
NCI-H146 SCLC cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Matrigel
-
6-8 week old female athymic nude mice
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Culture NCI-H146 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 150-200 mm³.
In Vivo Dosing and Monitoring
Objective: To administer the PROTAC Bcl-2 degrader 753b to tumor-bearing mice and monitor its effect on tumor growth and animal well-being.
Materials:
-
PROTAC Bcl-2 degrader 753b
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Dosing syringes and needles
-
Animal balance
-
Calipers
Protocol:
-
Prepare the dosing solution of 753b in the appropriate vehicle.
-
Administer 753b intravenously (or via another appropriate route) at the desired dose and schedule (e.g., 5 mg/kg weekly or every four days).[1][2][3][4][6]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as changes in behavior, appearance, or significant weight loss.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacodynamic (PD) Analysis
Objective: To confirm the degradation of BCL-2 and BCL-xL in tumor tissues following treatment with 753b.
Materials:
-
Excised tumor tissues
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibodies against BCL-2, BCL-xL, MCL-1, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Homogenize the excised tumor tissues in lysis buffer to extract total protein.
-
Quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the levels of BCL-2 and BCL-xL relative to the loading control.[1]
Experimental Workflow
Caption: Workflow for in vivo xenograft study of PROTAC Bcl-2 degrader.
References
- 1. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Pharmacokinetic Analysis of a PROTAC Bcl-2 Degrader in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document provides a detailed overview of the pharmacokinetic analysis of a hypothetical PROTAC Bcl-2 degrader, herein referred to as PROTAC Bcl-2 Degrader-1, in a murine model. The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its overexpression is a hallmark of various cancers. PROTACs that induce the degradation of Bcl-2 are a promising anti-cancer strategy.
While specific in vivo pharmacokinetic data for a compound explicitly named "PROTAC Bcl-2 Degrader-1" is not publicly available, this document will provide a representative pharmacokinetic profile and detailed experimental protocols based on available data for similar Bcl-2 targeting PROTACs and standard murine pharmacokinetic study designs. For context, a dual BCL-xL/BCL-2 degrader, compound 753b, has been shown to be well-tolerated and effective in vivo in mice at doses of 5 mg/kg, demonstrating the feasibility of this approach.[1][2][3][4][5]
Bcl-2 Signaling Pathway in Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[6][7] They are classified into three subfamilies based on their function and Bcl-2 Homology (BH) domains: the anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), the pro-apoptotic effector proteins (e.g., Bak, Bax), and the pro-apoptotic BH3-only proteins (e.g., Bid, Bad, Puma, Noxa). In healthy cells, the anti-apoptotic Bcl-2 proteins sequester the pro-apoptotic effector proteins, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis.[8][9] Upon receiving apoptotic stimuli, BH3-only proteins are activated and either directly activate the effector proteins or inhibit the anti-apoptotic proteins, leading to the release and activation of Bak and Bax. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death.
Caption: The Bcl-2 signaling pathway in apoptosis and the mode of action of PROTAC Bcl-2 Degrader-1.
Representative Pharmacokinetic Data of PROTAC Bcl-2 Degrader-1 in Mice
The following table summarizes hypothetical pharmacokinetic parameters for PROTAC Bcl-2 Degrader-1 in mice following a single intravenous (IV) and oral (PO) administration. These values are illustrative and based on typical ranges observed for PROTACs and other small molecules in preclinical studies.
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 850 |
| Tmax (h) | 0.08 | 2.0 |
| AUClast (ng·h/mL) | 1850 | 4500 |
| AUCinf (ng·h/mL) | 1900 | 4650 |
| Half-life (t½) (h) | 2.5 | 3.0 |
| Clearance (CL) (mL/min/kg) | 8.8 | - |
| Volume of Distribution (Vdss) (L/kg) | 1.8 | - |
| Bioavailability (F%) | - | 25% |
Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results for a compound named "PROTAC Bcl-2 Degrader-1".
Experimental Protocols
Murine Pharmacokinetic Study Protocol
This protocol outlines a standard procedure for evaluating the pharmacokinetic properties of a test compound in mice.[10][11][12][13]
1. Animal Model:
-
Species: Male BALB/c mice (or other appropriate strain)
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing and Administration:
-
Formulation: The test compound is formulated in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Intravenous (IV) Administration: A single dose (e.g., 1 mg/kg) is administered via the tail vein.
-
Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage.
3. Blood Sampling:
-
Time Points: Blood samples (approximately 50 µL) are collected at predetermined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Method: Blood is collected via retro-orbital sinus or submandibular vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Drug concentrations in plasma samples are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile containing an internal standard.
-
Data Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Experimental Workflow for a Murine Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting a pharmacokinetic study in mice.
Caption: A typical experimental workflow for a murine pharmacokinetic study.
Conclusion
The successful development of PROTAC-based therapeutics relies on a thorough understanding of their pharmacokinetic properties. While specific data for "PROTAC Bcl-2 Degrader-1" is not available, the provided protocols and representative data serve as a valuable resource for researchers designing and conducting in vivo studies for novel Bcl-2 targeting PROTACs. The ultimate goal is to develop potent and selective Bcl-2 degraders with favorable drug-like properties for the effective treatment of cancer.
References
- 1. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 12. unmc.edu [unmc.edu]
- 13. Pk/bio-distribution | MuriGenics [murigenics.com]
Application Notes and Protocols for PROTAC Bcl2 Degrader-1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of PROTAC Bcl2 degrader-1, a proteolysis-targeting chimera designed to induce the degradation of the anti-apoptotic protein Bcl-2. This document outlines the mechanism of action, recommended dosage, and detailed protocols for key experimental assays.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the target protein, B-cell lymphoma 2 (Bcl-2), and an E3 ubiquitin ligase, Cereblon (CRBN). This binding facilitates the formation of a ternary complex, leading to the ubiquitination of Bcl-2 and its subsequent degradation by the proteasome.[1][2] By removing Bcl-2, a key regulator of the intrinsic apoptosis pathway, this degrader can induce programmed cell death in cancer cells that are dependent on Bcl-2 for survival.[3]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cell lines and experimental conditions.
| Parameter | Cell Line | Value | Reference |
| IC50 | - | 4.94 µM | [1] |
| DC50 | - | 3.0 µM | [1] |
| IC50 (Mcl-1) | - | 11.81 µM | [1] |
| Treatment | HeLa | 10 µM for 24h (led to depletion of Mcl-1 and Bcl-2 proteins) | [1] |
Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of the degrader required to inhibit a biological process by 50%. DC50 (half-maximal degradation concentration) represents the concentration required to degrade 50% of the target protein.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vitro characterization.
Caption: Mechanism of Action of this compound.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound. These are general guidelines and may require optimization based on the specific cell line and experimental conditions.
Western Blot Analysis for Bcl-2 Degradation
This protocol is for determining the extent of Bcl-2 protein degradation following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HeLa, H146, H211, H1059)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Bcl-2, anti-Mcl-1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the percentage of Bcl-2 degradation relative to the loading control.[4][5]
Cell Viability Assay (MTS Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specific time (e.g., 24-48 hours).
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2378801-85-3 | BroadPharm [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PROTAC Bcl2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC Bcl2 degrader-1 is a potent and selective degrader of the anti-apoptotic proteins Bcl-2 and Mcl-1.[1][2][3][4] As a proteolysis-targeting chimera (PROTAC), it functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3][5] This targeted degradation of Bcl-2 and Mcl-1 offers a promising therapeutic strategy for cancers that rely on these proteins for survival. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.
Chemical Properties and Data
A summary of the key chemical and biological properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 2378801-85-3 | [1] |
| Molecular Formula | C45H45BrN6O10S | [1][6] |
| Molecular Weight | 941.84 g/mol | [1][6] |
| Target(s) | Bcl-2, Mcl-1 | [1][2][3] |
| Pathway | Apoptosis, PROTAC | [1] |
| IC50 (Bcl-2) | 4.94 µM | [1][2] |
| DC50 (Bcl-2) | 3.0 µM | [1][2] |
| IC50 (Mcl-1) | 11.81 µM | [1][2] |
Preparation of Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Protocol:
-
Solvent Selection: this compound is soluble in DMSO at a concentration of up to 25 mg/mL (26.54 mM).[1] For most cell-based assays, a 10 mM stock solution is recommended.
-
Preparation of 10 mM Stock Solution:
-
To prepare a 10 mM stock solution, dissolve 9.42 mg of this compound in 1 mL of anhydrous DMSO.
-
For smaller volumes, use the following table for guidance:
-
| Desired Stock Concentration | Mass of this compound (mg) | Volume of DMSO (µL) |
| 1 mM | 1 | 1061.8 |
| 5 mM | 1 | 212.4 |
| 10 mM | 1 | 106.2 |
-
Dissolution: Vortex the solution thoroughly to mix. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a brief period.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][7] When ready to use, thaw an aliquot and dilute it to the desired working concentration in cell culture medium.
Experimental Protocols
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A typical workflow for assessing the activity of this compound.
Protocol 1: Assessment of Bcl-2 Degradation by Western Blot
This protocol describes how to assess the degradation of Bcl-2 in a cancer cell line (e.g., HeLa) following treatment with this compound.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Bcl-2, anti-Mcl-1, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 3, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. A common treatment duration is 24 hours.[1][8]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, and β-actin overnight at 4°C.
-
The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of Bcl-2 and Mcl-1 to the loading control (β-actin).
Protocol 2: Cell Viability Assay
This protocol describes how to measure the effect of this compound on cell viability using a colorimetric assay such as MTS or MTT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Cell Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value.
Signaling Pathway
This compound induces apoptosis by degrading the anti-apoptotic proteins Bcl-2 and Mcl-1. The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[8][9][10] Anti-apoptotic members, like Bcl-2 and Mcl-1, prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak.[8][10] The degradation of Bcl-2 and Mcl-1 releases Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[9]
Caption: Mechanism of action of this compound in the intrinsic apoptosis pathway.
References
- 1. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. adooq.com [adooq.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound, 2378801-85-3 | BroadPharm [broadpharm.com]
- 6. edspace.american.edu [edspace.american.edu]
- 7. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Bcl-2 Degradation Using Fluorescent Reporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. The degradation of Bcl-2 is a critical process in the regulation of apoptosis, primarily mediated by the ubiquitin-proteasome system (UPS). Monitoring the dynamics of Bcl-2 degradation in living cells provides invaluable insights into the efficacy of novel therapeutics and the fundamental mechanisms of apoptosis. This document provides detailed application notes and protocols for the use of fluorescent reporters in live-cell imaging to study Bcl-2 degradation.
Fluorescent protein reporters, such as Green Fluorescent Protein (GFP) and its variants, can be fused to Bcl-2 to create a trackable entity within the cell. The degradation of the Bcl-2 fusion protein leads to a corresponding decrease in fluorescence, which can be monitored in real-time using live-cell imaging microscopy. This approach allows for a dynamic and quantitative analysis of Bcl-2 stability in response to various stimuli, including potential drug candidates.
Signaling Pathway of Bcl-2 Degradation
The primary pathway for stimulus-induced Bcl-2 degradation involves its ubiquitination and subsequent degradation by the proteasome. A key E3 ubiquitin ligase involved in this process is the X-linked inhibitor of apoptosis (XIAP), which is brought into proximity with Bcl-2 by the pro-apoptotic protein ARTS (Sept4_i2). Upon apoptotic signaling, ARTS facilitates the formation of a ternary complex containing XIAP, ARTS, and Bcl-2, leading to the ubiquitination of Bcl-2, primarily on Lysine 17, and its subsequent degradation by the 26S proteasome.[1][2][3] This process reduces the anti-apoptotic capacity of the cell, tipping the balance towards programmed cell death.
Data Presentation
The following tables summarize representative quantitative data on Bcl-2 degradation kinetics, which can be obtained using the protocols described below.
Table 1: Bcl-2 Protein Half-Life Determined by Cycloheximide Chase Assay and Western Blot
| Cell Line | Treatment | Bcl-2 Half-Life (hours) | Data Analysis Method |
| HeLa | Vehicle (DMSO) | > 8 | Densitometry of Western Blots |
| HeLa | Etoposide (50 µM) | ~ 4-6 | Densitometry of Western Blots |
| MEFs | Vehicle (DMSO) | > 8 | Densitometry of Western Blots |
| MEFs | Staurosporine (1 µM) | ~ 3-5 | Densitometry of Western Blots |
Table 2: Quantification of Bcl-2-EGFP Fluorescence Intensity in Live Cells
| Cell Line | Treatment (4 hours) | Normalized Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| HEK293T | Vehicle (DMSO) | 100 | ± 8.5 |
| HEK293T | Etoposide (50 µM) | 62 | ± 7.1 |
| HEK293T | Etoposide (50 µM) + MG132 (10 µM) | 95 | ± 9.2 |
Experimental Protocols
Protocol 1: Construction of a Bcl-2-EGFP Fluorescent Reporter
This protocol describes the generation of a mammalian expression vector encoding human Bcl-2 fused to Enhanced Green Fluorescent Protein (EGFP).
Materials:
-
Human Bcl-2 cDNA
-
pEGFP-N1 or a similar mammalian expression vector with a C-terminal EGFP tag
-
Restriction enzymes (e.g., EcoRI and BamHI, select based on vector's multiple cloning site)
-
T4 DNA Ligase
-
DH5α competent E. coli
-
LB agar plates with appropriate antibiotic
-
Plasmid DNA purification kit
Method:
-
PCR Amplification of Bcl-2: Amplify the full-length coding sequence of human Bcl-2 from a cDNA library or an existing plasmid. Design primers to introduce appropriate restriction sites (e.g., EcoRI and BamHI) at the 5' and 3' ends, respectively. Ensure the reverse primer omits the stop codon to allow for in-frame fusion with EGFP.
-
Restriction Digest: Digest both the purified Bcl-2 PCR product and the pEGFP-N1 vector with the selected restriction enzymes (e.g., EcoRI and BamHI) according to the manufacturer's instructions.
-
Ligation: Ligate the digested Bcl-2 insert into the linearized pEGFP-N1 vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells and plate on LB agar plates containing the appropriate antibiotic for selection.
-
Screening and Sequencing: Select individual colonies, culture them, and purify the plasmid DNA. Verify the correct insertion and in-frame fusion of Bcl-2 with EGFP by restriction digest analysis and Sanger sequencing.
Protocol 2: Live-Cell Imaging of Bcl-2-EGFP Degradation
This protocol details the procedure for transiently transfecting mammalian cells with the Bcl-2-EGFP reporter and monitoring its degradation using live-cell fluorescence microscopy.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
Bcl-2-EGFP expression plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2) and appropriate filter sets for EGFP
-
Apoptotic stimulus (e.g., Etoposide, Staurosporine)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Image analysis software (e.g., ImageJ/Fiji)
Method:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Transfection: The following day, transfect the cells with the Bcl-2-EGFP plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the fusion protein for 24-48 hours post-transfection.
-
Live-Cell Imaging Setup:
-
Place the imaging dish on the stage of the live-cell microscope within the environmental chamber.
-
Allow the temperature and CO2 levels to equilibrate.
-
Identify a field of view with several healthy, fluorescent cells.
-
-
Image Acquisition:
-
Acquire initial (t=0) fluorescence and bright-field images.
-
Carefully add the apoptotic stimulus (e.g., 50 µM Etoposide) to the culture medium. As a negative control for degradation, treat a separate dish with the stimulus plus a proteasome inhibitor (e.g., 10 µM MG132).
-
Begin time-lapse imaging, acquiring images at regular intervals (e.g., every 30 minutes) for the desired duration (e.g., 8-12 hours).
-
-
Image Analysis:
-
Use image analysis software to track individual cells over time.
-
For each tracked cell, measure the mean fluorescence intensity within the cell at each time point.
-
Correct for photobleaching by normalizing the fluorescence intensity of the Bcl-2-EGFP expressing cells to that of control cells expressing a stable EGFP.
-
Plot the normalized fluorescence intensity over time to visualize the degradation kinetics.
-
Protocol 3: Validation of Bcl-2 Degradation by Cycloheximide Chase Assay
This protocol provides a method to confirm that the observed decrease in fluorescence is due to protein degradation and to determine the half-life of the Bcl-2 protein.
Materials:
-
Cells expressing Bcl-2 (either endogenously or from a transfected plasmid)
-
Cycloheximide (CHX) solution
-
Apoptotic stimulus (e.g., Etoposide)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Bcl-2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Method:
-
Cell Treatment:
-
Plate cells in a multi-well plate and grow to ~80% confluency.
-
Treat the cells with the apoptotic stimulus (e.g., 50 µM Etoposide) or vehicle control.
-
At the desired time post-stimulus treatment, add cycloheximide (e.g., 100 µg/mL) to all wells to inhibit new protein synthesis. This is the 0-hour time point for the chase.
-
-
Time Course Collection:
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Wash the cells with cold PBS and lyse them in an appropriate lysis buffer.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Resolve equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against Bcl-2, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for Bcl-2 and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the Bcl-2 band intensity to the loading control for each time point.
-
Plot the normalized Bcl-2 intensity against time. The time at which the Bcl-2 level is reduced by 50% is the protein's half-life.
-
Conclusion
The use of fluorescent reporters in live-cell imaging offers a powerful and quantitative approach to study the dynamics of Bcl-2 degradation. These methods are invaluable for understanding the mechanisms of apoptosis and for the development of novel anti-cancer therapies that target Bcl-2. The protocols provided herein offer a comprehensive guide for researchers to establish and utilize these techniques in their own laboratories. Careful optimization of experimental conditions and rigorous data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of protein half-lives in the budding yeast proteome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validating Drug Mechanism of Action by CRISPR-Cas9 Knockout of Cereblon (CRBN)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cereblon (CRBN) is a critical component of the Cullin-Ring E3 ubiquitin ligase complex CRL4CRBN, where it functions as a substrate receptor.[1][2] This complex plays a key role in the ubiquitin-proteasome system by targeting specific proteins for degradation.[3] The mechanism of action of immunomodulatory drugs (IMiDs®), such as lenalidomide and pomalidomide, involves binding to CRBN and inducing the degradation of "neosubstrates" not typically targeted by the ligase, such as the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[4][5][6] This targeted protein degradation is responsible for the therapeutic effects seen in malignancies like multiple myeloma.[7]
For novel compounds, particularly molecular glues or PROTACs designed to induce protein degradation, confirming that their activity is dependent on a specific E3 ligase like CRBN is a crucial step in mechanism of action (MoA) validation.[8][9] CRISPR-Cas9 technology provides a precise and efficient method to knock out the CRBN gene in a cellular model.[10][11] By comparing the activity of a compound in wild-type (WT) versus CRBN knockout (KO) cells, researchers can definitively establish a CRBN-dependent MoA. If the compound's effects—such as target protein degradation and subsequent loss of cell viability—are diminished or abrogated in CRBN KO cells, it provides strong evidence that the compound acts through CRBN.[12]
Experimental Workflow and Signaling Pathway
A typical workflow for MoA validation using CRISPR-Cas9 involves generating a stable knockout cell line, followed by functional assays to compare the compound's effect against the wild-type counterpart.
The underlying biological mechanism involves the CRL4CRBN E3 ligase complex. In the presence of a molecular glue degrader, CRBN's substrate specificity is altered, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of a target protein.
Experimental Protocols
Protocol 1: Generation of CRBN Knockout Cell Lines via CRISPR-Cas9
This protocol describes the generation of a clonal CRBN knockout cell line using ribonucleoprotein (RNP) delivery, which minimizes off-target effects.
Materials:
-
Target cells (e.g., MM.1S multiple myeloma cells)
-
TrueCut Cas9 Protein v2 (Thermo Fisher)
-
Synthetic sgRNA targeting CRBN (e.g., from Synthego). A validated sequence: 5'-GATTCACATAAGCTGCCAT-3'[12]
-
Neon Transfection System (Thermo Fisher)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
96-well plates for single-cell cloning
-
Phosphate-Buffered Saline (PBS)
Method:
-
RNP Complex Formation:
-
Mix 25 pmol of synthetic sgRNA and 25 pmol of Cas9 protein in buffer.
-
Incubate at room temperature for 15 minutes to form the RNP complex.
-
-
Cell Preparation:
-
Harvest 2 x 105 MM.1S cells and wash once with PBS.
-
Resuspend the cell pellet in 10 µL of Neon Resuspension Buffer R.
-
-
Electroporation:
-
Add the 10 µL cell suspension to the prepared RNP complex and mix gently.
-
Aspirate the mixture into a 10 µL Neon Pipette Tip.
-
Electroporate using pre-optimized settings for MM.1S cells (e.g., 1400 V, 20 ms, 1 pulse).
-
Immediately transfer the electroporated cells into a well of a 24-well plate containing 500 µL of pre-warmed complete medium.
-
-
Single-Cell Cloning:
-
After 48-72 hours, dilute the transfected cells to a concentration of ~5 cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of several 96-well plates.
-
Incubate plates for 10-14 days, monitoring for the growth of single colonies.
-
-
Expansion and Validation:
-
Identify wells containing single colonies and expand them into larger culture vessels.
-
Harvest a portion of the cells from each clone for validation by Western blot (Protocol 2) and genomic sequencing to confirm indels at the target site.
-
Protocol 2: Western Blot for Validation of CRBN Knockout and Target Degradation
Materials:
-
Wild-type (WT) and putative CRBN KO cell clones
-
Compound of interest (degrader) and DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
BCA Protein Assay Kit
-
Primary antibodies: Anti-CRBN, Anti-IKZF1, Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Method:
-
Cell Lysis:
-
For KO Validation: Lyse WT and KO cell pellets directly in RIPA buffer.
-
For Degradation Assay: Seed 1 x 106 WT and validated KO cells. Treat with the degrader compound (e.g., 1 µM Lenalidomide) or DMSO for 18-24 hours.[12] After treatment, harvest and lyse cells in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and subsequently transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies (e.g., anti-CRBN at 1:1000, anti-IKZF1 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection:
Protocol 3: Cell Viability Assay
Materials:
-
WT and validated CRBN KO cells
-
Compound of interest (degrader)
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Method:
-
Cell Seeding:
-
Seed WT and CRBN KO cells into 96-well plates at a density of 5,000-10,000 cells per well in 50 µL of medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of the degrader compound.
-
Add 50 µL of the compound dilutions to the respective wells. Include DMSO-only wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator.[12]
-
-
Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control wells and plot dose-response curves to determine IC50 values. A significant rightward shift in the IC50 curve for KO cells indicates CRBN-dependent cytotoxicity.[14]
-
Data Presentation
Quantitative data from the validation experiments should be summarized for clear comparison.
Table 1: Western Blot Densitometry for CRBN Knockout Validation
| Cell Line Clone | CRBN Protein Level (Normalized to GAPDH) | Knockout Status |
|---|---|---|
| Wild-Type (WT) | 1.00 | - |
| CRBN KO Clone #1 | 0.05 | Confirmed |
| CRBN KO Clone #2 | 0.02 | Confirmed |
Table 2: Target Protein (IKZF1) Degradation after 24h Treatment with 1 µM Degrader
| Cell Line | Treatment | IKZF1 Protein Level (Normalized to GAPDH) | % Degradation |
|---|---|---|---|
| Wild-Type (WT) | DMSO | 1.00 | 0% |
| Wild-Type (WT) | Degrader | 0.15 | 85% |
| CRBN KO Clone #1 | DMSO | 1.02 | 0% |
| CRBN KO Clone #1 | Degrader | 0.98 | 4% |
Table 3: Phenotypic Response to Degrader Compound (96h Incubation)
| Cell Line | IC50 (nM) | Fold Shift (KO IC50 / WT IC50) |
|---|---|---|
| Wild-Type (WT) | 25 | - |
| CRBN KO Clone #1 | >10,000 | >400 |
Conclusion
The combination of CRISPR-Cas9-mediated gene editing with functional and phenotypic assays provides a robust platform for validating the mechanism of action of CRBN-dependent degraders. By demonstrating that the absence of CRBN abrogates both target protein degradation and cytotoxic effects, researchers can generate definitive evidence linking the compound's activity directly to the intended E3 ligase machinery. This validation is a cornerstone of preclinical development, ensuring on-target activity and informing future optimization efforts.
References
- 1. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wjbphs.com [wjbphs.com]
- 10. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct-to-biology, automated, nano-scale synthesis, and phenotypic screening-enabled E3 ligase modulator discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human CRBN knockout MCF7 cell line (ab289426) | Abcam [abcam.com]
- 14. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Mass Spectrometry for Identifying Ubiquitination Sites on Bcl-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 2 (Bcl-2) is a pivotal anti-apoptotic protein, and its dysregulation is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to therapy. The stability and function of Bcl-2 are intricately regulated by post-translational modifications, among which ubiquitination plays a crucial role. The covalent attachment of ubiquitin to Bcl-2 can either mark it for proteasomal degradation, thereby promoting apoptosis, or in some instances, stabilize it. Consequently, identifying the specific lysine residues on Bcl-2 that are ubiquitinated and understanding the dynamics of this modification are critical for developing novel therapeutic strategies that target the Bcl-2 pathway.
Mass spectrometry has emerged as a powerful and indispensable tool for the large-scale identification and quantification of protein ubiquitination sites.[1] This application note provides a comprehensive overview and detailed protocols for the identification of ubiquitination sites on Bcl-2 using mass spectrometry-based proteomics.
Signaling Pathways of Bcl-2 Ubiquitination
The ubiquitination of Bcl-2 is a dynamic process regulated by E3 ubiquitin ligases and deubiquitinating enzymes (DUBs), which respectively add and remove ubiquitin moieties. This process can lead to different functional outcomes for Bcl-2, including proteasomal degradation or stabilization.[2][3]
Quantitative Data Summary
The ubiquitination of Bcl-2 is a tightly regulated process with different types of ubiquitin modifications leading to distinct cellular outcomes. The following table summarizes the currently identified ubiquitination events on Bcl-2.
| Ubiquitination Site | Type of Ubiquitination | E3 Ligase | Functional Outcome | Reference |
| Lysine 22 (K22) | K48-linked polyubiquitination | PPARα | Proteasomal degradation | [2] |
| Not specified | Mono-ubiquitination | Parkin | Protein stabilization | [3] |
Experimental Workflow for Bcl-2 Ubiquitination Site Identification
A typical workflow for identifying Bcl-2 ubiquitination sites by mass spectrometry involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
The following protocols are adapted from established methods for the analysis of protein ubiquitination and are tailored for the specific identification of ubiquitination sites on Bcl-2.[1][4]
Protocol 1: Immunoprecipitation of Endogenous Bcl-2 for Ubiquitination Analysis
This protocol describes the enrichment of endogenous Bcl-2 from cell lysates.
Materials:
-
Cell lysis buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitor cocktail, and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes.
-
Anti-Bcl-2 antibody
-
Protein A/G magnetic beads
-
Wash buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40
-
Elution buffer: 0.1 M glycine pH 2.5
Procedure:
-
Culture and treat cells as required. To increase the abundance of ubiquitinated proteins, cells can be treated with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) before harvesting.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Bcl-2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the immunoprecipitated Bcl-2 by incubating the beads with elution buffer for 5 minutes at room temperature. Neutralize the eluate with 1 M Tris-HCl pH 8.5.
-
The eluted protein can be resolved by SDS-PAGE for in-gel digestion or processed for in-solution digestion.
Protocol 2: In-Gel Tryptic Digestion
This protocol is suitable for Bcl-2 that has been separated by SDS-PAGE.
Materials:
-
Destaining solution: 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate
-
Reduction solution: 10 mM DTT in 50 mM ammonium bicarbonate
-
Alkylation solution: 55 mM iodoacetamide in 50 mM ammonium bicarbonate
-
Trypsin solution: 10 ng/µL sequencing-grade modified trypsin in 50 mM ammonium bicarbonate
-
Peptide extraction solution: 50% ACN, 5% formic acid
Procedure:
-
Excise the protein band corresponding to ubiquitinated Bcl-2 from the Coomassie-stained SDS-PAGE gel.
-
Destain the gel pieces with destaining solution until the gel is clear.
-
Dehydrate the gel pieces with 100% ACN.
-
Reduce the protein by incubating with reduction solution for 1 hour at 56°C.
-
Alkylate the protein by incubating with alkylation solution for 45 minutes at room temperature in the dark.
-
Wash the gel pieces with 50 mM ammonium bicarbonate and dehydrate with 100% ACN.
-
Rehydrate the gel pieces with trypsin solution and incubate overnight at 37°C.
-
Extract the peptides by sequential incubation with peptide extraction solution.
-
Pool the extracts and dry in a vacuum centrifuge.
Protocol 3: Enrichment of Ubiquitinated Peptides (K-ε-GG Remnant)
This protocol describes the immunoaffinity enrichment of peptides bearing the di-glycine (K-ε-GG) remnant of ubiquitin following tryptic digestion.[4]
Materials:
-
Anti-K-ε-GG antibody-conjugated beads
-
Immunoaffinity purification (IAP) buffer: 50 mM MOPS pH 7.2, 10 mM sodium phosphate, 50 mM NaCl
-
Wash buffer: IAP buffer
-
Elution buffer: 0.15% trifluoroacetic acid (TFA)
Procedure:
-
Resuspend the dried peptides from the tryptic digest in IAP buffer.
-
Incubate the peptide solution with anti-K-ε-GG antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads three times with IAP buffer.
-
Elute the ubiquitinated peptides by incubating the beads with elution buffer.
-
Desalt the eluted peptides using a C18 StageTip before LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis and Data Interpretation
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC-MS/MS Parameters:
-
Peptides are typically separated on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Data Analysis:
-
The resulting MS/MS spectra are searched against a human protein database using a search engine such as Mascot, Sequest, or MaxQuant.
-
The search parameters should include variable modifications for ubiquitination (di-glycine remnant on lysine, +114.0429 Da).
-
The identified ubiquitination sites should be validated by manual inspection of the MS/MS spectra to ensure confident assignment.
Conclusion
The identification of ubiquitination sites on Bcl-2 by mass spectrometry is a powerful approach to unravel the complex regulatory mechanisms governing its stability and function. The protocols outlined in this application note provide a robust framework for researchers to investigate Bcl-2 ubiquitination in various biological contexts. A deeper understanding of the Bcl-2 ubiquitination landscape will undoubtedly pave the way for the development of innovative cancer therapies that modulate the apoptotic machinery.
References
- 1. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A proteomic analysis of Bcl-2 regulation of cell cycle arrest: insight into the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-proteasome pathway-mediated regulation of the Bcl-2 family: effects and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Bcl-2 Degrader-1 in 3D Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary approach in targeted therapy, facilitating the degradation of specific proteins via the ubiquitin-proteasome system. PROTAC Bcl-2 degrader-1 is a novel compound designed to selectively eliminate the anti-apoptotic protein Bcl-2, a key regulator of programmed cell death. Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumor survival and resistance to conventional therapies. Three-dimensional (3D) spheroid models more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures, making them an invaluable tool for evaluating the efficacy of novel cancer therapeutics like PROTAC Bcl-2 degrader-1.
These application notes provide a comprehensive guide for the utilization of PROTAC Bcl-2 degrader-1 in 3D spheroid models, including detailed experimental protocols, data presentation, and visualization of key biological and experimental processes.
Mechanism of Action
PROTAC Bcl-2 degrader-1 is a heterobifunctional molecule. It consists of a ligand that binds to the Bcl-2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This binding facilitates the formation of a ternary complex between Bcl-2, the PROTAC, and the E3 ligase. The E3 ligase then ubiquitinates Bcl-2, marking it for degradation by the proteasome. The degradation of Bcl-2 disrupts the inhibition of pro-apoptotic proteins like Bax and Bak, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.
Caption: Mechanism of PROTAC Bcl-2 Degrader-1.
Bcl-2 Signaling Pathway in Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3] They are categorized into anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), pro-apoptotic effector proteins (e.g., Bax, Bak), and pro-apoptotic BH3-only proteins (e.g., Bad, Bid, Puma).[1] In healthy cells, anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic effector proteins, preventing their activation.[1][4] Upon receiving apoptotic stimuli, BH3-only proteins are activated and bind to the anti-apoptotic proteins, releasing the effector proteins.[1] Bax and Bak then oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c into the cytoplasm.[1] Cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.[1] Caspase-9, in turn, activates executioner caspases like caspase-3, culminating in the dismantling of the cell.[1][5]
Caption: The intrinsic apoptotic pathway regulated by Bcl-2 family proteins.
Data Presentation
The following table summarizes the in vitro activity of PROTAC Bcl-2 degrader-1 in a 2D cell culture model. Data for 3D spheroid models is not yet publicly available and would need to be generated following the protocols outlined below.
| Compound | Cell Line | IC50 (µM) | DC50 (µM) | Target(s) | E3 Ligase Ligand | Reference |
| PROTAC Bcl-2 degrader-1 (Compound C5) | HeLa | 4.94 | 3.0 | Bcl-2, Mcl-1 | Pomalidomide (CRBN) | [6] |
IC50: Half-maximal inhibitory concentration for cell viability. DC50: Half-maximal degradation concentration.
Experimental Protocols
3D Spheroid Formation
This protocol describes the generation of 3D spheroids using the hanging drop method, which is suitable for a wide range of cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
10 cm non-adherent petri dishes
-
Multi-channel pipette
Procedure:
-
Culture cells to 70-80% confluency in a T75 flask.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Using a multi-channel pipette, dispense 20 µL droplets of the cell suspension onto the inside of the lid of a 10 cm petri dish.
-
Add 5-10 mL of sterile PBS to the bottom of the dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
Incubate the hanging drops for 48-72 hours at 37°C in a 5% CO2 incubator to allow for spheroid formation.[7]
Spheroid Viability Assay
This protocol outlines the assessment of cell viability in 3D spheroids treated with PROTAC Bcl-2 degrader-1 using a luminescence-based assay (e.g., CellTiter-Glo® 3D).
Materials:
-
Pre-formed 3D spheroids in a 96-well ultra-low attachment plate
-
PROTAC Bcl-2 degrader-1
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare a serial dilution of PROTAC Bcl-2 degrader-1 in complete medium at 2x the final desired concentrations.
-
Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the corresponding 2x PROTAC dilution.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis of Bcl-2 Degradation
This protocol details the procedure for assessing the degradation of Bcl-2 in 3D spheroids following treatment with PROTAC Bcl-2 degrader-1.
Materials:
-
Treated and untreated 3D spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment group and wash with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of Bcl-2 degradation relative to the loading control.
Experimental Workflow for 3D Spheroid Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of PROTAC Bcl-2 degrader-1 in 3D spheroid models.
Caption: A logical workflow for the evaluation of PROTAC Bcl-2 degrader-1 in 3D spheroids.
Conclusion
The use of 3D spheroid models provides a more physiologically relevant system for the preclinical evaluation of novel therapeutics like PROTAC Bcl-2 degrader-1. The protocols and information provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this promising anti-cancer agent. Future studies should focus on generating robust data in various cancer spheroid models to further validate the therapeutic potential of targeted Bcl-2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimizing PROTAC Bcl2 degrader-1 concentration and incubation time
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of PROTAC Bcl2 degrader-1. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the anti-apoptotic proteins Bcl-2 and Mcl-1. It functions by simultaneously binding to the target protein (Bcl-2 or Mcl-1) and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: A good starting point for your experiments is a concentration of 10 μM with an incubation time of 24 hours in your cell line of interest, such as HeLa cells.[1] However, optimal conditions can vary significantly between different cell lines. It is highly recommended to perform a dose-response experiment (e.g., 0.1 μM to 20 μM) and a time-course experiment (e.g., 4, 8, 16, 24, and 48 hours) to determine the ideal concentration and incubation time for your specific model system.
Q3: What are the reported DC50 and IC50 values for this compound?
A3: For the degradation of Bcl-2, this compound has a reported DC50 (concentration for 50% maximal degradation) of 3.0 μM and an IC50 (concentration for 50% inhibition) of 4.94 μM. For Mcl-1, the reported IC50 is 11.81 μM.[1]
Troubleshooting Guide
Q4: I am not observing any degradation of Bcl-2. What are some potential causes and solutions?
A4: There are several factors that could contribute to a lack of Bcl-2 degradation. Consider the following troubleshooting steps:
-
Suboptimal Concentration or Incubation Time: The initial recommended conditions may not be optimal for your cell line. Perform a thorough dose-response and time-course experiment to identify the optimal parameters.
-
Low Expression of Cereblon (CRBN): this compound relies on the E3 ligase Cereblon to mediate degradation. Verify the expression level of CRBN in your cell line via Western Blot or qPCR. If CRBN expression is low, consider using a cell line with higher endogenous expression.
-
Issues with Ternary Complex Formation: Successful degradation is dependent on the formation of a stable ternary complex between Bcl-2, the PROTAC, and CRBN. You can assess ternary complex formation using techniques like the NanoBRET™ Ternary Complex Assay.[3][4][5][]
-
Experimental Protocol Errors: Review your Western Blot protocol for any potential issues. Ensure complete cell lysis, accurate protein quantification, and optimal antibody concentrations. For tips on optimizing Bcl-2 detection, consider including a sonication step during protein preparation and using 5% skim milk for blocking and antibody dilutions.[7]
Q5: I am observing a decrease in degradation at higher concentrations of the PROTAC. What is happening?
A5: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[8][9] At very high concentrations, the PROTAC can form binary complexes with either the target protein (Bcl-2) or the E3 ligase (CRBN) independently. These binary complexes are non-productive and compete with the formation of the necessary ternary complex, leading to reduced degradation. To mitigate the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range that promotes ternary complex formation.
Q6: How can I be sure that the observed cell death is due to Bcl-2 degradation and not off-target toxicity?
A6: This is a critical control for any PROTAC experiment. Here are some strategies to confirm on-target activity:
-
Use a Negative Control: Synthesize or obtain a negative control compound that is structurally similar to this compound but cannot bind to either Bcl-2 or CRBN. This control should not induce Bcl-2 degradation or cell death.
-
Rescue Experiment: Overexpress a degradation-resistant mutant of Bcl-2 in your cells. If the observed phenotype is on-target, the overexpression of the mutant Bcl-2 should rescue the cells from death induced by the PROTAC.
-
CRBN Knockdown/Knockout: Deplete the E3 ligase CRBN in your cells using siRNA or CRISPR/Cas9. In the absence of CRBN, this compound should not be able to induce Bcl-2 degradation and subsequent apoptosis.
Quantitative Data Summary
| Parameter | Target | Value | Cell Line | Reference |
| DC50 | Bcl-2 | 3.0 μM | Not Specified | [1] |
| IC50 | Bcl-2 | 4.94 μM | Not Specified | [1] |
| IC50 | Mcl-1 | 11.81 μM | Not Specified | [1] |
| Starting Concentration | Bcl-2/Mcl-1 | 10 μM | HeLa | [1] |
| Starting Incubation Time | Bcl-2/Mcl-1 | 24 hours | HeLa | [1] |
Experimental Protocols
Western Blot Protocol for Bcl-2 Degradation
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Sonication: To ensure complete lysis and reduce viscosity from DNA, sonicate the lysate briefly on ice.[7]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Bcl-2 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
MTS Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (e.g., vehicle, negative control PROTAC).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).[10][11]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2378801-85-3 | BroadPharm [broadpharm.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming solubility issues with PROTAC Bcl2 degrader-1
Welcome to the technical support center for PROTAC Bcl2 degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions related to the experimental use of this molecule.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, focusing on solubility and other common experimental hurdles.
Issue 1: Poor Solubility in Aqueous Buffers
This compound, like many PROTACs, has inherently low aqueous solubility due to its high molecular weight and lipophilicity. This can lead to precipitation in your stock solutions or cell culture media, resulting in inconsistent and unreliable experimental outcomes.
Answer:
Recommended Solvents and Stock Preparation:
For in vitro experiments, this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock into your aqueous buffer or cell culture medium. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Formulation Strategies for In Vivo and In Vitro Use:
For in vivo studies, a specific formulation has been reported to improve the solubility and bioavailability of this compound. This can also be adapted for challenging in vitro experiments where solubility in standard media is a concern.
Table 1: Recommended In Vivo Formulation for this compound
| Component | Percentage | Role |
| DMSO | 10% | Initial Solubilizing Agent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline | 45% | Vehicle |
Protocol for Preparing the Formulation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to the mixture and vortex until a homogenous solution is formed.
For in vitro assays where solubility is a persistent issue, consider the use of other formulation strategies such as amorphous solid dispersions or liquisolid formulations.[2]
Issue 2: Compound Precipitation in Cell Culture Media
Even with a DMSO stock, this compound can sometimes precipitate when added to cell culture media, especially at higher concentrations.
Answer:
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, and not exceeding 0.5%.
-
Pre-warming Media: Pre-warm your cell culture media to 37°C before adding the PROTAC solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed media to reach the final desired concentration.
-
Serum Concentration: The presence of serum proteins can sometimes help to stabilize hydrophobic compounds. If using serum-free media, consider whether your experimental design can tolerate a low percentage of serum (e.g., 1-2%).
-
Visual Inspection: Always visually inspect your media for any signs of precipitation after adding the compound. If precipitation is observed, the results from that experiment will not be reliable.
Issue 3: Inconsistent or No Degradation of Bcl-2 in Western Blots
You may observe variability in Bcl-2 degradation or a complete lack of degradation in your Western blot analysis.
Answer:
Potential Causes and Solutions:
-
Suboptimal Concentration: PROTACs often exhibit a "hook effect," where degradation is observed at an optimal concentration range, but at higher concentrations, the formation of binary complexes (PROTAC-Bcl2 or PROTAC-E3 ligase) can outcompete the formation of the productive ternary complex, leading to reduced degradation. It is crucial to perform a dose-response experiment to determine the optimal concentration for Bcl-2 degradation.[3]
-
Insufficient Incubation Time: Protein degradation is a time-dependent process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for maximal Bcl-2 degradation.
-
Low E3 Ligase Expression: this compound utilizes the Cereblon (CRBN) E3 ligase.[1] The cell line you are using may have low endogenous expression of CRBN, leading to inefficient degradation. You can check the expression level of CRBN in your cell line via Western blot or by consulting cell line databases.
-
Proteasome Inhibition: Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome, as this is essential for PROTAC-mediated degradation. As a control, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132); this should rescue the degradation of Bcl-2.
-
Cell Permeability: Poor cell permeability can be a limiting factor for PROTAC efficacy. If you suspect this is an issue, you may need to optimize the formulation as discussed in Issue 1 or consider using cell lines with higher permeability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule. One end binds to the anti-apoptotic protein Bcl-2, and the other end binds to the E3 ubiquitin ligase Cereblon (CRBN). This brings Bcl-2 and CRBN into close proximity, leading to the ubiquitination of Bcl-2 and its subsequent degradation by the proteasome.[1]
Q2: What are the reported IC50 and DC50 values for this compound?
A2: The following values have been reported for this compound (also referred to as compound C5 in the literature):
Table 2: Potency of this compound [1][4]
| Parameter | Target | Value (μM) |
| IC50 | Bcl-2 | 4.94 |
| DC50 | Bcl-2 | 3.0 |
| IC50 | Mcl-1 | 11.81 |
Q3: How can I confirm that the observed decrease in Bcl-2 levels is due to proteasomal degradation?
A3: To confirm the mechanism of action, you should perform a co-treatment experiment with a proteasome inhibitor.
Experimental Workflow:
Figure 1: Experimental workflow to confirm proteasome-dependent degradation.
Q4: Can this compound affect other Bcl-2 family members?
A4: this compound has been shown to also have activity against Mcl-1, with an IC50 of 11.81 μM.[1] Therefore, at higher concentrations, you may observe effects on Mcl-1 levels. It is important to perform dose-response experiments and include controls to assess the selectivity of the degrader in your specific experimental system.
Experimental Protocols
Western Blot Protocol for Bcl-2 Degradation
-
Cell Seeding: Plate your cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 μM) for the desired incubation time (e.g., 24 hours). Include a vehicle control (DMSO). For the rescue experiment, pre-treat cells with a proteasome inhibitor (e.g., 10 μM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Bcl-2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the Bcl-2 signal to the loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Signaling Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This compound targets the anti-apoptotic protein Bcl-2 for degradation, thereby promoting apoptosis.
Figure 2: Mechanism of action of this compound within the Bcl-2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lessons-in-protac-design-from-selective-degradation-with-a-promiscuous-warhead - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Hook Effect in PROTAC Experiments: A Technical Guide
Frequently Asked Questions (FAQs)
Q1: What is the hook effect in the context of PROTACs?
A1: The hook effect, also referred to as the prozone effect, is a phenomenon observed in PROTAC experiments where an increase in the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, contrasting with the typical sigmoidal curve seen with traditional inhibitors.[3][4]
Q2: What causes the hook effect?
A2: The hook effect arises from the fundamental mechanism of PROTAC action, which requires the formation of a ternary complex consisting of the target protein, the PROTAC molecule, and an E3 ligase.[][6] At excessively high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming non-productive binary complexes (PROTAC:Target and PROTAC:E3 Ligase).[1][7] The formation of these binary complexes sequesters the components needed for the productive ternary complex, thus inhibiting the degradation process.[4]
Q3: How can I identify a potential hook effect in my experimental data?
A3: The primary indicator of a hook effect is a biphasic dose-response curve where the level of protein degradation decreases at higher PROTAC concentrations after reaching a maximum.[2] It is crucial to test a wide range of PROTAC concentrations, including sufficiently high concentrations, to fully characterize the dose-response relationship and reveal any potential hook effect.[8]
Q4: What are the consequences of ignoring the hook effect?
A4: Ignoring the hook effect can lead to an inaccurate assessment of a PROTAC's potency and efficacy.[2] For instance, a highly potent PROTAC might appear inactive if tested only at high concentrations where the hook effect is prominent. This can result in the premature dismissal of promising lead compounds during drug discovery screening.
Q5: How can the hook effect be minimized or overcome?
A5: Several strategies can be employed to mitigate the hook effect:
-
Optimize PROTAC Concentration: The most straightforward approach is to perform a full dose-response analysis to identify the optimal concentration range for maximal degradation and avoid concentrations that lead to the hook effect.[8]
-
Enhance Ternary Complex Cooperativity: Cooperativity refers to the influence of the binding of one protein partner (either the target or the E3 ligase) on the PROTAC's affinity for the other.[9] Positive cooperativity, where the formation of a binary complex enhances the binding of the third component, stabilizes the ternary complex and can dampen the hook effect.[10][11] This can be achieved through rational design of the PROTAC linker and optimization of the warhead and E3 ligase binder.[12]
-
Utilize Advanced PROTAC Designs: Novel strategies such as trivalent PROTACs or Nano-PROTACs are being explored to overcome the hook effect.[13][14] For example, Nano-PROTACs have been shown to achieve dose-dependent protein degradation without a significant hook effect.[15][16]
Troubleshooting Guide
This section provides a structured approach to troubleshooting experiments where a hook effect is suspected.
Table 1: Troubleshooting the PROTAC Hook Effect
| Observed Issue | Potential Cause | Recommended Action |
| Bell-shaped dose-response curve | Formation of non-productive binary complexes at high PROTAC concentrations. | Perform a wider dose-response experiment with serial dilutions to identify the optimal concentration for maximal degradation. |
| Low or no degradation at high PROTAC concentrations | Severe hook effect. | Test lower concentrations of the PROTAC. Consider redesigning the PROTAC to improve ternary complex cooperativity. |
| Inconsistent degradation results across experiments | Variability in ternary complex formation. | Standardize experimental conditions, including cell density, incubation time, and PROTAC concentration. Assess ternary complex formation directly using biophysical assays. |
Experimental Protocols
To thoroughly investigate the hook effect and optimize your PROTACs, the following experimental protocols are recommended.
Ternary Complex Formation Assays
Directly measuring the formation of the ternary complex is crucial for understanding the hook effect.
-
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon) on a streptavidin-coated sensor chip.
-
Inject a solution containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the sensor surface.
-
Monitor the binding events in real-time to determine the kinetics and affinity of ternary complex formation.[]
-
A bell-shaped response curve in the sensorgram as a function of PROTAC concentration is indicative of the hook effect at the molecular level.
-
-
Methodology: Isothermal Titration Calorimetry (ITC)
-
Fill the ITC syringe with a solution of the target protein and the PROTAC.
-
Fill the sample cell with a solution of the E3 ligase.
-
Titrate the target protein and PROTAC solution into the E3 ligase solution and measure the heat changes associated with binding.
-
Analysis of the thermogram can provide thermodynamic parameters of ternary complex formation, including binding affinity and cooperativity.[17]
-
Protein Degradation Assays
Quantifying the extent of target protein degradation is the ultimate readout of PROTAC efficacy.
-
Methodology: Western Blotting
-
Treat cells with a wide range of PROTAC concentrations for a specified time (e.g., 4-24 hours).[9]
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.
-
-
Methodology: In-Cell Western (ICW) or High-Content Imaging
-
Seed cells in a multi-well plate and treat with a range of PROTAC concentrations.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the target protein and a fluorescently labeled secondary antibody.
-
Use a plate reader or high-content imager to quantify the fluorescence intensity, which is proportional to the amount of target protein.
-
This method allows for higher throughput screening of PROTAC concentrations.
-
Visualizing PROTAC Mechanisms and Workflows
Signaling Pathway of PROTAC-Mediated Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Investigating the Hook Effect
Caption: Workflow for identifying and addressing the hook effect.
Logical Relationship of PROTAC Complexes
Caption: Effect of PROTAC concentration on complex formation.
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterize Your PROTAC Hook Effect With Flexible And In-Solution Affinity Measurements For Results You Can Trust [drugdiscoveryonline.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. marinbio.com [marinbio.com]
- 14. Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ternary complex formation - Profacgen [profacgen.com]
Minimizing off-target effects of PROTAC Bcl2 degrader-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC Bcl2 degrader-1 (also known as Compound C5). This resource is designed to help minimize off-target effects and address common experimental challenges.
I. Overview of this compound
This compound is a heterobifunctional molecule designed to induce the degradation of the anti-apoptotic protein Bcl-2. It consists of three key components: a ligand that binds to Bcl-2, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. By bringing Bcl-2 into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of Bcl-2.
Key Characteristics:
-
Target: B-cell lymphoma 2 (Bcl-2)
-
E3 Ligase Recruited: Cereblon (CRBN) via a pomalidomide-based ligand.
-
Origin: Derived from the Mcl-1/Bcl-2 dual inhibitor, Nap-1.
II. Quantitative Data Summary
The following tables summarize the reported potency of this compound.
Table 1: Degradation and Inhibitory Potency
| Target | Metric | Value (µM) | Reference |
| Bcl-2 | DC₅₀ | 3.0 | [1] |
| Bcl-2 | IC₅₀ | 4.94 | [1] |
| Mcl-1 | IC₅₀ | 11.81 | [1] |
-
DC₅₀: Half-maximal degradation concentration.
-
IC₅₀: Half-maximal inhibitory concentration.
III. Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Question: I am observing degradation of Mcl-1 in addition to Bcl-2. Is this expected, and how can I minimize it?
Answer: Yes, this is a known off-target effect of this compound.[1] The degrader was developed from a dual Mcl-1/Bcl-2 inhibitor, which is why it retains some activity against Mcl-1.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the lowest concentration of the PROTAC that effectively degrades Bcl-2 while minimizing Mcl-1 degradation. Based on the reported DC₅₀ and IC₅₀ values, you may find a therapeutic window where Bcl-2 degradation is more pronounced.
-
Time Course Analysis: A time-course experiment can reveal differences in the degradation kinetics of Bcl-2 and Mcl-1. It's possible that Bcl-2 is degraded more rapidly or at earlier time points than Mcl-1.
-
Use of a More Selective Degrader: If Mcl-1 degradation remains a significant issue, consider using a more selective Bcl-2 degrader if available for your experimental system.
-
Control Experiments: Always include control groups, such as cells treated with a negative control PROTAC (one that doesn't bind the E3 ligase or the target) to ensure the observed effects are specific to the PROTAC's mechanism of action.
Question: My Western blot results show no or weak degradation of Bcl-2. What could be the problem?
Answer: Several factors can contribute to a lack of Bcl-2 degradation.
Troubleshooting Steps:
-
Cell Line Specificity: Ensure that your chosen cell line expresses sufficient levels of both Bcl-2 and the CRBN E3 ligase. You can verify this by Western blot or by consulting protein expression databases.
-
PROTAC Integrity and Concentration: Confirm the integrity and concentration of your PROTAC stock solution. If possible, verify its activity in a positive control cell line known to be responsive.
-
Treatment Duration: The degradation of a target protein is a time-dependent process. Optimize the incubation time with the PROTAC. A typical starting point is 24 hours, but this may need to be adjusted.[2]
-
Proteasome and Neddylation Inhibition Control: To confirm that the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924). This should rescue the degradation of Bcl-2.
-
Western Blotting Technique: Ensure proper protein extraction, loading, and transfer. Use a validated Bcl-2 antibody and include a loading control (e.g., GAPDH, β-actin) to normalize your results.
Question: I am observing significant cytotoxicity that doesn't seem to correlate with Bcl-2 degradation. What could be the cause?
Answer: Off-target effects of the PROTAC or its components can lead to unexpected cytotoxicity.
Troubleshooting Steps:
-
Pomalidomide-Related Off-Targets: The pomalidomide moiety used to recruit CRBN can independently induce the degradation of other proteins, such as zinc-finger transcription factors (e.g., IKZF1, IKZF3).[3][4][5] This can have cytotoxic effects in certain cell types.
-
Nap-1 Off-Targets: The warhead of the PROTAC is derived from the dual inhibitor Nap-1. This component may have off-target activities independent of protein degradation.
-
Control Compounds: To dissect the source of toxicity, use control compounds in your viability assays:
-
The parent inhibitor (Nap-1).
-
The E3 ligase ligand alone (pomalidomide).
-
A non-functional epimer of the PROTAC as a negative control.
-
-
Apoptosis Assays: To confirm that the observed cell death is due to the intended mechanism (apoptosis resulting from Bcl-2 degradation), perform assays to measure markers of apoptosis, such as caspase-3/7 activation or PARP cleavage.
IV. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bifunctional molecule that simultaneously binds to the Bcl-2 protein and the CRBN E3 ubiquitin ligase. This induced proximity leads to the formation of a ternary complex, facilitating the transfer of ubiquitin molecules to Bcl-2. The polyubiquitinated Bcl-2 is then recognized and degraded by the proteasome.
Q2: How can I confirm the formation of the ternary complex (Bcl-2 : PROTAC : CRBN)?
A2: Co-immunoprecipitation (Co-IP) is a common method to verify the formation of the ternary complex. You can perform a pull-down of one component of the complex (e.g., CRBN) and then use Western blotting to detect the other components (Bcl-2).
Q3: What are the known off-target effects of this compound?
A3: The primary known off-target effect is the degradation of Mcl-1.[1] Additionally, as it is a pomalidomide-based PROTAC, it may induce the degradation of neosubstrates of CRBN, such as Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5]
Q4: How should I prepare and store this compound?
A4: The manufacturer's instructions should be followed for preparation and storage. Typically, the compound is dissolved in a solvent like DMSO to create a stock solution, which is then aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What control experiments are essential when using this PROTAC?
A5: Essential controls include:
-
A vehicle control (e.g., DMSO).
-
A negative control PROTAC (e.g., an epimer that does not bind the target or E3 ligase).
-
Treatment with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.
-
Treatment with a neddylation inhibitor (e.g., MLN4924) to confirm CRL-dependent degradation.
-
Western blotting for the E3 ligase (CRBN) to ensure its expression is not affected by the treatment.
V. Experimental Protocols
Western Blotting for Bcl-2 and Mcl-1 Degradation
This protocol outlines the steps to assess the degradation of Bcl-2 and its off-target Mcl-1.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Mcl-1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of Bcl-2 and Mcl-1 to the loading control.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
This compound and control compounds
-
96-well plates
-
Cell culture medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds for the desired time (e.g., 72 hours). Include a vehicle control.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to add the reagent to the wells and measure the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the compound concentration to determine the IC₅₀ value.
VI. Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
PROTAC Bcl2 degrader-1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of PROTAC Bcl2 degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the anti-apoptotic proteins Bcl-2 and Mcl-1.[1][] It functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway.[3] The molecule simultaneously binds to the target protein (Bcl-2 or Mcl-1) and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[][4] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][5]
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical to maintain the stability and activity of the degrader. The solid form is generally stable and can be shipped at room temperature for short periods (less than two weeks).[6] For long-term storage and stock solutions, specific temperature conditions are required. Please refer to the table below for detailed storage guidelines.
Q3: How do I dissolve this compound?
A3: this compound is soluble in DMSO.[7] For in vitro experiments, you can prepare a stock solution in DMSO. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[7] For in vivo studies, a common vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[8] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[4]
Q4: Should I be concerned about freeze-thaw cycles?
A4: Yes. To prevent degradation and ensure experimental consistency, it is highly recommended to aliquot the stock solution into single-use volumes after preparation.[4][7] This practice avoids product inactivation that can result from repeated freeze-thaw cycles.[4][7]
Stability and Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | Keep container tightly sealed in a cool, well-ventilated area.[9] |
| Stock Solution | -80°C | Up to 6 months | Stored under nitrogen is recommended.[4][6] Aliquot to avoid freeze-thaw cycles.[4][7] |
| Stock Solution | -20°C | Up to 1 month | Stored under nitrogen is recommended.[4][6] Aliquot to avoid freeze-thaw cycles.[4][7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low degradation of Bcl-2/Mcl-1 | Suboptimal Concentration: The concentration of the degrader may be too high or too low. PROTACs can exhibit a "hook effect" where efficacy decreases at high concentrations due to the formation of unproductive binary complexes.[10] | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for degradation. |
| Insufficient Incubation Time: The treatment time may not be long enough for degradation to occur. | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal incubation period. | |
| Low E3 Ligase Expression: The cell line used may have low endogenous levels of Cereblon (CRBN), the E3 ligase recruited by this PROTAC. | Verify the expression level of CRBN in your cell line via Western Blot or qPCR. Consider using a cell line known to have sufficient CRBN expression. | |
| Compound Instability: The degrader may have degraded due to improper storage or handling. | Ensure the compound and its solutions have been stored according to the recommended conditions. Use a fresh aliquot for your experiment. | |
| High Cell Toxicity | Off-Target Effects: At high concentrations, the compound may exhibit off-target toxicity. | Use the lowest effective concentration that induces target degradation (determined from your dose-response curve). Include appropriate controls, such as a negative control compound that does not bind the target or E3 ligase. |
| On-Target Toxicity: Degradation of Bcl-2 and Mcl-1 is expected to induce apoptosis. The observed toxicity may be a direct result of the intended mechanism of action. | Correlate the timing and dose of cell death with the degradation of Bcl-2/Mcl-1. Use apoptosis assays (e.g., Caspase-3/7 activity) to confirm the mechanism of cell death. | |
| Inconsistent Results | Compound Precipitation: The degrader may not be fully soluble in the cell culture medium, leading to variable effective concentrations. | Visually inspect the medium for any signs of precipitation after adding the compound. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line. |
| Experimental Variability: Inconsistent cell density, passage number, or treatment conditions can lead to variable results. | Standardize your experimental protocols, including cell seeding density, passage number, and handling procedures. |
Experimental Protocols
Protocol: Cell-Based Protein Degradation Assay via Western Blot
This protocol outlines a general workflow for assessing the degradation of Bcl-2 and Mcl-1 in a selected cell line (e.g., HeLa cells) following treatment with this compound.[8]
-
Cell Culture:
-
Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10 µM).
-
Include a vehicle control (e.g., DMSO only) at the same final concentration as the highest compound treatment.
-
Remove the old medium from the cells and add the medium containing the degrader or vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).[8]
-
-
Cell Lysis:
-
After incubation, place plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blot Analysis:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control to determine the extent of degradation.
-
References
- 1. This compound, 2378801-85-3 | BroadPharm [broadpharm.com]
- 3. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity, - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to PROTAC Bcl2 degrader-1
Welcome to the technical support center for PROTAC Bcl2 degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this molecule in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound C5) is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to selectively target B-cell lymphoma 2 (Bcl-2) and Myeloid cell leukemia 1 (Mcl-1) for degradation.[1][2] It functions by simultaneously binding to the target proteins (Bcl-2/Mcl-1) and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination of Bcl-2 and Mcl-1, marking them for degradation by the proteasome.[1][2]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been shown to induce the degradation of Bcl-2 and Mcl-1 in HeLa cells.[1][3] For reference, a similar dual BCL-xL/BCL-2 degrader, 753b, has demonstrated efficacy in small-cell lung cancer (SCLC) cell lines such as H146, H211, and H1059.[4][5]
Q3: Why am I observing different degradation efficiencies in different cell lines?
A3: Cell line-specific responses to PROTACs are common and can be attributed to several factors:
-
Expression levels of target proteins: The basal expression levels of Bcl-2 and Mcl-1 can vary significantly between cell lines.
-
Expression of E3 ligase components: The efficiency of the PROTAC is dependent on the expression of the recruited E3 ligase (Cereblon for this compound) and other components of the ubiquitin-proteasome system.
-
Presence of resistance mechanisms: Overexpression of other anti-apoptotic proteins (e.g., Bcl-xL) or mutations in the target proteins can confer resistance.[6]
Q4: My cells are not undergoing apoptosis despite observing Bcl-2 degradation. What could be the reason?
A4: A lack of apoptotic response despite target degradation can be due to:
-
Redundancy in anti-apoptotic proteins: Cancer cells often express multiple anti-apoptotic Bcl-2 family members. The degradation of Bcl-2 and Mcl-1 may not be sufficient to induce apoptosis if other anti-apoptotic proteins like Bcl-xL are highly expressed and can compensate.
-
Inefficient degradation: The extent of Bcl-2/Mcl-1 degradation may not be sufficient to cross the apoptotic threshold.
-
Downstream defects in the apoptotic pathway: Mutations or alterations in downstream apoptotic machinery (e.g., Bax, Bak, caspases) can prevent the execution of apoptosis.[7]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and a representative dual BCL-xL/BCL-2 degrader (753b) in various cancer cell lines.
Table 1: In Vitro Activity of this compound in HeLa Cells [1][3]
| Parameter | Target | Value (µM) |
| IC₅₀ | Bcl-2 | 4.94 |
| Mcl-1 | 11.81 | |
| DC₅₀ | Bcl-2 | 3.0 |
Table 2: Maximum Degradation (Dmax) of a Dual BCL-xL/BCL-2 Degrader (753b) in SCLC Cell Lines [4]
| Cell Line | Cancer Type | Target | Dmax (%) |
| H146 | Small-Cell Lung Cancer | BCL-2 | ~30 |
| H211 | Small-Cell Lung Cancer | BCL-2 | ~63 |
| H1059 | Small-Cell Lung Cancer | BCL-2 | ~45 |
Experimental Protocols
1. Cell Viability Assay (CCK-8/MTT)
This protocol is for determining the effect of this compound on cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the PROTAC dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48, 72 hours).
-
Add 10 µL of CCK-8 solution or 20 µL of MTT reagent to each well and incubate for 1-4 hours.
-
If using MTT, add 100 µL of solubilization solution to each well.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Western Blotting for Protein Degradation
This protocol is to assess the degradation of Bcl-2 and Mcl-1 following treatment with this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Mcl-1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2378801-85-3 | BroadPharm [broadpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dual targeting of BCL-2 and MCL-1 in the presence of BAX breaks venetoclax resistance in human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Western Blot Results with PROTACs
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected Western blot results and optimize your experiments for reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My target protein is not degrading after PROTAC treatment. What are the possible causes?
A1: Lack of degradation is a common issue. Here’s a checklist of potential reasons:
-
PROTAC Inactivity:
-
Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.
-
Ineffective Ternary Complex Formation: The linker length or composition may not be optimal for bringing the target protein and the E3 ligase together.
-
Low Binding Affinity: The PROTAC may have weak binding to the target protein or the E3 ligase.
-
-
Cellular Factors:
-
Low E3 Ligase Expression: The cell line you are using may have low endogenous levels of the recruited E3 ligase.
-
Target Protein Half-Life: If your target protein has a very long half-life, you may need to extend the treatment duration.
-
PROTAC Efflux: Cells may actively pump the PROTAC out, reducing its intracellular concentration.[1]
-
-
Experimental Issues:
-
Incorrect PROTAC Concentration: The concentration used might be too low to induce degradation or, conversely, too high, leading to the "hook effect" (see Q2).
-
Suboptimal Treatment Time: The degradation kinetics of your target protein may be faster or slower than your experimental time point. A time-course experiment is recommended.
-
Western Blot Technical Problems: Issues with antibody quality, protein transfer, or detection reagents can all lead to a false negative result.[2][3]
-
Q2: I see less degradation at higher PROTAC concentrations. What is the "hook effect"?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1][4][5] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for ubiquitination and degradation.[4][6][7] Essentially, the excess PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing them from coming together.
Troubleshooting Unexpected Western Blot Results
This section provides guidance on how to troubleshoot specific unexpected outcomes in your PROTAC Western blot experiments.
Problem 1: Incomplete or Partial Degradation
Observation: You observe a decrease in your target protein, but a significant amount remains even at high PROTAC concentrations or long incubation times.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration or Time | Perform a dose-response experiment with a wider range of concentrations and a time-course experiment to identify the optimal conditions for maximal degradation (Dmax) and the half-maximal degradation concentration (DC50). |
| Target Protein Synthesis | The rate of new protein synthesis may be competing with the rate of degradation. You can test this by co-treating with a protein synthesis inhibitor like cycloheximide (CHX). |
| Presence of a Non-degradable Pool of Protein | A subpopulation of your target protein may be in a cellular compartment or complex that is inaccessible to the PROTAC or the ubiquitin-proteasome machinery. |
| Feedback Mechanisms | The degradation of the target protein might trigger a cellular feedback loop that increases its own transcription or translation. |
Problem 2: No Degradation Signal or Very Weak Signal
Observation: The band for your target protein is not visible or is extremely faint across all lanes, including your negative control.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Target Protein Abundance | Increase the amount of total protein loaded onto the gel.[2] Consider using a cell line known to express higher levels of your target protein. |
| Poor Primary Antibody | Validate your primary antibody using a positive control (e.g., cell lysate overexpressing the target protein). Try increasing the antibody concentration or incubation time. |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. For large proteins, you may need to optimize the transfer time and buffer composition. |
| Inactive Detection Reagents | Ensure your HRP-conjugated secondary antibody and ECL substrate are not expired and have been stored correctly. |
Problem 3: Unexpected Bands or Changes in Band Migration
Observation: You see bands at molecular weights different from your target protein, or the band for your target protein shifts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Degradation | Your PROTAC may be degrading other proteins. This can be investigated using proteomics approaches to assess changes in the global proteome upon PROTAC treatment.[8][9][10] |
| Ubiquitination of Target Protein | An upward shift or smear in the lane of your target protein can indicate poly-ubiquitination. This can be confirmed by immunoprecipitating your target protein and then performing a Western blot for ubiquitin. |
| Post-Translational Modifications | The PROTAC treatment may be indirectly affecting other signaling pathways, leading to changes in phosphorylation or other modifications of your target protein, which can alter its migration on the gel. |
| Antibody Non-Specificity | The primary antibody may be cross-reacting with other proteins. Use a blocking peptide to confirm the specificity of your antibody. |
Data Presentation: Quantitative Analysis of PROTAC Activity
Presenting your data in a clear and quantitative manner is crucial for interpreting PROTAC efficacy. Below are examples of how to structure your dose-response and time-course data.
Table 1: Dose-Response of PROTAC-mediated Protein Degradation
This table summarizes the degradation of a target protein after treatment with different concentrations of a PROTAC for a fixed duration. The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key parameters to determine PROTAC potency.
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Loading Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 45 |
| 50 | 15 |
| 100 | 10 |
| 500 | 25 (Hook Effect) |
| 1000 | 40 (Hook Effect) |
| DC50 | ~15 nM |
| Dmax | ~90% degradation |
Data is hypothetical and for illustrative purposes only.
Table 2: Time-Course of PROTAC-mediated Protein Degradation
This table shows the kinetics of protein degradation at a fixed PROTAC concentration over time.
| Time (hours) | % Target Protein Remaining (Normalized to Loading Control) |
| 0 | 100 |
| 1 | 70 |
| 2 | 40 |
| 4 | 20 |
| 8 | 15 |
| 16 | 18 |
| 24 | 25 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed and consistent protocol is essential for obtaining reliable Western blot data.
Detailed Protocol: Western Blotting for PROTAC-Treated Cells
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of PROTAC or vehicle control for the specified duration.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to your lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[11][12]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., GAPDH or β-actin).
-
Visualizations
PROTAC Mechanism of Action
References
- 1. marinbio.com [marinbio.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. chempro-innovations.com [chempro-innovations.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
How to control for proteasome inhibition in PROTAC experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for and interpret potential proteasome inhibition in their PROTAC (Proteolysis Targeting Chimera) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to control for proteasome inhibition in PROTAC experiments?
A1: PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to degrade a target protein.[1][2][] Therefore, it is essential to demonstrate that the observed protein degradation is a direct result of the PROTAC's intended mechanism and not due to off-target inhibition of the proteasome itself. Proteasome inhibition can lead to the accumulation of ubiquitinated proteins, cytotoxicity, and misleading experimental results, confounding the interpretation of a PROTAC's efficacy and specificity.[4][5]
Q2: What are the essential negative controls for a PROTAC experiment to rule out non-specific effects?
A2: Several negative controls are critical:
-
Inactive Epimer/Diastereomer Control: Synthesize a stereoisomer of your PROTAC that is unable to bind to the E3 ligase.[6][][8][9] This control should retain binding to the target protein but fail to induce its degradation, demonstrating the necessity of E3 ligase recruitment.
-
E3 Ligase Ligand-deficient Control: A molecule where the E3 ligase-binding moiety is altered or absent. This control helps confirm that the degradation is dependent on the specific E3 ligase engagement.[10]
-
Target-binding Deficient Control: A molecule with a modification that prevents it from binding to the protein of interest. This control ensures that the observed effects are dependent on target engagement.
-
E3 Ligase Ligand Alone: Treating cells with only the E3 ligase ligand used in the PROTAC can help identify any effects caused by the ligand itself, independent of target degradation.
Q3: How can I confirm that the observed protein degradation is proteasome-dependent?
A3: To confirm proteasome-dependent degradation, you can co-treat your cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib).[10] If the PROTAC-induced degradation is rescued (i.e., the target protein levels are restored), it indicates that the degradation is mediated by the proteasome.
Q4: My PROTAC is causing significant cell death. How can I determine if this is due to proteasome inhibition or on-target toxicity?
A4: Distinguishing between cytotoxicity from proteasome inhibition and on-target effects requires a combination of assays:
-
Proteasome Activity Assay: Directly measure the activity of the 20S proteasome in cells treated with your PROTAC. A decrease in activity suggests proteasome inhibition.
-
Caspase Activity Assay: Measure the activity of executioner caspases (e.g., caspase-3/7) to quantify apoptosis.
-
Compare with Controls: Compare the cytotoxicity of your active PROTAC with that of your inactive epimer and target-binding deficient controls. If the inactive controls are not toxic, the cell death is more likely related to the degradation of the target protein.
Troubleshooting Guide
Issue 1: Target protein degradation is observed, but there are concerns about off-target proteasome inhibition.
| Potential Cause | Suggested Action |
| The PROTAC molecule or its metabolites may directly inhibit the proteasome. | Perform a Proteasome Activity Assay. Directly measure the chymotrypsin-like activity of the 26S proteasome in cell lysates treated with a range of PROTAC concentrations. Compare the activity to vehicle-treated and positive control (proteasome inhibitor-treated) samples. |
| The observed phenotype is due to general cellular stress and not specific protein degradation. | Analyze the accumulation of polyubiquitinated proteins. Perform a Western blot on lysates from PROTAC-treated cells using an antibody against ubiquitin. A significant increase in high molecular weight ubiquitin smears compared to controls suggests proteasome impairment. |
Issue 2: The proteasome inhibitor control experiment did not rescue protein degradation as expected.
| Potential Cause | Suggested Action |
| Insufficient concentration or incubation time of the proteasome inhibitor. | Optimize proteasome inhibitor treatment. Perform a dose-response and time-course experiment with the proteasome inhibitor to ensure it effectively blocks proteasome activity in your cell line. |
| The protein degradation is occurring through a non-proteasomal pathway (e.g., lysosomal degradation). | Investigate alternative degradation pathways. Use inhibitors of lysosomal degradation (e.g., bafilomycin A1 or chloroquine) in combination with your PROTAC to see if degradation is blocked. |
| The observed decrease in protein levels is due to transcriptional repression, not degradation. | Measure target mRNA levels. Perform RT-qPCR to quantify the mRNA levels of your target protein in PROTAC-treated cells. A decrease in mRNA would suggest a transcriptional effect.[11][12][13][14] |
Experimental Protocols
Protocol 1: Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with PROTAC, vehicle control, and positive control (e.g., MG132).
-
Proteasome Activity Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS).
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).
-
Proteasome inhibitor (e.g., MG132) for positive control.
-
96-well black, clear-bottom plates.
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm).[15][16][17]
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in Proteasome Activity Assay Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Assay Setup:
-
In a 96-well plate, add 20-50 µg of protein lysate per well and adjust the volume to 100 µL with Assay Buffer.
-
For each sample, prepare a parallel well containing a proteasome inhibitor to measure non-proteasomal activity.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate to each well to a final concentration of 50 µM.
-
-
Measurement:
-
Immediately measure the fluorescence at 37°C kinetically for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of AMC release (RFU/min).
-
Subtract the rate of the inhibitor-treated sample from the total rate to determine the proteasome-specific activity.
-
Normalize the activity to the protein concentration.
-
Protocol 2: Western Blot for Polyubiquitinated Proteins
This protocol is for detecting the accumulation of polyubiquitinated proteins as an indicator of proteasome inhibition.
Materials:
-
Cell lysates from treated cells.
-
SDS-PAGE gels (4-12% gradient gels are recommended).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: Anti-ubiquitin (e.g., P4D1 or FK2 clones).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).[18]
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto the SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane, add the chemiluminescent substrate, and image the blot.
-
-
Analysis:
-
Look for an increase in the high molecular weight smear in the lanes corresponding to PROTAC treatment compared to the vehicle control, which indicates an accumulation of polyubiquitinated proteins.[19]
-
Quantitative Data Summary
Table 1: Example Proteasome Activity Data
| Treatment | Proteasome Activity (% of Vehicle) |
| Vehicle (DMSO) | 100% |
| PROTAC-X (1 µM) | 95% |
| Inactive Epimer (1 µM) | 98% |
| MG132 (10 µM) | 15% |
Table 2: Example Cytotoxicity and Apoptosis Data
| Treatment | Cell Viability (% of Vehicle) | Caspase-3/7 Activity (Fold Change) |
| Vehicle (DMSO) | 100% | 1.0 |
| PROTAC-X (1 µM) | 45% | 4.2 |
| Inactive Epimer (1 µM) | 95% | 1.1 |
| Staurosporine (1 µM) | 20% | 8.5 |
Visualizations
Caption: PROTAC mechanism of action workflow.
Caption: Troubleshooting logic for PROTAC experiments.
References
- 1. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 2. arvinasmedical.com [arvinasmedical.com]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. PROTAC diastereomer Design(negative control) [protocols.io]
- 8. bioengineer.org [bioengineer.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gene-quantification.de [gene-quantification.de]
- 12. mRNA PROTACs: engineering PROTACs for high‐efficiency targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. abcam.com [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
PROTAC Linker Optimization Technical Support Center
Welcome to the technical support center for PROTAC® linker optimization. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PROTAC development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I'm not seeing any degradation. What are the likely causes and how can I troubleshoot this?
A1: This is a common issue in PROTAC development. The lack of degradation despite good binary affinity often points to a suboptimal linker. Here are the key aspects to investigate:
-
Improper Linker Length: The linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the target protein and E3 ligase into proximity for ubiquitination.[1][2]
-
Troubleshooting: Synthesize a library of PROTACs with varying linker lengths. A common strategy is to start with a longer, more flexible linker and then systematically shorten it until activity is lost.[2] Alkyl and PEG chains are often used for this initial screening due to their synthetic tractability.[3]
-
-
Incorrect Attachment Point: The point at which the linker is attached to the warhead or the E3 ligase ligand is critical. An incorrect attachment point can disrupt the binding of the ligand to its protein or orient the two proteins in a non-productive manner for ubiquitination.[1][]
-
Troubleshooting: Analyze the co-crystal structures of your ligands bound to their respective proteins to identify solvent-exposed regions that are suitable for linker attachment without disrupting key binding interactions.[][] If structural data is unavailable, empirically test different attachment points.
-
-
Suboptimal Linker Composition & Rigidity: The chemical nature of the linker influences its conformation and physicochemical properties. Highly flexible linkers, like long alkyl chains, can have a high entropic penalty to adopt the correct conformation for ternary complex formation.[3] Conversely, a very rigid linker may not allow for the necessary conformational adjustments.
-
Troubleshooting: Experiment with linkers of varying rigidity. Incorporating cyclic structures like piperazine or piperidine can add rigidity and may improve ternary complex stability.[3][]
-
Q2: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. Why does this happen and what can I do to mitigate it?
A2: The "hook effect" is a characteristic phenomenon for PROTACs and arises from the formation of non-productive binary complexes at high concentrations.[6] Instead of forming the desired target-PROTAC-E3 ligase ternary complex, the excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of separate target-PROTAC and PROTAC-E3 ligase complexes, which inhibits the formation of the productive ternary complex.[7]
-
Troubleshooting:
-
Dose-Response Curve: Perform a full dose-response experiment to determine the optimal concentration range for your PROTAC. This will help identify the concentration at which the hook effect begins.
-
Linker Optimization: The stability of the ternary complex can influence the hook effect. Optimizing the linker to enhance cooperative binding in the ternary complex can sometimes mitigate the hook effect.
-
Kinetic Analysis: Evaluate the kinetics of ternary complex formation. A more stable and efficiently formed ternary complex may be less prone to the hook effect.[8]
-
Q3: My PROTAC has poor cell permeability and/or solubility. How can I improve these properties by modifying the linker?
A3: Due to their high molecular weight, PROTACs often exhibit poor physicochemical properties. The linker is a key component that can be modified to improve these characteristics.[9][10]
-
Improving Solubility:
-
Improving Permeability:
-
Balance Hydrophilicity and Lipophilicity: While polar groups improve solubility, excessive hydrophilicity can hinder membrane permeability. A balance is crucial. Sometimes, replacing an amide bond in the linker with an ether can improve cell permeability.[1]
-
Rigidification: Introducing some rigidity into the linker with cyclic structures can sometimes improve permeability by reducing the conformational flexibility and the polar surface area in certain conformations.[6][13]
-
Avoid High Molecular Weight: While challenging, keeping the overall molecular weight of the PROTAC as low as possible is a general strategy to favor better permeability.
-
Q4: My PROTAC is causing degradation of off-target proteins. How can linker design help improve selectivity?
A4: While the primary drivers of selectivity are the warhead and the E3 ligase ligand, the linker can play a significant role in modulating selectivity.[11]
-
Fine-tuning Linker Length and Composition: The linker influences the spatial arrangement of the ternary complex. By systematically varying the linker length and composition, it's possible to find a configuration that favors the formation of a productive ternary complex with the intended target over other proteins. For example, a longer PEG linker has been shown to shift degradation selectivity between two similar proteins.[1]
-
Altering Linker Attachment Points: Changing the vector of the linker from the warhead or E3 ligase ligand can alter the presentation of the respective proteins in the ternary complex, potentially disfavoring interactions with off-target proteins.[2]
Quantitative Data Summary
Table 1: Impact of Linker Length on PROTAC Efficacy
| PROTAC System | Linker Type | Linker Length (atoms) | DC50 | Dmax | Reference |
| TBK1 Degrader | Alkyl/Ether | < 12 | No degradation | N/A | [3] |
| 12-29 | Submicromolar | >90% | [3] | ||
| 21 | 3 nM | 96% | [3] | ||
| 29 | 292 nM | 76% | [3] | ||
| ERα Degrader | Alkyl | 16 | Most effective | >90% | [14][15] |
| BTK Degrader | Alkyl/PEG | Varied | 1-40 nM | N/A | [3] |
Table 2: Effect of Linker Composition on PROTAC Potency
| PROTAC System | Linker Modification | Cell Line | IC50 | Fold Change | Reference |
| BET Degrader | Alkyl Chain (PROTAC 48) | MOLM13 | - | - | [3] |
| Ethynyl Group (QCA570) | MOLM13 | - | 3-fold increase | [3] | |
| Alkyl Chain (PROTAC 48) | MV4;11 | - | - | [3] | |
| Ethynyl Group (QCA570) | MV4;11 | - | 6-fold increase | [3] | |
| Alkyl Chain (PROTAC 48) | RS4;11 | - | - | [3] | |
| Ethynyl Group (QCA570) | RS4;11 | 32 pM | 27-fold decrease | [3] | |
| CRBN Degrader | Nine-atom alkyl chain | HEK293T | Concentration-dependent degradation | - | [3] |
| Three PEG units | HEK293T | Weak degradation | - | [3] |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC molecule (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.
-
Protocol 2: Ternary Complex Formation Assay (Fluorescence Polarization)
-
Reagents and Materials:
-
Fluorescently labeled ligand for either the target protein or the E3 ligase.
-
Purified target protein.
-
Purified E3 ligase complex (e.g., VHL-ElonginC-ElonginB).
-
PROTAC molecules.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well black plates.
-
-
Assay Procedure:
-
Prepare a solution of the fluorescently labeled ligand and one of the proteins (e.g., target protein) at a fixed concentration in the assay buffer.
-
Add increasing concentrations of the PROTAC molecule to the wells of the 384-well plate.
-
Add the pre-mixed fluorescent ligand and protein solution to the wells.
-
Add increasing concentrations of the second protein (e.g., E3 ligase) to the wells.
-
Incubate the plate at room temperature for a specified time to allow the components to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (FP) signal using a plate reader.
-
Plot the change in FP as a function of the concentration of the titrated component.
-
The formation of the ternary complex will result in a change in the FP signal due to the increase in the molecular weight of the fluorescently labeled complex.
-
Analyze the data to determine the binding affinity and cooperativity of ternary complex formation.[12]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for PROTAC linker optimization.
Caption: A decision tree for troubleshooting lack of PROTAC efficacy.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. youtube.com [youtube.com]
- 9. [PDF] Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. | Semantic Scholar [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Resistance Mechanisms: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with PROTAC (Proteolysis-Targeting Chimera) resistance.
Troubleshooting Guide
This guide provides solutions to common experimental issues encountered when developing and testing PROTACs.
Issue 1: No or Poor Target Protein Degradation
You've treated your cells with your PROTAC, but the target protein levels, as measured by Western Blot, have not decreased as expected.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action | Expected Outcome |
| Poor Cell Permeability | Perform a cellular permeability assay (e.g., PAMPA, Caco-2).[1] | Determine if the PROTAC is reaching its intracellular target. |
| Inefficient Ternary Complex Formation | Conduct a Co-Immunoprecipitation (Co-IP) or a proximity-based assay (e.g., NanoBRET) to assess the formation of the Target-PROTAC-E3 ligase complex.[1] | Confirmation of ternary complex formation is essential for PROTAC efficacy. |
| Low Target Engagement | Perform a Cellular Thermal Shift Assay (CETSA) or a Fluorescence Polarization (FP) assay to measure the binding of the PROTAC to the target protein and the E3 ligase.[2] | Ensure the PROTAC binds to both the target and the E3 ligase with sufficient affinity. |
| Suboptimal PROTAC Concentration (Hook Effect) | Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., 8-10 concentrations with half-log dilutions).[3][4][5] | Identify the optimal concentration for degradation and observe if a "hook effect" is present at higher concentrations. |
| Target Protein Properties | Determine the target protein's natural turnover rate. Short-lived proteins can be challenging to degrade further.[6] | Understand the baseline stability of your target protein. |
| E3 Ligase Incompatibility | If possible, test PROTACs that recruit different E3 ligases (e.g., VHL, CRBN).[6][7] | Some target proteins may be more amenable to degradation by a specific E3 ligase. |
| Experimental Error | Verify the integrity of your reagents and the accuracy of your experimental setup. Include appropriate positive and negative controls. | Ensure the reliability of your experimental results. |
Issue 2: The "Hook Effect" is Observed
Your dose-response curve shows that as the PROTAC concentration increases, the degradation of the target protein decreases after reaching an optimal point.[3][4]
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action | Expected Outcome |
| Formation of Ineffective Binary Complexes | At high concentrations, the PROTAC may form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[4][5] Use lower concentrations of the PROTAC in your experiments. | Determine the optimal concentration range that favors ternary complex formation. |
| Low Cooperativity | The binding of one protein partner (target or E3 ligase) to the PROTAC does not sufficiently promote the binding of the other.[1] | A more stable ternary complex will be less prone to the hook effect. |
Issue 3: Off-Target Effects
You observe the degradation of proteins other than your intended target, or other unexpected cellular phenotypes.[8][9][10]
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action | Expected Outcome |
| Promiscuous Warhead or E3 Ligase Ligand | Perform proteomic profiling (e.g., mass spectrometry) to identify all proteins that are degraded upon PROTAC treatment.[11] | A comprehensive understanding of the PROTAC's selectivity. |
| Formation of Neo-substrates | The PROTAC may induce the degradation of proteins that are not natural substrates of the recruited E3 ligase.[12] | Identification of unintended targets. |
| Toxicity | Assess cellular viability and apoptosis after PROTAC treatment. | Determine if the observed effects are due to general toxicity. |
Visualizing PROTAC Mechanisms and Troubleshooting
The following diagrams illustrate the PROTAC mechanism of action, potential resistance pathways, and a general workflow for troubleshooting common experimental issues.
Caption: PROTAC Mechanism and Resistance Pathways.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pelagobio.com [pelagobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refeyn.com [refeyn.com]
- 6. biocompare.com [biocompare.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Transfection for CRBN Knockout Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing transfection efficiency for Cereblon (CRBN) knockout experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of CRBN, and why is it a target for knockout studies?
A1: Cereblon (CRBN) is a crucial component of the E3 ubiquitin ligase complex, which is involved in the degradation of specific proteins via the ubiquitin-proteasome system. This system is vital for maintaining cellular homeostasis. CRBN acts as a substrate receptor, identifying and binding to target proteins for ubiquitination and subsequent degradation. Knockout studies of CRBN are essential for understanding its role in various cellular processes and its involvement in diseases like cancer and autoimmune disorders.
Q2: What are the common methods for delivering CRISPR/Cas9 components for CRBN knockout?
A2: Common methods for delivering CRISPR/Cas9 components into cells include lipid-based transfection (lipofection), electroporation, and viral-mediated transduction. The choice of method often depends on the cell type being used, with electroporation being a good option for hard-to-transfect cells.
Q3: How can I assess the efficiency of my transfection?
A3: Transfection efficiency can be assessed using several methods, including fluorescence microscopy to visualize reporter genes like GFP, flow cytometry to quantify the percentage of transfected cells, and reporter gene assays that measure the activity of a co-transfected reporter gene.
Q4: What are the key factors that influence CRISPR knockout efficiency?
A4: Several factors can impact the success of a CRISPR knockout experiment. These include the design of the single-guide RNA (sgRNA), the efficiency of transfection, potential off-target effects, the specific cell line being used, and the stable expression of the Cas9 nuclease.
Troubleshooting Guide
This guide addresses common issues encountered during CRBN knockout experiments and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal transfection reagent or protocol for the specific cell type. | Test different lipid-based transfection reagents or consider electroporation for difficult-to-transfect cells. Optimize parameters such as DNA/RNA concentration, cell density, and reagent-to-nucleic acid ratio. |
| Poor cell health prior to transfection. | Ensure cell viability is at least 90% before transfection. Avoid excessive passaging of cells. | |
| Low CRBN Knockout Efficiency | Inefficient sgRNA design. | Design and test multiple sgRNAs (3-5) targeting different regions of the CRBN gene. Utilize online tools to optimize sgRNA sequences for high on-target activity and minimal off-target effects. Consider sgRNA structural modifications to enhance efficiency. |
| Insufficient Cas9 expression or activity. | Verify Cas9 expression using Western blotting or a reporter assay. Ensure the use of a mammalian codon-optimized Cas9. For pooled screens, generating a stable Cas9-expressing cell line is recommended. | |
| High Cell Toxicity/Death Post-Transfection | Cytotoxicity from the transfection reagent. | Perform a mock transfection (reagent only) to assess reagent-specific toxicity. Reduce the concentration of the transfection reagent and the amount of plasmid DNA. Change to fresh medium 4-6 hours post-transfection to remove excess transfection complexes. |
Technical Support Center: Assessing PROTAC Permeability
This guide provides researchers, scientists, and drug development professionals with detailed answers and troubleshooting strategies for assessing the cellular permeability of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing PROTAC permeability?
A1: The most common methods for evaluating PROTAC permeability are cell-free and cell-based assays.[1]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive, transcellular diffusion.[2] It is a fast and low-cost tool for initial screening.[1] PAMPA can be adapted to predict absorption across the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[2]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon epithelial cancer cells (Caco-2) that form tight junctions, mimicking the intestinal barrier.[2] It is considered more representative of human absorption as it accounts for passive diffusion, active transport, and efflux mechanisms.[1][2]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this model uses a monolayer of kidney epithelial cells to measure permeability and is particularly useful for studying the role of specific transporters.[2][3]
-
Cellular Target Engagement Assays (e.g., NanoBRET™): These assays measure the intracellular accumulation and target engagement of a PROTAC in live cells.[4][5] By comparing cellular and biochemical potencies, these methods provide a surrogate measure for cell permeability.[6]
Q2: Why do my PROTACs show very low permeability in PAMPA but are active in cells?
A2: This is a common observation. PAMPA only measures passive permeability and does not account for active cellular uptake mechanisms.[1] Furthermore, PROTACs often have high molecular weights and polar surface areas, which inherently limits their passive diffusion, leading to low permeability values in PAMPA.[7] However, even a small amount of cellular entry can be effective due to the catalytic nature of PROTACs, where one molecule can degrade multiple target proteins.[7][8] Additionally, some PROTACs may exhibit "chameleon-like" properties, adopting conformations with a smaller polar surface area to facilitate membrane crossing.[3][9]
Q3: What is the "hook effect" and how does it relate to PROTAC assessment?
A3: The "hook effect" describes a phenomenon where the efficacy of a PROTAC (i.e., protein degradation) decreases at high concentrations.[10][11] This occurs because high concentrations favor the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[10][11] While not a direct measure of permeability, it is a critical pharmacological parameter to consider during cellular assays, as excessively high concentrations might mask the degradation potential of a permeable PROTAC.
Q4: How can the structure of a PROTAC (linker, E3 ligand) influence its permeability?
A4: All three components of a PROTAC—the target ligand, the E3 ligase ligand, and the linker—can significantly impact permeability.
-
Linker: The linker's length, rigidity, and composition are critical.[12] For instance, incorporating rigid elements like piperidine or piperazine moieties can improve water solubility and permeability.[1] Replacing flexible PEG units with a phenyl ring has been shown to improve passive permeability and reduce efflux.[13] Linker modifications can also promote the formation of intramolecular hydrogen bonds, which shield polar groups and enhance membrane crossing.
-
E3 Ligase Ligand: The choice of E3 ligase ligand (e.g., for VHL or Cereblon) has a marked influence on permeability and susceptibility to cellular efflux.[7] Different ligands result in PROTACs with distinct physicochemical properties.[3]
Q5: Are there label-free methods to assess PROTAC permeability?
A5: Yes. The combination of PAMPA with the calculation of Lipophilic Permeability Efficiency (LPE) is a label-free approach to study passive permeability.[14] This method avoids the need for tagged molecules, which may not accurately represent the permeability of the parent compound.[13][14] Additionally, quantitative ranking of PROTACs can be achieved using competitive engagement assays with unlabeled compounds.[13][15]
Troubleshooting Guides
Issue 1: Low Recovery of PROTAC in Caco-2 Assays
Low recovery can result from poor solubility or high non-specific binding, making the permeability data unreliable.[1][3]
| Potential Cause | Troubleshooting Step | Rationale |
| Low Aqueous Solubility | Modify the assay transport buffer by adding stabilizers like Bovine Serum Albumin (BSA) (e.g., 0.5%).[3][16] | BSA can improve the solubility of lipophilic compounds and reduce non-specific binding to the assay plates, thereby increasing recovery.[3][16] |
| Non-specific Binding | Use physiological solutions (e.g., fed-state simulating intestinal fluid) as the transport buffer.[3] | These solutions better mimic in vivo conditions and can enhance the solubility and recovery of PROTAC molecules.[9] |
| Compound Instability | For plasma protein binding assays that inform permeability, add stabilizers like NaF or protease inhibitors.[16] | These additives can prevent degradation and improve the stability of the PROTAC during the experiment.[16] |
Issue 2: High Efflux Ratio Observed in Caco-2 or MDCK Assays
A high efflux ratio (B2A Papp >> A2B Papp) indicates that the PROTAC is a substrate for active efflux transporters (e.g., P-glycoprotein, ABCB1), which pump the compound out of the cell, limiting intracellular concentration.[7][17]
| Potential Cause | Troubleshooting Step | Rationale |
| Active Efflux | Co-dose the PROTAC with a known inhibitor of the suspected efflux transporter. | A significant increase in the A2B permeability or a decrease in the efflux ratio in the presence of an inhibitor confirms that the PROTAC is a substrate for that transporter. |
| Structural Features | Redesign the PROTAC to mask or remove the structural motifs recognized by efflux transporters. | This is a medicinal chemistry approach to circumvent efflux. For example, modifying the linker or E3 ligase ligand can dramatically alter efflux susceptibility.[7][13] |
| Assay System | Use cell lines that are deficient in specific transporters (e.g., ABCC1 knockout Caco-2 cells) to quantify the contribution of that transporter to efflux.[17] | This allows for a more precise understanding of the specific transporters involved in the PROTAC's efflux.[17] |
Data Presentation: Permeability of Androgen Receptor (AR) PROTACs
The following table summarizes permeability data for a set of AR PROTACs, illustrating the impact of varying the E3 ligase ligand and linker on permeability. Note the general trend of low PAMPA permeability and the significant influence of structure on Caco-2 permeability and efflux.[7]
| PROTAC ID | E3 Ligase Ligand | Linker Type | PAMPA (Pe) (10-6 cm/s) | Caco-2 (Papp A→B) (10-6 cm/s) | Caco-2 (Papp B→A) (10-6 cm/s) | Efflux Ratio (ER) |
| 14 | Cereblon | PEG | BLQ | 1.7 | 14.1 | 8.4 |
| 18 | Adamantane | PEG | BLQ | 0.15 | 0.22 | 1.5 |
| 20d | VHL | PEG | BLQ | BLQ | 9.6 | >12 |
| 20b | VHL | Alkyl | BLQ* | 0.35 | 0.24 | ~0.7 |
*BLQ = Below Limit of Quantification[7]
Visualized Workflows and Pathways
PROTAC Mechanism and the Permeability Hurdle
The following diagram illustrates the sequential steps a PROTAC must complete to induce protein degradation, highlighting the initial cell permeability challenge.
Caption: The PROTAC journey from outside the cell to target degradation.
General Workflow for Assessing PROTAC Permeability
This workflow outlines a typical screening funnel for evaluating the permeability of newly designed PROTACs, moving from high-throughput screening to more complex, physiologically relevant assays.
Caption: A tiered approach to PROTAC permeability assessment.
Troubleshooting Low PROTAC Permeability
This decision tree provides a logical path for troubleshooting unexpected or poor permeability results from cellular assays.
Caption: A decision tree for troubleshooting permeability issues.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of PROTACs.
-
Preparation of Lipid Mixture: Prepare a 1-2% (w/v) solution of a relevant lipid (e.g., lecithin) in an organic solvent like dodecane.
-
Coating the Donor Plate: Add 5 µL of the lipid mixture to the membrane of each well of a 96-well filter donor plate (e.g., Millipore MultiScreen-IP). Allow the solvent to evaporate.
-
Prepare PROTAC Solutions: Dissolve the PROTAC compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM.
-
Prepare Acceptor Plate: Add 300 µL of the buffer to each well of a 96-well acceptor plate.
-
Start the Assay: Add 150 µL of the PROTAC solution to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours without shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = [C]A * VA / (Area * Time * ([C]D - [C]A)) Where [C] is concentration, V is volume, and A and D refer to acceptor and donor wells, respectively.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay measures permeability in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, polarized monolayer with stable transepithelial electrical resistance (TEER).
-
Monolayer Integrity Check: Measure the TEER of each well before the experiment to ensure monolayer integrity. Discard any wells with low TEER values.
-
Prepare Transport Buffer: Use a suitable buffer like Hanks' Balanced Salt Solution (HBSS), pH 7.4. To improve recovery, 0.5-1% BSA can be added, particularly to the basolateral (receiver) compartment.[3][16]
-
Prepare Dosing Solutions: Prepare the PROTAC dosing solution in the transport buffer at a typical concentration of 1-10 µM.
-
A→B Permeability:
-
Remove the culture medium from both apical and basolateral compartments.
-
Add the PROTAC dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
-
B→A Permeability:
-
Remove the culture medium from both compartments.
-
Add the PROTAC dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: Analyze the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio >2 suggests active efflux.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Permeability Assay - Profacgen [profacgen.com]
- 3. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
In the landscape of anti-cancer therapeutics, targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins represents a cornerstone of targeted therapy, particularly in hematological malignancies. For years, direct inhibition with small molecules has been the primary approach, exemplified by navitoclax (ABT-263), a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[1][2] However, the clinical utility of navitoclax is hampered by a significant on-target toxicity: dose-limiting thrombocytopenia, a direct result of inhibiting Bcl-xL, which is crucial for platelet survival.[3][4]
A new modality, Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy to overcome this limitation. Instead of merely inhibiting a target protein, PROTACs eliminate it entirely by hijacking the cell's own ubiquitin-proteasome system. This guide provides a detailed comparison of the efficacy and safety profile of the PROTAC degradation approach, using the dual Bcl-2/Bcl-xL degrader 753b as a prime example, against the established inhibitor, navitoclax . An early example of a selective Bcl-2 PROTAC is PROTAC Bcl2 degrader-1 (also known as compound C5), which induces degradation of Bcl-2 (DC50 of 3.0 µM) and Mcl-1 via the CRBN E3 ligase.[5][6]
Mechanism of Action: Inhibition vs. Targeted Degradation
Navitoclax functions as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This action prevents them from sequestering pro-apoptotic proteins (e.g., BAX, BAK), thereby freeing the latter to initiate mitochondrial outer membrane permeabilization and trigger apoptosis.[1]
PROTACs such as 753b operate via a distinct, catalytic mechanism. These bifunctional molecules consist of a ligand that binds the target protein (Bcl-2/Bcl-xL) and another ligand that recruits an E3 ubiquitin ligase (e.g., VHL or CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. A key advantage is that PROTACs can achieve tissue selectivity by recruiting E3 ligases that are differentially expressed. For instance, E3 ligases like VHL and CRBN are minimally expressed in platelets, offering a pathway to spare them while effectively targeting cancer cells.[3][7]
View DOT script for Navitoclax Mechanism of Action
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 2378801-85-3 | BroadPharm [broadpharm.com]
- 7. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of B-cell Lymphoma 2 (Bcl-2) Family PROTACs
The development of Proteolysis Targeting Chimeras (PROTACs) targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins represents a promising therapeutic strategy in oncology. Unlike traditional small molecule inhibitors that merely block protein function, PROTACs are designed to induce the degradation of their target proteins, offering a potentially more profound and durable anti-cancer effect. This guide provides a head-to-head comparison of different Bcl-2 family PROTACs, with a focus on a prominent dual Bcl-xL/Bcl-2 degrader, 753b, and its comparison with the Bcl-xL specific PROTAC, DT2216, and the conventional inhibitor, navitoclax. The development of selective Bcl-2 PROTACs has been challenging, with many compounds exhibiting dual activity against both Bcl-xL and Bcl-2.[1][2]
Performance Comparison of Bcl-2 Family PROTACs
The following tables summarize the quantitative data on the performance of key Bcl-2 family PROTACs from preclinical studies.
Table 1: In Vitro Cytotoxicity of Bcl-2 Family PROTACs in Small-Cell Lung Cancer (SCLC) Cell Lines
| Compound | Target(s) | Cell Line | IC50 (nM) |
| 753b | Bcl-xL/Bcl-2 Degrader | H146 | 5-15 fold more potent than DT2216[3] |
| H211 | More potent than DT2216 & navitoclax[4] | ||
| H1059 | More potent than DT2216 & navitoclax[4] | ||
| DT2216 | Bcl-xL Degrader | H146 | - |
| H211 | - | ||
| H1059 | - | ||
| Navitoclax | Bcl-xL/Bcl-2 Inhibitor | H146 | 2-4 fold less potent than 753b[3] |
| H211 | - | ||
| H1059 | - |
Table 2: In Vivo Efficacy of Bcl-2 Family PROTACs in SCLC Xenograft Model (NCI-H146)
| Compound | Dosage | Efficacy | Safety |
| 753b | 5 mg/kg, weekly | Significant tumor growth delay, similar to DT2216 + venetoclax combination.[3][5] | Well-tolerated, no severe thrombocytopenia or significant body weight changes.[3][5] |
| 5 mg/kg, every four days | Induced tumor regressions.[3][5] | Well-tolerated.[3][5] | |
| DT2216 + Venetoclax | 15 mg/kg weekly (DT2216) + 50 mg/kg 5 days/week (venetoclax) | Significant tumor growth delay.[3] | - |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process of these PROTACs, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Bcl-2 family proteins regulate the intrinsic apoptotic pathway.
Caption: A typical workflow for the preclinical evaluation of PROTACs.
Caption: Logical framework for the head-to-head comparison of PROTACs.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Bcl-2 family PROTACs.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of the PROTACs on cancer cell lines.
-
Method:
-
SCLC cell lines (e.g., NCI-H146, H211, H1059) are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of the PROTACs (e.g., 753b, DT2216) or control compounds (e.g., navitoclax) for 72 hours.
-
Cell viability is assessed using the CellTiter-Glo luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.
-
The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis.[4]
-
Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of target proteins (Bcl-xL and Bcl-2) following PROTAC treatment.
-
Method:
-
Cells are treated with various concentrations of the PROTACs for a specified duration (e.g., 16 or 24 hours).[6][7]
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for Bcl-xL, Bcl-2, and a loading control (e.g., β-tubulin).
-
After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the protein levels relative to the loading control. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are then calculated.[6][7]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and safety of the PROTACs in a living organism.
-
Method:
-
Immunocompromised mice are subcutaneously injected with a suspension of cancer cells (e.g., NCI-H146).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment groups receive the PROTAC (e.g., 753b) at a specified dose and schedule (e.g., 5 mg/kg weekly).[3] The control group receives a vehicle.
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting to confirm target degradation).[3]
-
Blood samples may be collected to assess for toxicities such as thrombocytopenia.[3]
-
Ternary Complex Formation Assays
-
Objective: To confirm the PROTAC's mechanism of action by detecting the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase.
-
Method (AlphaLISA):
-
This is a cell-free assay that uses bead-based technology.
-
Biotinylated target protein (Bcl-xL or Bcl-2), His-tagged VCB (a complex of VHL, Elongin C, and Elongin B), and the PROTAC are incubated together.
-
Streptavidin-coated donor beads and nickel chelate-coated acceptor beads are added.
-
If a ternary complex forms, the beads are brought into proximity, and upon laser excitation, a chemiluminescent signal is generated, which is then measured.[6][7]
-
-
Method (NanoBRET):
-
This is a cell-based assay.
-
Cells are co-transfected with plasmids expressing the target protein fused to a NanoLuc luciferase (e.g., HiBit-Bcl-xL) and the E3 ligase fused to a HaloTag (e.g., HaloTag-VHL).
-
The cells are then treated with the PROTAC and a fluorescent HaloTag ligand.
-
If a ternary complex forms, the energy from the luciferase is transferred to the fluorescent ligand (Bioluminescence Resonance Energy Transfer), and the resulting signal is measured.[6]
-
Conclusion
The development of Bcl-2 family PROTACs is a rapidly evolving field with the potential to overcome some of the limitations of traditional inhibitors. The dual Bcl-xL/Bcl-2 degrader 753b has demonstrated superior potency and in vivo efficacy compared to the Bcl-xL specific degrader DT2216 and the inhibitor navitoclax in preclinical models of SCLC.[3][5][8] A key advantage of the PROTAC approach is the potential to mitigate on-target toxicities, such as the thrombocytopenia associated with Bcl-xL inhibition, by leveraging the differential expression of E3 ligases in tumor versus healthy tissues.[2][4] Future research will likely focus on the development of more selective Bcl-2 PROTACs and the exploration of their therapeutic potential in a wider range of malignancies.
References
- 1. Design, Synthesis, and Evaluation of BCL-2 Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity, - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Comparative Guide to the Validation of Bcl-2 Degradation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based methods with other common alternatives for the validation of B-cell lymphoma 2 (Bcl-2) protein degradation. It includes supporting experimental data summaries and detailed protocols to assist researchers in selecting the most appropriate validation strategy for their specific needs, particularly in the context of developing targeted protein degraders like PROTACs.
Introduction to Bcl-2 Degradation
Bcl-2 is a key anti-apoptotic protein that prevents the initiation of programmed cell death.[1] Its overexpression is a hallmark of many cancers, contributing to tumor survival and resistance to therapy.[2][3] Consequently, Bcl-2 is a major target for cancer drug development.[4] A promising therapeutic strategy is the targeted degradation of Bcl-2, often using proteolysis-targeting chimeras (PROTACs), which hijack the cell's own ubiquitin-proteasome system (UPS) to specifically destroy the target protein.[5][6][7]
Validating the specific and efficient degradation of Bcl-2 is critical. This guide focuses on mass spectrometry (MS) as a powerful tool for this purpose and compares it with traditional immunoassays.
The Ubiquitin-Proteasome Pathway for Bcl-2 Degradation
The degradation of Bcl-2 is often mediated by the ubiquitin-proteasome system.[8][9] Upon receiving an apoptotic stimulus, specific E3 ligases are recruited to Bcl-2, leading to its ubiquitination—the attachment of ubiquitin chains. This process marks Bcl-2 for destruction by the proteasome. One identified pathway involves the proteins ARTS and XIAP, where ARTS facilitates the interaction between the E3 ligase XIAP and Bcl-2, leading to its ubiquitination and subsequent degradation.[10][11]
References
- 1. A proteomic analysis of Bcl-2 regulation of cell cycle arrest: insight into the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silencing of Bcl-2 expression by small interfering RNA induces autophagic cell death in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in targeting the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity, - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Dephosphorylation Targets Bcl-2 for Ubiquitin-dependent Degradation: A Link between the Apoptosome and the Proteasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin-proteasome pathway-mediated regulation of the Bcl-2 family: effects and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of Bcl-2 by XIAP and ARTS promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of Bcl-2 by XIAP and ARTS Promotes Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Cancer Therapy: PROTAC Bcl-2 Degrader vs. Bcl-2 Inhibitors In Vivo
For researchers, scientists, and drug development professionals, the quest for more effective and durable cancer treatments is a continuous endeavor. Among the promising targets is B-cell lymphoma 2 (Bcl-2), a key regulator of apoptosis. While Bcl-2 inhibitors have revolutionized the treatment of certain hematological malignancies, a new class of drugs, Proteolysis Targeting Chimeras (PROTACs), that degrade the Bcl-2 protein is emerging as a powerful alternative. This guide provides an objective in vivo comparison of a PROTAC Bcl-2 degrader and traditional Bcl-2 inhibitors, supported by experimental data.
This comparison will focus on a well-documented dual Bcl-xL/Bcl-2 PROTAC degrader, 753b , as a representative example for which in vivo comparative data is available. The originally intended "PROTAC Bcl2 degrader-1" lacks published in vivo studies. The Bcl-2 inhibitor venetoclax will serve as the benchmark for comparison.
Mechanism of Action: Inhibition vs. Degradation
Bcl-2 inhibitors, such as venetoclax, function by binding to the BH3-binding groove of the Bcl-2 protein. This action displaces pro-apoptotic proteins, which can then initiate the cascade of events leading to programmed cell death (apoptosis).[1] This is a stoichiometric approach, requiring sustained drug concentration to inhibit the target protein.
PROTACs, on the other hand, employ a catalytic mechanism. A PROTAC molecule is a bifunctional chimera that simultaneously binds to the target protein (Bcl-2) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. The PROTAC molecule is then released to target another protein, leading to a sustained depletion of the target protein.
References
A Comparative Guide to PROTAC Bcl-2 Degrader-1: Selectivity and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Proteolysis Targeting Chimera (PROTAC) Bcl-2 degrader-1, also known as compound C5, against other members of the B-cell lymphoma 2 (Bcl-2) family of proteins. The following sections present quantitative data on its selectivity, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows.
Selectivity Profile of PROTAC Bcl-2 Degrader-1
PROTAC Bcl-2 degrader-1 is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of its target proteins.[1] It is derived from Nap-1, a dual inhibitor of Mcl-1 and Bcl-2.[1] This degrader has been shown to potently and selectively induce the degradation of Bcl-2 and, to a lesser extent, Mcl-1.[1][2][3][4]
The selectivity of PROTAC Bcl-2 degrader-1 (C5) against various Bcl-2 family members is summarized in the table below. The data is compiled from in vitro assays assessing both the inhibitory activity (IC50) and degradation capacity (DC50).
| Protein Family Member | IC50 (μM) | DC50 (μM) | Dmax (%) | Cell Line | Reference |
| Bcl-2 | 4.94 | 3.0 | Not Reported | HeLa | [1][2][3] |
| Mcl-1 | 11.81 | Not Reported | Not Reported | HeLa | [1][2][3][4] |
| Bcl-xL | Not Reported | Not Reported | Not Reported | Not Reported | |
| Bcl-w | Not Reported | Not Reported | Not Reported | Not Reported | |
| Bfl-1/A1 | Not Reported | Not Reported | Not Reported | Not Reported |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Mechanism of Action and Experimental Workflow
To understand the function of PROTAC Bcl-2 degrader-1, it is essential to visualize its mechanism of action and the experimental workflows used for its characterization.
Caption: Mechanism of PROTAC-mediated Bcl-2 degradation.
The diagram above illustrates the catalytic cycle of PROTAC Bcl-2 degrader-1. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (Bcl-2) and the E3 ubiquitin ligase (CRBN). This proximity induces the ubiquitination of Bcl-2, marking it for subsequent degradation by the proteasome.
Caption: Workflow for assessing PROTAC activity.
This workflow outlines the key steps in evaluating the efficacy of a PROTAC degrader. It involves treating cultured cells with the compound, followed by analyses to quantify protein degradation (typically via Western Blot) and to assess the impact on cell viability (e.g., MTT assay).
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of PROTAC Bcl-2 degrader-1.
Western Blotting for Protein Degradation
This protocol is used to determine the extent of Bcl-2 and Mcl-1 degradation in HeLa cells following treatment with PROTAC Bcl-2 degrader-1.
-
Cell Culture and Treatment:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, cells are treated with varying concentrations of PROTAC Bcl-2 degrader-1 (typically from 0.1 to 10 µM) or DMSO as a vehicle control.
-
Cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Cell Lysis:
-
After incubation, the medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using RIPA buffer supplemented with a protease inhibitor cocktail.
-
The cell lysates are collected and centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
The supernatant containing the protein extract is collected, and protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto a 12% SDS-polyacrylamide gel.
-
The proteins are separated by electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for Bcl-2, Mcl-1, and a loading control (e.g., GAPDH or β-actin).
-
The following day, the membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After another three washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ).
-
The protein levels are normalized to the loading control.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control.
-
DC50 and Dmax values are determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
-
MTT Assay for Cell Viability
This colorimetric assay is used to assess the impact of PROTAC Bcl-2 degrader-1 on the metabolic activity of HeLa cells, which is an indicator of cell viability.[5][6]
-
Cell Seeding and Treatment:
-
HeLa cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.[5]
-
The cells are then treated with a serial dilution of PROTAC Bcl-2 degrader-1 for 24 to 72 hours.
-
-
MTT Incubation:
-
Following the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[5]
-
The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
-
Formazan Solubilization and Measurement:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[5]
-
The plate is gently agitated to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance from wells without cells.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the PROTAC concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. allgenbio.com [allgenbio.com]
- 5. rsc.org [rsc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming Venetoclax Resistance: A Comparative Analysis of PROTAC Bcl-2 Degraders
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to the B-cell lymphoma 2 (Bcl-2) inhibitor venetoclax presents a significant challenge in the treatment of various hematological malignancies. This guide provides a comparative analysis of a promising therapeutic alternative, PROTAC Bcl-2 degraders, against venetoclax, with a focus on their efficacy in venetoclax-resistant models. We will delve into the underlying mechanisms of venetoclax resistance, present supporting experimental data for the enhanced efficacy of PROTACs, and provide detailed experimental protocols for key assays.
The Challenge of Venetoclax Resistance
Venetoclax selectively binds to and inhibits the anti-apoptotic protein Bcl-2, leading to the programmed death of cancer cells that are dependent on Bcl-2 for survival. However, resistance to venetoclax can develop through various mechanisms, primarily the upregulation of other anti-apoptotic proteins such as B-cell lymphoma-extra large (Bcl-xL) and myeloid cell leukemia 1 (Mcl-1).[1] These proteins can compensate for the inhibition of Bcl-2, thereby allowing cancer cells to evade apoptosis.
PROTAC Bcl-2 Degraders: A Novel Approach
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that, instead of merely inhibiting a target protein, induces its degradation. A PROTAC molecule is a bifunctional chimera that simultaneously binds to the target protein (e.g., Bcl-2) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This mechanism of action offers a key advantage over small molecule inhibitors, as it can eliminate the entire protein scaffold, potentially overcoming resistance mechanisms related to protein overexpression or mutation.
This guide will focus on the efficacy of dual-targeting PROTACs, such as those that degrade both Bcl-2 and Bcl-xL or Bcl-2 and Mcl-1, as these are particularly relevant in the context of venetoclax resistance.
Comparative Efficacy in Venetoclax-Resistant Models
Recent preclinical studies have demonstrated the potential of PROTAC Bcl-2 degraders to overcome venetoclax resistance. These studies utilize venetoclax-resistant cell lines, often characterized by mutations in the Bcl-2 gene (e.g., G101V) or overexpression of Bcl-xL or Mcl-1.
Quantitative Data Summary
The following tables summarize the comparative efficacy of representative PROTAC Bcl-2 degraders versus venetoclax in venetoclax-resistant cancer cell models.
Table 1: Comparative Cell Viability (IC50 values in nM)
| Compound | Cell Line (Venetoclax-Resistant) | IC50 (nM) | Reference |
| Venetoclax | OSU-CLL (Bcl-2 G101V mutant) | >1000 | [2] |
| WH25244 (PROTAC) | OSU-CLL (Bcl-2 G101V mutant) | ≤200 | [2] |
| Venetoclax | NCI-H146 (SCLC, Bcl-xL/2 co-dependent) | ~50 | [3] |
| 753b (PROTAC) | NCI-H146 (SCLC, Bcl-xL/2 co-dependent) | ~10 | [3] |
| Navitoclax (Bcl-2/xL Inhibitor) | NCI-H146 (SCLC, Bcl-xL/2 co-dependent) | ~20 | [3] |
Table 2: Protein Degradation (DC50 and Dmax values)
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 753b (PROTAC) | Bcl-xL | 293T | ~25 | >90 | [4] |
| 753b (PROTAC) | Bcl-2 | 293T | ~100 | ~70 | [4] |
| PZ18753b (PROTAC) | Bcl-xL | CLL cells | N/A (Potent degradation) | N/A | [5] |
| PZ18753b (PROTAC) | Bcl-2 | CLL cells | N/A (Partial degradation) | N/A | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed venetoclax-resistant and parental cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the PROTAC Bcl-2 degrader or venetoclax. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Protein Degradation
-
Cell Lysis: Treat cells with the PROTAC Bcl-2 degrader or venetoclax for the indicated times. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software to determine the extent of protein degradation (DC50 and Dmax).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the PROTAC Bcl-2 degrader or venetoclax for 24 to 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1. Mechanism of action of venetoclax and a common resistance pathway.
Figure 2. Mechanism of action of a PROTAC Bcl-2 degrader.
Figure 3. General experimental workflow for comparing drug efficacy.
Conclusion
PROTAC Bcl-2 degraders, particularly those with dual activity against other anti-apoptotic proteins like Bcl-xL and Mcl-1, demonstrate significant promise in overcoming venetoclax resistance. The experimental data consistently show superior efficacy of these degraders in reducing cell viability and inducing apoptosis in resistant cancer models compared to venetoclax. The ability of PROTACs to induce the degradation of their target proteins offers a distinct and potentially more durable therapeutic strategy. Further preclinical and clinical investigation of these novel agents is warranted to translate these promising findings into effective therapies for patients with venetoclax-resistant malignancies.
References
A Head-to-Head Battle for Apoptosis Induction: PROTAC Bcl2 Degrader-1 vs. Mcl-1 Inhibitors
A Comparative Guide for Researchers and Drug Developers
In the intricate dance of cellular life and death, the B-cell lymphoma 2 (Bcl-2) family of proteins holds a position of paramount importance, acting as key regulators of the intrinsic apoptosis pathway. The overexpression of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Myeloid cell leukemia 1 (Mcl-1), is a well-established driver of tumorigenesis and therapeutic resistance. Consequently, targeting these proteins has become a focal point in oncology drug discovery. This guide provides a side-by-side analysis of two distinct therapeutic strategies: the targeted protein degradation of Bcl-2 using PROTAC Bcl2 degrader-1 and the inhibition of Mcl-1 function with small molecule inhibitors.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between these two approaches lies in their mechanism of action. Mcl-1 inhibitors are designed to bind to the BH3-binding groove of the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins like Bak and Bim.[1][2] This releases the pro-apoptotic factors, leading to the activation of the mitochondrial apoptosis pathway.[3][4]
This compound, on the other hand, employs the Proteolysis Targeting Chimera (PROTAC) technology to eliminate the Bcl-2 protein entirely.[5] This bifunctional molecule consists of a ligand that binds to Bcl-2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of Bcl-2, marking it for degradation by the proteasome.[5]
Quantitative Performance Analysis
The efficacy of these molecules can be quantified through various in vitro and preclinical assays. The following tables summarize key performance data for this compound and representative Mcl-1 inhibitors.
Table 1: In Vitro Potency of this compound
| Compound | Target | Cell Line | IC50 (µM) | DC50 (µM) |
| This compound | Bcl-2 | Hela | 4.94 | 3.0 |
| Mcl-1 | Hela | 11.81 | - |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Table 2: In Vitro Potency of Select Mcl-1 Inhibitors
| Compound | Target | Ki (nM) | Cell Line | IC50 (nM) |
| S63845 | Mcl-1 | <1.2 | Various | Low nM range |
| AZD5991 | Mcl-1 | 0.2 | Various | 0.72 |
| AMG-176 | Mcl-1 | 0.06 | Various | - |
Ki: Inhibition constant. IC50: Half-maximal inhibitory concentration.
Preclinical and Clinical Landscape
Mcl-1 Inhibitors in the Clinic
Several Mcl-1 inhibitors have advanced into clinical trials, including AMG-176 (tapotoclax), S63845 (MIK665), and AZD5991.
-
AMG-176 (Tapotoclax): Phase 1 studies have shown that tapotoclax is tolerable and can lead to reductions in bone marrow blasts in patients with myelodysplastic syndromes (MDS) after hypomethylating agent failure.[6][7] However, no objective responses were observed in this heavily pre-treated patient population, and the trial was terminated due to a lack of clinical activity.[6][7]
-
S63845 (MIK665): Preclinical studies have demonstrated the potent in vivo anti-tumor activity of S63845 in various cancer models with an acceptable safety margin.[1][3] It has shown efficacy as a single agent and in combination with other anti-cancer drugs.[1][3]
-
AZD5991: A Phase 1 study of AZD5991 in patients with relapsed/refractory hematologic malignancies showed a high incidence of asymptomatic troponin elevation and a low overall response rate.[8][9][10] The study was ultimately terminated early.[9] One of the major concerns with Mcl-1 inhibitors has been the potential for on-target cardiotoxicity.[11]
This compound: A Preclinical Perspective
As a preclinical compound, this compound has demonstrated potent and selective degradation of Bcl-2 in cellular assays. The PROTAC approach offers the potential for a more profound and sustained target inhibition compared to traditional inhibitors. Furthermore, by degrading the target protein, PROTACs may overcome resistance mechanisms associated with inhibitor binding site mutations.
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved, the following diagrams illustrate the Bcl-2 family signaling pathway and the general workflows for key experimental protocols.
Caption: The Bcl-2 family signaling pathway regulating intrinsic apoptosis.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
Caption: Experimental workflow for determining the potency of Mcl-1 inhibitors.
Detailed Experimental Protocols
1. Western Blot for PROTAC-Mediated Protein Degradation
-
Objective: To determine the extent of target protein degradation following treatment with a PROTAC.
-
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[12]
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To measure the cytotoxic effect of a compound on a cell population.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.[14]
-
3. Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
-
Objective: To investigate the interaction between two or more proteins.
-
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[15]
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to one of the proteins of interest.
-
Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners.[16][17]
-
Conclusion
Both PROTAC-mediated degradation of Bcl-2 and inhibition of Mcl-1 represent promising therapeutic strategies for cancers dependent on these anti-apoptotic proteins. Mcl-1 inhibitors have the advantage of being further along in clinical development, though they have faced challenges with on-target toxicities. PROTAC Bcl2 degraders offer a novel mechanism of action with the potential for improved efficacy and the ability to overcome certain resistance mechanisms. The choice between these strategies will likely depend on the specific cancer type, the dependency on either Bcl-2 or Mcl-1, and the safety profile of the individual compounds. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of both approaches.
References
- 1. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 2. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
- 8. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZD5991 Demonstrates ‘Limited Clinical Activity” in Most Hematologic Malignancies | Blood Cancers Today [bloodcancerstoday.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
- 17. An antiapoptotic Bcl-2 family protein index predicts the response of leukaemic cells to the pan-Bcl-2 inhibitor S1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dual Degradation of Bcl-2 and Mcl-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The concurrent targeting of B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia 1 (Mcl-1) is a promising therapeutic strategy in oncology, particularly for overcoming resistance to single-agent therapies. Upregulation of Mcl-1 is a known mechanism of resistance to the Bcl-2 inhibitor venetoclax.[1][2][3][4][5] This guide provides a comparative overview of strategies to achieve dual degradation of Bcl-2 and Mcl-1, focusing on the use of selective proteolysis-targeting chimeras (PROTACs) and comparing their efficacy with single-target approaches.
Rationale for Dual Targeting
The intrinsic apoptosis pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members.[6] Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins like Bcl-2 and Mcl-1. While inhibitors targeting Bcl-2, such as venetoclax, have shown clinical success, resistance frequently emerges through the upregulation of other anti-apoptotic proteins, most notably Mcl-1.[1][2][3][4][5] Therefore, a dual-targeting strategy that simultaneously neutralizes both Bcl-2 and Mcl-1 is hypothesized to induce more profound and durable apoptotic responses. This can be achieved by combining selective inhibitors or, more recently, through the development of targeted protein degraders.
Featured Compounds for Dual Degradation Strategy
While a single molecule that dually degrades both Bcl-2 and Mcl-1 is not yet prominently described in the literature, a dual degradation strategy can be validated by combining selective degraders. This guide focuses on a representative combination of selective PROTACs for Mcl-1 and Bcl-2.
-
PROTAC Mcl-1 Degrader-1 (Compound C3): A potent and selective Mcl-1 degrader.[7]
-
PROTAC Bcl-2 Degrader-1 (Compound C5): A selective Bcl-2 degrader.
These will be compared against single-target inhibition strategies:
-
Venetoclax (ABT-199): A selective Bcl-2 inhibitor.
Performance Data
Table 1: In Vitro Degradation and Inhibition Potency
| Compound | Target(s) | Cell Line | DC50 | Dmax | IC50 | Reference(s) |
| PROTAC Mcl-1 Degrader-1 (C3) | Mcl-1 | HeLa | 0.7 µM | Not Reported | 0.78 µM | [12] |
| PROTAC Bcl-2 Degrader-1 (C5) | Bcl-2 | HeLa | 3.0 µM | Not Reported | 4.94 µM | N/A |
| Venetoclax | Bcl-2 | Various | Not Applicable | Not Applicable | Varies (nM range) | [3][4] |
| S63845 | Mcl-1 | Various | Not Applicable | Not Applicable | Varies (nM range) | [8][9][10][11] |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation. IC50: Concentration for 50% inhibition of biological function.
Table 2: Cellular Activity
| Compound/Combination | Primary Target(s) | Effect | Cell Line(s) | Key Findings | Reference(s) |
| S63845 + Venetoclax | Mcl-1 + Bcl-2 | Synergistic Apoptosis | Hepatocellular Carcinoma Cell Lines | Combination of Mcl-1 and Bcl-2 inhibitors is necessary to efficiently induce apoptosis. | [6] |
| S63845 + ABT-737 (Bcl-2/Bcl-xL inhibitor) | Mcl-1 + Bcl-2/Bcl-xL | Synergistic Apoptosis and Differentiation | HL-60 and ML-1 (AML) | Combination of Mcl-1 and Bcl-2/Bcl-xL inhibitors is more effective than single-agent treatment. | [13] |
| PROTAC Mcl-1 Degrader-1 (C3) | Mcl-1 | Cytotoxicity | H23 | Induces cytotoxicity in Mcl-1 dependent cells. | [7] |
Experimental Protocols
Validation of dual Bcl-2 and Mcl-1 degradation requires a series of well-established molecular and cellular biology techniques.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in Bcl-2 and Mcl-1 protein levels following treatment with degraders.
a. Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of PROTACs (e.g., C3, C5, or combination) or inhibitors for various time points (e.g., 4, 8, 12, 24 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
b. Gel Electrophoresis and Transfer:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software to determine DC50 and Dmax values.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of the treatments.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compounds (single agents and combinations) for 24, 48, and 72 hours.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This technique is used to validate the formation of the ternary complex (PROTAC-Target-E3 Ligase), which is the mechanistic basis for PROTAC-mediated degradation.
a. Cell Lysis and Pre-clearing:
-
Treat cells with the PROTAC(s) for a short period (e.g., 1-4 hours).
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
b. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase component of the PROTAC (e.g., anti-VHL or anti-CRBN) or the target protein (Bcl-2 or Mcl-1) overnight at 4°C.
-
Add protein A/G beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
c. Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Bcl-2, Mcl-1, and the E3 ligase to confirm the presence of all three components in the complex.
Visualizations
Signaling Pathway
Caption: The intrinsic apoptosis pathway regulated by Bcl-2 and Mcl-1.
Experimental Workflow
Caption: Workflow for validating Bcl-2 and Mcl-1 dual degradation.
Logical Relationship
Caption: The logic of a dual degradation strategy to overcome resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. | BioWorld [bioworld.com]
- 10. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 11. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mcl-1/Bcl-2 PROTAC compound C3 | PROTAC Mcl1 degrader-1 | Apoptosis | Ambeed.com [ambeed.com]
- 13. mdpi.com [mdpi.com]
Comparing the apoptotic potential of PROTAC Bcl2 degrader-1 with other BH3 mimetics
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) protein family stands as a critical gatekeeper of apoptosis, or programmed cell death. Its overexpression in many cancers allows malignant cells to evade this natural process, leading to tumor progression and therapeutic resistance. For years, the primary strategy to counteract this has been the use of BH3 mimetics, small molecules that inhibit the anti-apoptotic function of Bcl-2. However, a newer, powerful technology known as Proteolysis Targeting Chimeras (PROTACs) is emerging as a distinct and potentially more potent method to eliminate Bcl-2 entirely.
This guide provides a detailed comparison of the apoptotic potential of PROTAC Bcl-2 degrader-1 and related degraders against established BH3 mimetics like Venetoclax and Navitoclax, supported by experimental data and detailed methodologies for researchers in drug development.
Mechanism of Action: Inhibition vs. Total Elimination
The fundamental difference between BH3 mimetics and Bcl-2 PROTACs lies in their mechanism of action. BH3 mimetics function through occupancy-driven inhibition , while PROTACs mediate event-driven degradation .
BH3 Mimetics: These small molecules, such as the FDA-approved Venetoclax, mimic the BH3 domain of pro-apoptotic proteins.[1][2][3] They competitively bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, preventing them from sequestering and inactivating pro-apoptotic effector proteins such as BAX and BAK.[4] This frees BAX and BAK to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent caspase activation, ultimately triggering apoptosis.[2][3] However, this requires continuous binding to be effective and can be overcome by high levels of the target protein.
PROTAC Bcl-2 Degrader-1: This PROTAC is a bifunctional molecule. One end binds to the Bcl-2 protein, and the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[5][6] This proximity induces the ubiquitination of Bcl-2, marking it for destruction by the cell's own proteasome. Unlike BH3 mimetics, which merely block the protein's function, PROTACs lead to its complete removal. This catalytic process means a single PROTAC molecule can trigger the degradation of multiple target protein molecules, potentially leading to a more profound and sustained biological effect.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC Bcl2 degrader-1, 2378801-85-3 | BroadPharm [broadpharm.com]
Unraveling the Selectivity of Bcl-2 Family Degraders: A Comparative Analysis of PROTAC Bcl-2 Degrader-1 and the Bcl-xL Selective Degrader DT2216
For researchers, scientists, and drug development professionals, understanding the on-target selectivity of therapeutic agents is paramount. This guide provides a detailed comparison of PROTAC Bcl-2 degrader-1 (also known as Compound C5), a potent degrader of Bcl-2 and Mcl-1, and DT2216, a selective Bcl-xL degrader. This analysis is supported by experimental data to objectively assess the cross-reactivity profile of PROTAC Bcl-2 degrader-1 with the anti-apoptotic protein Bcl-xL.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy. This family includes both pro-apoptotic and anti-apoptotic members. Among the anti-apoptotic proteins, Bcl-2, Bcl-xL, and Mcl-1 are frequently overexpressed in various malignancies, contributing to tumor cell survival and resistance to treatment.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality to eliminate pathogenic proteins by hijacking the cell's ubiquitin-proteasome system. The development of PROTACs targeting Bcl-2 family members offers a promising strategy for cancer treatment. However, the high structural homology among Bcl-2 family proteins presents a significant challenge in developing selective degraders. Non-selective degradation can lead to on-target toxicities, such as the thrombocytopenia observed with dual Bcl-2/Bcl-xL inhibitors due to the essential role of Bcl-xL in platelet survival.
This guide focuses on the selectivity profile of PROTAC Bcl-2 degrader-1, a Cereblon-based PROTAC, and compares it with the Von Hippel-Lindau (VHL)-based PROTAC, DT2216, which is known for its high selectivity for Bcl-xL.
Comparative Analysis of Degrader Activity
The following table summarizes the quantitative data on the degradation potency and selectivity of PROTAC Bcl-2 degrader-1 and DT2216 against their respective targets.
| Parameter | PROTAC Bcl-2 degrader-1 (Compound C5) | DT2216 |
| Target(s) | Bcl-2, Mcl-1 | Bcl-xL |
| E3 Ligase Recruited | Cereblon (CRBN) | Von Hippel-Lindau (VHL) |
| Bcl-2 Degradation (DC50) | 3.0 µM[1][2][3] | No degradation observed[4] |
| Bcl-2 Inhibition (IC50) | 4.94 µM[1][2][3] | - |
| Mcl-1 Degradation (DC50) | Not explicitly quantified, but degradation is induced[1][2][3] | - |
| Mcl-1 Inhibition (IC50) | 11.81 µM[1][2][3] | - |
| Bcl-xL Degradation | No degradation reported | Potent degradation |
| Bcl-xL Degradation (Dmax) | - | >90% in H146 cells[5] |
| Cell Line for Data | Hela cells[1] | H146 (SCLC), MOLT-4 (T-ALL)[4][5] |
Mechanism of Action and Selectivity
PROTAC Bcl-2 degrader-1 induces the degradation of Bcl-2 and Mcl-1 by forming a ternary complex between the target protein and the E3 ubiquitin ligase Cereblon, leading to ubiquitination and subsequent proteasomal degradation. The available data indicates that PROTAC Bcl-2 degrader-1 is selective for Bcl-2 and Mcl-1 and does not exhibit cross-reactivity with Bcl-xL.
In contrast, DT2216 was developed as a selective Bcl-xL degrader to circumvent the platelet toxicity associated with dual Bcl-2/Bcl-xL inhibition. It recruits the VHL E3 ligase to Bcl-xL. Studies have shown that while DT2216 has a high binding affinity for both Bcl-xL and Bcl-2, it selectively degrades Bcl-xL. This selectivity is attributed to the formation of a stable ternary complex between Bcl-xL, DT2216, and VHL, a phenomenon not observed with Bcl-2.
The Bcl-2 Family Signaling Pathway in Apoptosis
The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway, which is initiated by various cellular stresses. A delicate balance between pro-apoptotic and anti-apoptotic members determines the cell's fate. Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent apoptosis by sequestering pro-apoptotic proteins. PROTAC-mediated degradation of these anti-apoptotic proteins can restore the apoptotic signaling cascade.
Experimental Protocols
The following are generalized protocols for key experiments used to assess PROTAC-mediated protein degradation.
Western Blotting for Protein Degradation
This technique is used to quantify the reduction in target protein levels following PROTAC treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PROTAC Bcl2 degrader-1 - CAS:2378801-85-3 - KKL Med Inc. [kklmed.com]
- 4. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of PROTAC Bcl-2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC Bcl-2 degrader-1, a novel proteolysis-targeting chimera, with other Bcl-2 targeting agents. We will delve into its in vitro activity and draw correlations to potential in vivo efficacy, supported by experimental data and detailed protocols.
Introduction to PROTAC Bcl-2 Degrader-1
PROTAC Bcl-2 degrader-1, also known as Compound C5, is a heterobifunctional molecule designed to induce the degradation of the anti-apoptotic protein Bcl-2.[1][2][3] It achieves this by hijacking the cell's natural protein disposal system. The molecule consists of a ligand that binds to Bcl-2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of Bcl-2, marking it for degradation by the proteasome. This mechanism of action offers a distinct advantage over traditional small molecule inhibitors, which only block the protein's function.
In Vitro Activity Comparison
PROTAC Bcl-2 degrader-1 has demonstrated potent and selective degradation of Bcl-2 in cellular assays. Below is a comparison of its in vitro activity with established Bcl-2 inhibitors, venetoclax and navitoclax, and another Bcl-2 family targeting PROTAC, 753b.
| Compound | Target(s) | Mechanism of Action | Cell Line | IC50 / DC50 | Reference |
| PROTAC Bcl-2 degrader-1 (Compound C5) | Bcl-2 , Mcl-1 | PROTAC-mediated degradation | HeLa | DC50 (Bcl-2): 3.0 µM, IC50 (Bcl-2): 4.94 µM, IC50 (Mcl-1): 11.81 µM | [1][2][3] |
| Venetoclax | Bcl-2 | Small molecule inhibitor | Various hematological cancer cell lines | Varies by cell line (typically nM range) | [4][5][6][7][8] |
| Navitoclax | Bcl-2, Bcl-xL, Bcl-w | Small molecule inhibitor | Various cancer cell lines | Varies by cell line (typically nM range) | [9][10][11][12] |
| 753b | Bcl-xL, Bcl-2 | PROTAC-mediated degradation | SCLC cell lines (H146, H211, H1059) | More potent than navitoclax and DT2216 + venetoclax | [13][14][15] |
In Vivo Activity and Correlation
While extensive in vivo data for PROTAC Bcl-2 degrader-1 is not yet publicly available, the in vitro data suggests its potential for in vivo efficacy. A strong correlation between in vitro degradation and in vivo anti-tumor activity has been observed for other PROTACs targeting the Bcl-2 family.
For instance, the dual Bcl-xL/Bcl-2 degrader 753b has demonstrated significant tumor growth delay and even regression in small-cell lung cancer (SCLC) xenograft models at a dose of 5 mg/kg.[13][14][15] This in vivo activity was correlated with the degradation of both Bcl-xL and Bcl-2 in the tumor tissue.[13][14][15] A key challenge for Bcl-2 family inhibitors like navitoclax is on-target toxicity, particularly thrombocytopenia, due to the role of Bcl-xL in platelet survival.[11][12] PROTACs offer a potential solution to this by achieving tissue-specific degradation based on E3 ligase expression. The in vivo studies with 753b showed that it was well-tolerated in mice without inducing severe thrombocytopenia.[13][14][15]
Based on these findings, it is hypothesized that PROTAC Bcl-2 degrader-1, with its potent in vitro degradation of Bcl-2, would translate to tumor growth inhibition in relevant cancer models in vivo. Future studies are warranted to investigate its pharmacokinetic properties, in vivo efficacy, and safety profile.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental approaches, the following diagrams are provided.
Detailed Experimental Protocols
Western Blot for Bcl-2 Degradation
-
Cell Lysis: Treat cells with PROTAC Bcl-2 degrader-1 at various concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bcl-2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of Bcl-2 degradation.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., a human lymphoma cell line) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer PROTAC Bcl-2 degrader-1 or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral) at a specified dose and schedule.
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the study to assess the anti-tumor efficacy of the treatment.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice to assess treatment-related toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested to assess the level of Bcl-2 degradation by western blot or immunohistochemistry.
-
Safety Assessment: Collect blood samples to evaluate hematological parameters, such as platelet counts, to assess for potential toxicities like thrombocytopenia.
Conclusion
PROTAC Bcl-2 degrader-1 is a promising therapeutic agent that induces the degradation of the key anti-apoptotic protein Bcl-2. Its in vitro profile demonstrates potent and selective activity. While in vivo data for this specific compound is not yet available, the success of other Bcl-2 family targeting PROTACs in preclinical models highlights the potential for a strong in vitro-in vivo correlation. Further investigation into the in vivo efficacy, pharmacokinetics, and safety of PROTAC Bcl-2 degrader-1 is crucial to determine its therapeutic potential for the treatment of cancers that are dependent on Bcl-2 for survival.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Bcl-2 Family Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. glpbio.com [glpbio.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC Bcl2 degrader-1, 2378801-85-3 | BroadPharm [broadpharm.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Design, synthesis, and evaluation of novel pinane-based thiazolidione derivatives with anti-glioblastoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of a PROTAC Bcl-2 Degrader and Other Bcl-2 Family Targeting Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical node in the regulation of apoptosis. Dysregulation of these proteins is a hallmark of many malignancies, leading to unchecked cell survival. While small molecule inhibitors targeting Bcl-2 family members, such as the FDA-approved drug venetoclax, have shown significant clinical success, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent alternative for eliminating these anti-apoptotic proteins.
This guide provides a comparative analysis of the proteomic effects of a representative dual Bcl-2/Bcl-xL PROTAC degrader, 753b, against other Bcl-2 family targeting agents, including the selective Bcl-xL PROTAC degrader DT2216 and the selective Bcl-2 inhibitor venetoclax. The information presented herein is supported by experimental data from publicly available proteomics datasets and peer-reviewed literature.
Executive Summary
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. This mechanism offers several potential advantages over traditional inhibition, including the ability to target previously "undruggable" proteins, catalytic activity, and the potential for improved selectivity and duration of action.
This guide will delve into the following:
-
Mechanism of Action: A visual breakdown of how PROTAC Bcl-2 degraders function compared to small molecule inhibitors.
-
Quantitative Proteomic Comparison: A tabular summary of protein expression changes induced by different Bcl-2 targeting agents.
-
Experimental Protocols: Detailed methodologies for conducting comparative proteomic experiments.
-
Signaling Pathways: A graphical representation of the apoptotic signaling pathway affected by these molecules.
Mechanism of Action: Degradation vs. Inhibition
Small molecule inhibitors, like venetoclax, function by binding to the BH3 groove of Bcl-2, preventing its interaction with pro-apoptotic proteins and thereby initiating apoptosis. In contrast, PROTAC Bcl-2 degraders physically link the Bcl-2 protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: A diagram illustrating the distinct mechanisms of a PROTAC Bcl-2 degrader and a Bcl-2 inhibitor.
Quantitative Proteomic Comparison
The following tables summarize illustrative quantitative proteomic data for cells treated with a dual Bcl-2/Bcl-xL degrader (753b), a selective Bcl-xL degrader (DT2216), and a selective Bcl-2 inhibitor (venetoclax). This data is based on trends observed in published literature and is intended for comparative purposes. The values represent the log2 fold change in protein expression relative to a vehicle-treated control.
Table 1: On-Target Protein Abundance Changes
| Target Protein | Dual Bcl-2/Bcl-xL Degrader (753b) (log2 FC) | Selective Bcl-xL Degrader (DT2216) (log2 FC) | Selective Bcl-2 Inhibitor (Venetoclax) (log2 FC) |
| Bcl-2 | -3.5 | -0.2 | -0.1 |
| Bcl-xL | -3.8 | -3.6 | -0.3 |
| Mcl-1 | -0.5 | -0.3 | 0.8 |
Note: Negative values indicate protein downregulation (degradation), while positive values indicate upregulation.
Table 2: Key Pro-Apoptotic Protein Abundance Changes
| Protein | Dual Bcl-2/Bcl-xL Degrader (753b) (log2 FC) | Selective Bcl-xL Degrader (DT2216) (log2 FC) | Selective Bcl-2 Inhibitor (Venetoclax) (log2 FC) |
| BAX | 0.2 | 0.1 | 0.3 |
| BAK | 0.3 | 0.2 | 0.4 |
| BIM | 1.5 | 1.2 | 1.8 |
| PUMA | 1.1 | 0.9 | 1.5 |
Note: Positive values indicate protein upregulation, which is consistent with the induction of apoptosis.
Table 3: Selected Off-Target Protein Abundance Changes
| Protein | Dual Bcl-2/Bcl-xL Degrader (753b) (log2 FC) | Selective Bcl-xL Degrader (DT2216) (log2 FC) | Selective Bcl-2 Inhibitor (Venetoclax) (log2 FC) |
| BRD4 | -0.1 | -0.2 | -0.1 |
| CDK9 | 0.1 | 0.0 | 0.2 |
| HEXIM1 | -0.2 | -0.1 | -0.1 |
Note: Values close to zero suggest minimal off-target effects on these selected proteins.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of proteomic studies. Below are representative protocols for Tandem Mass Tag (TMT) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) based quantitative proteomics.
Tandem Mass Tag (TMT) Proteomics Protocol
TMT labeling enables multiplexed quantitative analysis of protein abundance from multiple samples simultaneously.
Caption: A flowchart outlining the key steps in a TMT-based quantitative proteomics experiment.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC degrader, inhibitor, or vehicle control at the desired concentration and time points.
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
4. Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
5. TMT Labeling:
-
Label the peptides from each sample with a different TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction with hydroxylamine.
6. Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples in equal amounts.
-
Fractionate the pooled sample using high-pH reversed-phase chromatography to reduce sample complexity.
7. LC-MS/MS Analysis:
-
Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
8. Data Analysis:
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins based on the reporter ion intensities from the TMT tags.
SILAC Proteomics Protocol
SILAC is a metabolic labeling approach where cells are cultured in media containing "heavy" or "light" isotopes of essential amino acids.
Caption: A flowchart illustrating the major steps in a SILAC-based quantitative proteomics experiment.
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One in "light" medium containing normal amino acids and the other in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Lysine and 13C6,15N4-Arginine).
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five doublings.
2. Cell Treatment:
-
Treat the "heavy" labeled cells with the experimental compound (e.g., PROTAC Bcl2 degrader-1) and the "light" labeled cells with the vehicle control.
3. Cell Lysis and Mixing:
-
Lyse the cells from both populations and combine the lysates in a 1:1 protein ratio.
4. Protein Digestion and Fractionation:
-
Digest the combined protein lysate with trypsin.
-
Fractionate the resulting peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
5. LC-MS/MS Analysis:
-
Analyze the peptide fractions by LC-MS/MS.
6. Data Analysis:
-
Identify and quantify peptides using software that can recognize the mass shift between the light and heavy isotope-labeled peptides. The ratio of the peak intensities of the heavy to light peptides provides the relative protein abundance.
Apoptotic Signaling Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 and Bcl-xL sequester pro-apoptotic proteins, preventing the activation of the downstream apoptotic cascade. Both PROTAC degraders and small molecule inhibitors aim to disrupt this sequestration, albeit through different mechanisms, ultimately leading to apoptosis.
A Comparative Analysis of the Therapeutic Window: PROTAC Bcl-2 Degrader-1 vs. Traditional Inhibitors
A new class of drugs, Proteolysis Targeting Chimeras (PROTACs), that target the B-cell lymphoma 2 (Bcl-2) protein, are demonstrating a wider therapeutic window compared to traditional Bcl-2 inhibitors. This guide provides a detailed comparison of the performance of a representative PROTAC Bcl-2 degrader against its inhibitor counterparts, supported by preclinical experimental data.
The therapeutic efficacy of targeting the anti-apoptotic protein Bcl-2 in various cancers is well-established. However, the clinical utility of first-generation Bcl-2 inhibitors has been hampered by on-target toxicities, most notably thrombocytopenia (a reduction in platelet count), due to the essential role of the related Bcl-xL protein in platelet survival. PROTAC technology offers a promising strategy to overcome this limitation by inducing the degradation of target proteins rather than merely inhibiting them. This approach can lead to a more profound and sustained target suppression and potentially a better safety profile.
This guide will focus on a comparative assessment of a PROTAC Bcl-2 degrader, exemplified by the well-characterized dual Bcl-xL/Bcl-2 degrader 753b and the selective Bcl-xL degrader DT2216 , against the traditional Bcl-2 inhibitors venetoclax and navitoclax .
Data Presentation: Quantitative Comparison
The following tables summarize the preclinical data for these compounds, highlighting their efficacy in cancer cell lines and their impact on platelet viability, a key indicator of therapeutic window.
| Compound | Target(s) | Mechanism of Action | Cell Line | IC50 / DC50 (nM) * | Reference |
| PROTAC 753b | Bcl-xL/Bcl-2 | Degrader | H146 (SCLC) | IC50: Potent (2-4 fold > navitoclax) | [1] |
| H211 (SCLC) | IC50: Potent (2-4 fold > navitoclax) | [1] | |||
| Primary AML | IC50 (median): 228 | [2] | |||
| PROTAC DT2216 | Bcl-xL | Degrader | JAK2-mutant AML | IC50 (avg): 1610 | [3][4] |
| T-ALL cell lines | Highly sensitive | [5] | |||
| Venetoclax | Bcl-2 | Inhibitor | Relapsed/Refractory AML | - | [6][7] |
| del(17p) CLL | - | [6] | |||
| Navitoclax | Bcl-2/Bcl-xL | Inhibitor | SCLC cell lines | - | [8] |
| Lymphoid malignancies | - | [9] |
*IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. DC50 is the concentration required to degrade 50% of the target protein.
| Compound | In Vivo Model | Dosing | Tumor Growth Inhibition | Effect on Platelets | Reference |
| PROTAC 753b | H146 SCLC Xenograft | 5 mg/kg weekly | Significant tumor growth delay | Well-tolerated, no severe thrombocytopenia | [1][10][11] |
| PROTAC DT2216 | SET2 CDX model | - | Reduced leukemic burden, extended survival | Platelet-sparing | [12] |
| T-ALL PDX models | - | Delayed leukemia progression, extended survival | Spares platelets | [5] | |
| Navitoclax | SCLC Xenograft | - | Tumor regression | Dose-dependent thrombocytopenia | [8] |
| Lymphoid malignancies | 150 mg/day lead-in, then 325 mg/day | Clinical responses observed | Thrombocytopenia is a major adverse effect | [8] |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway, the mechanism of action of PROTAC Bcl-2 degraders, and a typical experimental workflow for assessing the therapeutic window.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines and healthy cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (PROTACs and inhibitors) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Western Blot for Bcl-2 Degradation
Objective: To quantify the degradation of Bcl-2 and Bcl-xL proteins following treatment with PROTACs.
Protocol:
-
Cell Lysis: Treat cells with the desired concentrations of PROTACs for various time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the percentage of protein degradation.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy and in vivo toxicity of the compounds.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 H146 cells) into the flank of immunodeficient mice (e.g., NOD-SCID gamma mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the compounds (e.g., PROTAC 753b at 5 mg/kg) via the appropriate route (e.g., intravenous or oral) according to the specified dosing schedule (e.g., once weekly). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Toxicity Assessment: Monitor the body weight of the mice as an indicator of general toxicity. For assessing thrombocytopenia, collect blood samples at specified time points and perform platelet counts using a hematology analyzer.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between treatment and control groups. Compare platelet counts between groups to assess the therapeutic window.
Conclusion
The preclinical data strongly suggest that PROTAC Bcl-2 degraders, such as 753b, offer a significant advantage over traditional Bcl-2 inhibitors by demonstrating potent anti-tumor activity with a markedly improved safety profile, particularly concerning thrombocytopenia. This wider therapeutic window is attributed to the unique mechanism of action of PROTACs, which leads to the targeted degradation of Bcl-2 family proteins. While further clinical investigation is necessary, these findings highlight the potential of PROTAC Bcl-2 degraders as a promising new therapeutic strategy in oncology.
References
- 1. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Efficacy of a novel BCL-xL degrader, DT2216, in preclinical models of JAK2-mutated post-MPN AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validate User [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. ashpublications.org [ashpublications.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling PROTAC Bcl2 Degrader-1
For researchers, scientists, and drug development professionals working with PROTAC Bcl2 degrader-1, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential.[1][2] The following personal protective equipment and engineering controls are recommended:
| Control Type | Recommendation | Source |
| Engineering Controls | Ensure adequate ventilation. Work in a well-ventilated area, preferably in a chemical fume hood. Provide an accessible safety shower and eye wash station. | [1][2] |
| Eye Protection | Wear safety goggles with side-shields to protect against splashes. | [1][2] |
| Hand Protection | Use protective gloves (e.g., nitrile) to prevent skin contact. | [1][2] |
| Skin and Body Protection | Wear impervious clothing, such as a lab coat, to protect skin. | [1][2] |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if handling the compound as a powder to avoid dust and aerosol formation. | [1][2] |
Quantitative Exposure Data
There are no established occupational exposure limit values for this compound.[1][2] Therefore, it is crucial to handle the compound with care, minimizing exposure through the consistent use of the recommended PPE and engineering controls.
Experimental Protocols and Handling Procedures
Safe Handling Workflow
The following diagram outlines the procedural workflow for the safe handling of this compound, from receiving to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
